Copper;hydroxide;nitrate
Description
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Properties
CAS No. |
55965-44-1 |
|---|---|
Molecular Formula |
CuHNO4 |
Molecular Weight |
142.56 g/mol |
IUPAC Name |
copper;hydroxide;nitrate |
InChI |
InChI=1S/Cu.NO3.H2O/c;2-1(3)4;/h;;1H2/q+2;-1;/p-1 |
InChI Key |
XAEGGWBYHVPCKP-UHFFFAOYSA-M |
Canonical SMILES |
[N+](=O)([O-])[O-].[OH-].[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Copper Hydroxide Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃. The document details the crystallographic parameters of its two primary polymorphic forms, outlines experimental protocols for its synthesis and structural characterization, and presents a logical workflow for crystal structure analysis.
Introduction to Copper Hydroxide Nitrate
Copper hydroxide nitrate is an inorganic compound that exists in two main polymorphic forms: a synthetically common monoclinic structure and a naturally occurring orthorhombic form known as the mineral gerhardtite.[1] The arrangement of atoms in these crystal lattices dictates the material's physical and chemical properties, making a thorough understanding of its crystal structure crucial for various applications, including in the development of new materials and potentially as a precursor in the synthesis of copper-based active pharmaceutical ingredients.
The fundamental structure of copper hydroxide nitrate consists of layers of copper hydroxide, [Cu₂(OH)₃]⁺, with nitrate ions (NO₃⁻) situated between these layers to maintain charge neutrality.[2] The copper ions are typically found in a distorted octahedral coordination environment.[3]
Crystallographic Data
The crystallographic data for both the monoclinic and orthorhombic (Gerhardtite) polymorphs of copper hydroxide nitrate are summarized below. This data is essential for phase identification and for understanding the precise atomic arrangement within the crystal lattice.
Monoclinic Copper Hydroxide Nitrate
The monoclinic form is the most commonly synthesized polymorph of copper hydroxide nitrate.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | ~5.60 Å |
| b | ~6.08 Å |
| c | ~6.93 Å |
| α | 90° |
| β | ~94.48° |
| γ | 90° |
Orthorhombic Copper Hydroxide Nitrate (Gerhardtite)
Gerhardtite is the naturally occurring mineral form of copper hydroxide nitrate.[4] Its crystal structure has been determined and is available in crystallographic databases.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 6.087(2) Å[4] |
| b | 13.813(4) Å[4] |
| c | 5.597(2) Å[4] |
| α, β, γ | 90° |
Selected Bond Lengths and Angles for Orthorhombic Cu₂(OH)₃NO₃ (Gerhardtite)
| Bond | Length (Å) | Angle | **Value (°) ** |
| Cu(1)-O(1) | 1.954 | O(1)-Cu(1)-O(4) | 93.3 |
| Cu(1)-O(4) | 1.961 | O(1)-Cu(1)-O(5) | 176.4 |
| Cu(1)-O(5) | 1.965 | O(4)-Cu(1)-O(5) | 88.9 |
| Cu(2)-O(5) | 1.938 | O(5)-Cu(2)-O(6) | 175.8 |
| Cu(2)-O(6) | 1.951 | O(5)-Cu(2)-O(H1) | 92.5 |
| N-O(1) | 1.261 | O(6)-Cu(2)-O(H1) | 88.7 |
| N-O(2) | 1.249 | O(1)-N-O(2) | 120.9 |
| N-O(3) | 1.233 | O(1)-N-O(3) | 119.3 |
| O-H(1) | 0.96 | O(2)-N-O(3) | 119.8 |
| O-H(2) | 0.96 | Cu(1)-O(5)-Cu(2) | 120.7 |
| O-H(3) | 0.96 |
Data calculated from the Crystallographic Information File (CIF) from the American Mineralogist Crystal Structure Database.[5]
Experimental Protocols
Synthesis of Copper Hydroxide Nitrate Crystals (Precipitation Method)
This protocol describes a common method for synthesizing copper hydroxide nitrate crystals suitable for powder X-ray diffraction analysis.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare a copper nitrate solution: Dissolve a specific amount of copper(II) nitrate trihydrate in deionized water in a beaker to achieve a desired concentration (e.g., 0.5 M).
-
Prepare a base solution: In a separate beaker, prepare a solution of sodium hydroxide with a concentration calculated to achieve a specific OH⁻/Cu²⁺ molar ratio (typically between 1.0 and 1.5 for the formation of Cu₂(OH)₃NO₃).[6]
-
Precipitation: While vigorously stirring the copper nitrate solution at a constant temperature (e.g., 60°C), slowly add the sodium hydroxide solution dropwise. A pale blue-green precipitate of copper hydroxide nitrate will form.
-
Aging: Continue stirring the suspension for a set period (e.g., 2 hours) to allow the crystals to grow and mature.
-
Filtration and Washing: Separate the precipitate from the solution by vacuum filtration using a Büchner funnel. Wash the collected solid several times with deionized water to remove any soluble impurities.
-
Drying: Dry the resulting powder in an oven at a low temperature (e.g., 65°C) for several hours until a constant weight is achieved.[2]
Crystal Structure Analysis by Powder X-ray Diffraction (XRD)
Powder X-ray diffraction is the primary technique used to identify the crystalline phases and determine the structural properties of copper hydroxide nitrate.
Instrumentation:
-
Powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å)[7]
-
Sample holder
-
Data collection and analysis software
Procedure:
-
Sample Preparation: Finely grind the synthesized copper hydroxide nitrate powder using a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into the sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Set the X-ray tube voltage and current to appropriate values (e.g., 40 kV and 30-100 mA).[7][8]
-
Goniometer Scan: Define the angular range for the scan, typically from a low 2θ angle (e.g., 10°) to a higher angle (e.g., 80°).[8]
-
Scan Parameters: Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second).[7]
-
-
Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at each 2θ angle.
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD) to confirm the presence of copper hydroxide nitrate and identify its polymorphic form.
-
Lattice Parameter Refinement: Use the positions of the diffraction peaks to refine the lattice parameters (a, b, c, α, β, γ) of the crystal structure.
-
Crystallite Size Estimation: The width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.
-
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the crystal structure analysis of copper hydroxide nitrate and the logical relationship between its synthesis and characterization.
Caption: Workflow for the synthesis and crystal structure analysis of copper hydroxide nitrate.
Caption: Influence of synthesis parameters on the crystal properties of copper hydroxide nitrate.
References
- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mindat.org [mindat.org]
- 5. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 6. researchgate.net [researchgate.net]
- 7. researchpublish.com [researchpublish.com]
- 8. arxiv.org [arxiv.org]
An In-Depth Technical Guide to the Polymorphism of Copper Hydroxide Nitrate: Monoclinic vs. Orthorhombic Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper hydroxide (B78521) nitrate (B79036), with the chemical formula Cu₂(OH)₃NO₃, is an inorganic compound that exhibits polymorphism, existing in two distinct crystal forms: a monoclinic phase (rouaite) and an orthorhombic phase (gerhardtite). While chemically identical, these polymorphs display differences in their crystal structures, leading to variations in their physical and chemical properties. This technical guide provides a comprehensive overview of the monoclinic and orthorhombic forms of copper hydroxide nitrate, focusing on their synthesis, structural characteristics, and comparative properties. This information is of particular interest to researchers in materials science, catalysis, and drug development, where the controlled synthesis of specific polymorphs can be crucial for desired applications.
Crystal Structure and Properties
The fundamental difference between the monoclinic and orthorhombic polymorphs of copper hydroxide nitrate lies in the arrangement of their constituent atoms in the crystal lattice. This structural variation influences their stability, solubility, and spectroscopic signatures. The orthorhombic form, gerhardtite, is the naturally occurring and more stable polymorph, while the monoclinic form, rouaite, is a metastable phase that is often obtained in synthetic preparations.[1][2][3]
Crystallographic Data
A summary of the key crystallographic parameters for both polymorphs is presented in the table below, allowing for a direct comparison of their unit cell dimensions and symmetries.
| Property | Monoclinic (Rouaite) | Orthorhombic (Gerhardtite) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Lattice Parameters | a ≈ 5.60 Å, b ≈ 6.08 Å, c ≈ 6.93 Å, β ≈ 94.48°[4] | a = 6.087(2) Å, b = 13.813(4) Å, c = 5.597(2) Å[5] |
| Calculated Density | ~3.40 g/cm³[6] | ~3.389 g/cm³ (Calculated) |
Comparative Physicochemical Properties
The structural differences between the two polymorphs also manifest in their physicochemical properties. Gerhardtite, being the more stable form, has a slightly lower Gibbs free energy of formation compared to rouaite.[2][3] This thermodynamic stability also influences their solubility.
| Property | Monoclinic (Rouaite) | Orthorhombic (Gerhardtite) |
| Gibbs Free Energy of Formation (ΔG°f) | -653.2 ± 0.7 kJ/mol[2][3] | -655.1 ± 1.2 kJ/mol[2][3] |
| Solubility Product Constant (Ksp) | Estimated to be around 10⁻³⁴ to 10⁻³⁶[1] | Data not readily available, but expected to be lower than rouaite due to higher stability. |
| Thermal Decomposition | Decomposes in a single step around 350°C, losing water and nitric acid to form copper(II) oxide (CuO).[3] | The thermal decomposition behavior is expected to be similar to the monoclinic phase, though slight variations in decomposition temperature may exist due to structural differences. |
Experimental Protocols
The synthesis of a specific polymorph of copper hydroxide nitrate requires careful control of reaction conditions such as temperature, pH, and reagent addition rate.
Synthesis of Monoclinic Copper Hydroxide Nitrate (Rouaite)
A common method for the synthesis of the monoclinic phase is through a precipitation reaction.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
Deionized water
Procedure:
-
Prepare a solution of 7.0 g of Cu(NO₃)₂·2.5H₂O in 30 ml of deionized water.
-
Prepare a separate solution of 1.9 g of Na₂CO₃·H₂O in 15 ml of deionized water.
-
Heat the copper nitrate solution to 45°C.
-
Slowly add the sodium carbonate solution to the heated copper nitrate solution at a rate of approximately 3 ml/min with constant stirring.
-
Continue heating the mixture at 45°C for 30 minutes after the addition is complete.
-
Allow the solution to cool to room temperature.
-
Filter the resulting precipitate by suction.
-
Wash the precipitate with deionized water.
-
Dry the final product overnight at room temperature.[2]
Synthesis of Orthorhombic Copper Hydroxide Nitrate (Gerhardtite)
The synthesis of pure orthorhombic gerhardtite is challenging as it often co-precipitates with the monoclinic phase.[2] A "double jet" method with very slow addition rates has been shown to favor the formation of the orthorhombic phase.
Materials:
-
Copper(II) nitrate (Cu(NO₃)₂) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
Procedure:
-
Place 100 ml of deionized water in a reaction vessel.
-
Using two separate autotitrators or precision pumps, slowly and simultaneously add 20 ml of 0.1 M copper(II) nitrate solution at a rate of 0.02 ml/min and 30 ml of 0.1 M sodium hydroxide solution at a rate of 0.03 ml/min into the deionized water with vigorous stirring.
-
Continue stirring the final mixture for 24 hours.
-
Filter the precipitate by suction.
-
Wash the precipitate with deionized water.
-
Dry the product overnight at room temperature.[2]
Note: The product from this method may still contain varying amounts of the monoclinic rouaite phase.[2]
Polymorphic Relationship and Transformation
The relationship between the monoclinic and orthorhombic polymorphs is that of a metastable and stable form, respectively. The monoclinic phase is kinetically favored under many synthetic conditions, while the orthorhombic phase is thermodynamically more stable. The transformation from the metastable monoclinic form to the stable orthorhombic form is possible but can be very slow at room temperature.[7]
Characterization
X-ray diffraction (XRD) is the primary technique used to distinguish between the monoclinic and orthorhombic polymorphs. The different crystal symmetries and unit cell parameters result in distinct diffraction patterns. Other characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and thermal analysis (TGA/DSC) can also provide valuable information for identifying and comparing the two phases.
The workflow for the synthesis and characterization of copper hydroxide nitrate polymorphs can be summarized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. "The synthesis and solubility of the copper hydroxyl nitrates: Gerhardt" by C. H. Yoder, E. Bushong et al. [mosaic.messiah.edu]
- 4. fredi.hepvs.ch [fredi.hepvs.ch]
- 5. handbookofmineralogy.org [handbookofmineralogy.org]
- 6. Rouaite Mineral Data [webmineral.com]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide on the Fundamental Properties of Copper(II) Hydroxide Nitrate [Cu₂(OH)₃NO₃]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Copper(II) hydroxide (B78521) nitrate (B79036), with the chemical formula Cu₂(OH)₃NO₃, is an inorganic compound that has garnered significant interest in various scientific fields.[1] This technical guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and characterization techniques. While its primary applications have been in catalysis and as an antimicrobial agent, this paper also explores its potential relevance in biomedical contexts, particularly for professionals in drug development.[1][2] The document summarizes key quantitative data in structured tables and provides detailed experimental protocols for its synthesis and analysis. Visualizations of experimental workflows and a hypothesized antimicrobial mechanism of action are presented using Graphviz diagrams.
Chemical and Physical Properties
Cu₂(OH)₃NO₃, also known as basic copper nitrate, is a blue-green crystalline solid.[1] It is known to exist in two main crystallographic forms: a monoclinic and an orthorhombic phase.[3][4] The monoclinic phase is the more commonly synthesized and studied form.[3][4]
Structural Properties
The crystal structure of Cu₂(OH)₃NO₃ consists of layers of copper(II) hydroxide, [Cu₂(OH)₃]⁺, with nitrate ions (NO₃⁻) situated in the interlayer spaces to maintain charge neutrality.[5] This layered structure is analogous to that of layered double hydroxides (LDHs).[5]
Table 1: Crystallographic Data for Monoclinic Cu₂(OH)₃NO₃
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁ | [2] |
| a | 5.60 Å | [6] |
| b | 6.08 Å | [6] |
| c | 6.93 Å | [6] |
| β | 94.48° | [6] |
Physical and Chemical Data
Table 2: Physical and Chemical Properties of Cu₂(OH)₃NO₃
| Property | Value | Reference |
| Molecular Weight | 240.12 g/mol | [7] |
| Appearance | Blue-green monoclinic crystals | [8] |
| Density | 2.32 g/cm³ at 20 °C | [8] |
| Melting Point | Decomposes | [8] |
| Water Solubility | Low | [1] |
Thermal Stability
Thermogravimetric analysis (TGA) reveals that Cu₂(OH)₃NO₃ undergoes a single-step decomposition.[3] This decomposition involves the simultaneous loss of hydroxide groups as water and the nitrate group as nitrogen oxides, leading to the formation of copper(II) oxide (CuO).[3][9]
Table 3: Thermal Decomposition Data for Cu₂(OH)₃NO₃
| Parameter | Value | Reference |
| Decomposition Onset Temperature | ~225 °C | [9] |
| Decomposition Temperature Range | 230-280 °C | [3] |
| Total Weight Loss (Experimental) | ~33% | [9] |
| Theoretical Weight Loss for CuO formation | 33.8% | [9] |
| Final Product | CuO | [3] |
Synthesis Methodologies
Several methods have been developed for the synthesis of Cu₂(OH)₃NO₃, each yielding materials with different morphologies and crystallinities. The most common methods are hydrothermal synthesis, plasma electrolysis, and precipitation.
Hydrothermal Synthesis
This method involves the reaction of a copper salt and a hydroxyl source in an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave).
Experimental Protocol:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M solution of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in deionized water.
-
Prepare a 0.1 M solution of sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) in deionized water.[10]
-
-
Mixing and Reaction:
-
Hydrothermal Treatment:
-
Product Recovery:
-
After cooling the autoclave to room temperature, collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80 °C.
-
Plasma Electrolysis
This method utilizes a plasma discharge in contact with an aqueous solution of a copper salt to induce the formation of Cu₂(OH)₃NO₃.
Experimental Protocol:
-
Electrolyte Preparation:
-
Prepare an aqueous solution of copper(II) nitrate (Cu(NO₃)₂) with a concentration of 0.3 M.[12]
-
-
Apparatus Setup:
-
Use a pin-to-solution electrical discharge apparatus.[12]
-
A copper wire with a 2 mm diameter serves as the pin electrode, positioned 1 mm above the surface of the copper nitrate solution.[12]
-
A silver rod with a 3 mm diameter is immersed in the solution as the counter electrode.[12]
-
Connect the electrodes to a high-voltage AC (50 Hz, 5 kV) power supply with a diode to rectify the current, setting the pin electrode as the cathode.[12]
-
-
Plasma Generation and Synthesis:
-
Product Recovery:
Characterization Protocols
X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and phase purity of the synthesized material.
Protocol:
-
Sample Preparation: Finely grind the dried Cu₂(OH)₃NO₃ powder.
-
Data Acquisition:
-
Mount the powdered sample on a zero-background sample holder.
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02°.
-
-
Data Analysis: Compare the obtained diffraction pattern with standard patterns from the JCPDS database (e.g., JCPDS No. 75-1779 for monoclinic Cu₂(OH)₃NO₃) to identify the crystalline phases present.[3]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is employed to identify the functional groups present in the compound.
Protocol:
-
Sample Preparation: Mix a small amount of the Cu₂(OH)₃NO₃ powder with KBr powder and press it into a pellet.
-
Data Acquisition:
-
Place the pellet in the FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for O-H, N-O, and Cu-O vibrations.
Table 4: Characteristic FTIR Absorption Bands for Cu₂(OH)₃NO₃
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3500-3300 | O-H stretching vibrations | [3] |
| ~1380 | N-O stretching in NO₃⁻ | [3] |
| ~1045 | N-O stretching in NO₃⁻ | [3] |
| < 1000 | Cu-O and Cu-OH vibrations | [3] |
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition behavior of the material.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the Cu₂(OH)₃NO₃ powder (5-10 mg) into an alumina (B75360) crucible.
-
Data Acquisition:
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[13]
-
-
Data Analysis: Analyze the resulting TGA curve to determine the decomposition temperature and the percentage of weight loss.
Scanning Electron Microscopy (SEM)
SEM is utilized to observe the morphology and particle size of the synthesized Cu₂(OH)₃NO₃.
Protocol:
-
Sample Preparation:
-
Mount a small amount of the powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
-
Imaging:
-
Place the stub in the SEM chamber.
-
Acquire images at different magnifications to observe the morphology (e.g., nanosheets, hexagonal plates).[3]
-
Potential Biomedical Applications and Signaling Pathways
While direct applications of Cu₂(OH)₃NO₃ in drug development are not yet established, the known biological activities of copper compounds provide a basis for exploring its potential. Copper is an essential trace element involved in numerous physiological processes, and its complexes are being investigated for various therapeutic applications, including anti-inflammatory, anti-proliferative, and antimicrobial agents.[3][14]
Antimicrobial Activity
The most documented biological activity of copper-based materials, including Cu₂(OH)₃NO₃, is their antimicrobial effect against a broad spectrum of bacteria.[6] The mechanism of action is believed to be multifactorial, primarily driven by the release of Cu²⁺ ions.
Hypothesized Antimicrobial Mechanism of Action:
-
Electrostatic Interaction and Membrane Disruption: Positively charged Cu²⁺ ions released from Cu₂(OH)₃NO₃ are attracted to the negatively charged bacterial cell membrane. This interaction disrupts the membrane potential and integrity, leading to increased permeability.[15]
-
Generation of Reactive Oxygen Species (ROS): Intracellular Cu²⁺ can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. This leads to oxidative stress, causing damage to lipids, proteins, and DNA.[16][17]
-
Protein and Enzyme Inactivation: Cu²⁺ ions can bind to sulfhydryl groups in proteins and enzymes, leading to their denaturation and inactivation, thereby disrupting essential cellular processes.[15]
-
DNA Damage: The generated ROS can cause signficant damage to the bacterial DNA, inhibiting replication and leading to cell death.[17]
Relevance to Drug Development
The ability of copper compounds to induce oxidative stress and interact with proteins and nucleic acids is also being explored in cancer therapy.[18] Cancer cells often have a higher demand for copper than normal cells, making them potentially more susceptible to copper-induced toxicity.[18] Therefore, Cu₂(OH)₃NO₃ could be investigated as a potential anticancer agent or as a component of a drug delivery system. Further research is required to evaluate its cytotoxicity against cancer cell lines and to understand its interactions with relevant cellular signaling pathways, such as the MAPK and PI3K-Akt pathways, which are known to be modulated by copper.[19]
Conclusion
Cu₂(OH)₃NO₃ is a versatile material with well-defined structural, physical, and chemical properties. The synthesis and characterization methods outlined in this guide provide a solid foundation for researchers interested in this compound. While its application in drug development is still in a nascent stage, its potent antimicrobial activity and the known roles of copper in cellular signaling suggest that Cu₂(OH)₃NO₃ holds promise for future biomedical applications. Further investigations into its biological interactions and potential toxicities are warranted to fully elucidate its therapeutic potential.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Innovations in the Design of Biologically Active Copper Complexes for Metal-Based Drug Development [frontiersin.org]
- 6. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Potential for Food Packaging Applications | MDPI [mdpi.com]
- 7. Copper hydroxide nitrate (Cu2(OH)3(NO3)) | Cu2H3NO6 | CID 14513270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Journal of the Turkish Chemical Society Section B: Chemical Engineering » Submission » SYNTHESIS AND CHARACTERIZATION OF COPPER HYDROXYNITRATE BY HYDROTHERMAL METHOD [dergipark.org.tr]
- 12. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]
- 13. scispace.com [scispace.com]
- 14. Development of copper based drugs, radiopharmaceuticals and medical materials - ProQuest [proquest.com]
- 15. Copper-containing nanoparticles: Mechanism of antimicrobial effect and application in dentistry-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Gerhardtite: A Comprehensive Technical Overview of its Discovery, History, and Properties
Introduction
Gerhardtite, a secondary copper nitrate (B79036) mineral, offers a fascinating case study in the intersection of mineralogy and the history of chemistry. First identified in the late 19th century, its characterization and the story behind its nomenclature are rooted in the foundational work of early chemists. This technical guide provides an in-depth exploration of the discovery and history of gerhardtite, its key physicochemical properties, and the methodologies employed in its analysis. It is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in inorganic copper compounds and their characterization.
Discovery and Nomenclature
Gerhardtite was first described as a naturally occurring mineral in 1885 by Horace L. Wells and Samuel Lewis Penfield.[1][2] The mineral was named in honor of Charles Frédéric Gerhardt (1816-1856), a prominent French chemist who had successfully synthesized the artificial form of the compound prior to its discovery in nature.[1][3][4][5] Gerhardt was a student of Justus von Liebig and Jean Baptiste Dumas and made significant contributions to the field of organic chemistry.[1]
The type locality for gerhardtite is the United Verde Mine in Jerome, Yavapai County, Arizona, USA.[1][3][6] The type material from this location is held at Yale University in New Haven, Connecticut, USA.[7]
Physicochemical Properties of Gerhardtite
Gerhardtite is an uncommon secondary mineral typically found in the oxidized zones of copper deposits.[3][7] It is a dimorph of rouaite, meaning it shares the same chemical formula but has a different crystal structure.[1] The key quantitative properties of gerhardtite are summarized in the table below.
| Property | Value |
| Chemical Formula | Cu₂(NO₃)(OH)₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Cell Parameters | a = 6.087(2) Å, b = 13.813(4) Å, c = 5.597(2) Å |
| Mohs Hardness | 2 |
| Specific Gravity | 3.4 - 3.43 (measured), 3.389 (calculated) |
| Lustre | Vitreous, Sub-Vitreous, Greasy |
| Color | Emerald Green |
| Streak | Light green |
| Cleavage | Perfect on {001}, Good on {100} |
| Optical Class | Biaxial (+) |
| Refractive Indices | α = 1.703, β = 1.713, γ = 1.722 |
Experimental Protocols
The characterization of gerhardtite has involved a range of analytical techniques over the years. While specific historical experimental protocols are not extensively detailed in the initial discovery papers, modern mineralogical studies employ standard methods.
X-ray Diffraction (XRD): The crystal structure and unit cell parameters of gerhardtite have been determined using X-ray diffraction.[1] This technique involves directing X-rays at a crystalline sample and measuring the scattering pattern to determine the arrangement of atoms.
Chemical Analysis: The chemical formula, Cu₂(NO₃)(OH)₃, was likely first determined through wet chemical analysis, a suite of techniques used to identify and quantify the elemental composition of a sample.
Synthesis of Artificial Gerhardtite: The synthesis of gerhardtite and its polymorph rouaite has been described. The purest samples of gerhardtite were produced by the "double jet method".[8] Rouaite was synthesized by the slow addition of a sodium carbonate solution to a copper nitrate solution at 45°C.[8]
Geological Occurrence and Distribution
Gerhardtite is a secondary mineral, meaning it forms from the alteration of primary copper minerals.[3] It is found in arid regions within the oxidized portions of copper deposits.[3][7] Besides the type locality in Arizona, gerhardtite has been reported in various locations worldwide, including:
-
USA: Daisy shaft, Mineral Hill mine, Pima Co., Arizona; Chase Creek Canyon, Greenlee Co., Arizona; Greenland, Ontonagon County, Michigan.[3][7]
-
Democratic Republic of Congo: Likasi and Kalabi, near Likasi, Katanga Province.[7]
-
Kazakhstan: Dzhezkazgan.[7]
-
Germany: Ramsbeck, Westphalia.[7]
-
France: Roua copper mines, near Nice, Alpes Maritimes.[7]
-
Australia: Great Australia and Monakoff mines, near Cloncurry, Queensland.[7]
-
Chile: Zaldivar and Lomas Bayas deposits.[2]
It is often found in association with other copper minerals such as cuprite, malachite, atacamite, brochantite, and pseudomalachite.[7]
Visualizing the History and Relationships of Gerhardtite
The following diagram illustrates the key milestones in the history of gerhardtite and its relationship to its namesake and synthetic counterpart.
References
- 1. mindat.org [mindat.org]
- 2. researchgate.net [researchgate.net]
- 3. Gerhardtite Mineral Data [webmineral.com]
- 4. gerhardtite - Wiktionary, the free dictionary [en.wiktionary.org]
- 5. merriam-webster.com [merriam-webster.com]
- 6. mindat.org [mindat.org]
- 7. handbookofmineralogy.org [handbookofmineralogy.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Theoretical Studies on the Electronic Structure of Copper Hydroxide Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃, is a layered inorganic compound with known applications in catalysis, agriculture, and as an antibacterial agent. A thorough understanding of its electronic structure is paramount for optimizing its existing functionalities and exploring new applications, particularly in fields like targeted drug delivery and advanced materials science. This technical guide provides a comprehensive overview of the theoretical framework required to study the electronic properties of Cu₂(OH)₃NO₃.
While direct, in-depth theoretical publications on the electronic band structure and density of states for copper hydroxide nitrate are not widely available in current literature, this paper outlines the established computational protocols for such an analysis. By leveraging experimental crystallographic data for Cu₂(OH)₃NO₃ and drawing parallels with theoretically well-characterized, structurally similar copper compounds like copper(II) oxide (CuO) and copper(II) hydroxide (Cu(OH)₂), this guide equips researchers with the necessary information to initiate and conduct robust theoretical investigations.
This document details the standard Density Functional Theory (DFT) methodologies, summarizes known experimental structural data, and presents expected electronic properties to serve as a foundational reference for future computational studies.
Introduction to Copper Hydroxide Nitrate
Copper hydroxide nitrate (Cu₂(OH)₃NO₃) is a crystalline solid that can exist in multiple polymorphic forms, most notably a synthetic monoclinic structure and an orthorhombic form found naturally as the mineral gerhardtite.[1] The structure is characterized by layers of copper hydroxide linked by hydrogen bonds, with nitrate ions situated in the interlayer spaces.[2][3] This layered nature is fundamental to its chemical and physical properties. Understanding the arrangement of electron energy levels—the electronic structure—is key to explaining its conductivity, optical properties, and surface reactivity.
Theoretical studies, primarily using Density Functional Theory (DFT), are powerful tools for calculating material properties from first principles. Such studies can predict the band gap, density of states (DOS), and charge distribution, offering insights that are often difficult to obtain through experimental means alone.
Experimental Data for Theoretical Modeling
A prerequisite for any accurate theoretical calculation is a precise structural model. Experimental techniques like X-ray Diffraction (XRD) provide the foundational crystallographic data required to build this model.
Crystallographic Data
Copper hydroxide nitrate has two primary polymorphs. The synthetically common form is monoclinic (Space Group: P2₁), while the mineral gerhardtite is orthorhombic (Space Group: P2₁2₁2₁).[1][2][4] This structural information is the essential starting point for computational analysis.
Table 1: Experimental Crystallographic Data for Copper Hydroxide Nitrate Polymorphs
| Parameter | Monoclinic (Synthetic)[1][2] | Orthorhombic (Gerhardtite)[4][5] |
| Space Group | P2₁ | P2₁2₁2₁ |
| Lattice Constant a | ≈ 5.60 Å | ≈ 6.087 Å |
| Lattice Constant b | ≈ 6.08 Å | ≈ 13.813 Å |
| Lattice Constant c | ≈ 6.93 Å | ≈ 5.597 Å |
| Angle α | 90.00° | 90.00° |
| Angle β | ≈ 94.48° | 90.00° |
| Angle γ | 90.00° | 90.00° |
Detailed Computational Protocol: Density Functional Theory (DFT)
While specific DFT studies on Cu₂(OH)₃NO₃ are scarce, a standard and reliable protocol can be established based on methodologies successfully applied to other transition metal oxides and hydroxides.[6][7] This section outlines a detailed workflow for calculating the electronic structure of Cu₂(OH)₃NO₃.
Computational Workflow
The process begins with the experimentally determined crystal structure and proceeds through geometry optimization and the calculation of electronic properties like the band structure and density of states.
Caption: Standard DFT workflow for electronic structure analysis.
Key Methodological Parameters
The accuracy of DFT calculations is highly dependent on the chosen parameters. The following table outlines a recommended setup for studying copper-based systems.
Table 2: Recommended DFT Protocol for Copper Hydroxide Nitrate
| Parameter | Recommendation | Rationale & Details |
| Software Package | Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO | Widely used, robust plane-wave DFT codes.[7] |
| Exchange-Correlation Functional | PBEsol (GGA) or PBE0 (Hybrid) | PBEsol is a form of the Generalized Gradient Approximation (GGA) optimized for solids. Hybrid functionals like PBE0 can provide more accurate band gaps but are more computationally expensive.[7] |
| Hubbard U Correction (DFT+U) | U ≈ 6 eV for Cu d-orbitals | Standard DFT often fails to describe the strongly correlated 3d electrons of copper. The DFT+U method corrects for this self-interaction error, leading to more accurate electronic and magnetic properties.[7] |
| Basis Set / Cutoff Energy | Projector-Augmented Wave (PAW) potentials; Plane-wave energy cutoff > 500 eV | Ensures calculations are well-converged and accurately represent the electron wavefunctions.[7] |
| k-point Mesh | Monkhorst-Pack scheme; > 3x3x3 for geometry optimization, denser for DOS calculations | Adequate sampling of the Brillouin zone is critical for accurate energy calculations and electronic properties. |
| Convergence Criteria | Energy: < 10⁻⁵ eV; Force: < 0.03 eV/Å | Strict criteria to ensure the system has reached its true ground state geometry. |
Theoretical Electronic Structure: Insights from Analogous Systems
In the absence of direct calculations for Cu₂(OH)₃NO₃, we can infer its likely electronic properties by examining theoretical and experimental data from related copper compounds.
Band Gap
The band gap (Eg) is a critical parameter that determines a material's electronic and optical properties. It is the energy difference between the top of the valence band and the bottom of the conduction band. Materials with a large band gap are insulators, while those with a small band gap are semiconductors.
Table 3: Band Gaps of Copper Hydroxide Nitrate and Related Compounds
| Compound | Method | Band Gap (Eg) | Reference |
| Cu(OH)₂ | Experimental (UV-Vis) | 4.5 eV | [8] |
| CuO | Experimental | 1.0 - 1.9 eV | [6] |
| CuO | DFT Calculation | ~1.0 eV | [6] |
Based on these analogs, Cu₂(OH)₃NO₃ is expected to be a wide-bandgap semiconductor or an insulator. The presence of hydroxide groups, as seen in Cu(OH)₂, suggests it may have a relatively large band gap.[8]
Density of States (DOS)
The Density of States (DOS) describes the number of available electronic states at each energy level. The Partial Density of States (PDOS) further decomposes this to show the contribution of each atomic orbital (e.g., Cu-3d, O-2p).
For copper-based oxides and hydroxides, the typical electronic structure is characterized by:
-
Valence Band: Primarily composed of hybridized O 2p and Cu 3d orbitals.
-
Conduction Band: Dominated by empty Cu 3d and 4s orbitals.
A theoretical study on related copper-arsenic minerals showed that the Cu 3d states are highly active near the Fermi level, indicating their crucial role in the material's electronic properties and reactivity.[9] A similar profile is anticipated for copper hydroxide nitrate, where the interplay between copper, oxygen, and hydroxyl groups will define the band edges and overall electronic behavior.
Conclusion and Future Outlook
This guide establishes a clear and robust framework for the theoretical investigation of copper hydroxide nitrate's electronic structure. While direct computational studies on Cu₂(OH)₃NO₃ are currently limited, the necessary experimental data and proven computational methodologies are readily available.
By employing the Density Functional Theory (DFT) protocols outlined herein, researchers can:
-
Perform accurate geometry optimizations based on experimental crystallographic data.
-
Calculate the electronic band structure and determine the band gap.
-
Analyze the Density of States to understand the orbital contributions to the electronic bands.
Such studies are crucial for elucidating the fundamental properties of copper hydroxide nitrate, which will, in turn, accelerate its development for advanced applications in material science and medicine. It is anticipated that future research will fill the existing literature gap and provide a detailed, first-principles understanding of this promising material.
References
- 1. Copper;hydroxide;nitrate | 55965-44-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mindat.org [mindat.org]
- 5. Gerhardtite Mineral Data [webmineral.com]
- 6. Surface Structure Reformulation from CuO to Cu/Cu(OH)2 for Highly Efficient Nitrate Reduction to Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electronic, Vibrational, and Structural Properties of the Natural Mineral Ferberite (FeWO4): A High-Pressure Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
spectroscopic properties of copper hydroxide nitrate
An In-depth Technical Guide on the Spectroscopic Properties of Copper Hydroxide (B78521) Nitrate (B79036)
This technical guide provides a comprehensive overview of the , Cu₂(OH)₃NO₃. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this compound. This document covers key spectroscopic techniques, presents quantitative data in a structured format, and outlines relevant experimental protocols.
Introduction to Copper Hydroxide Nitrate
Copper hydroxide nitrate, with the chemical formula Cu₂(OH)₃NO₃, is a layered basic copper salt. It typically crystallizes in a monoclinic system and is known for its applications in catalysis, as an antibacterial agent, and as a precursor for the synthesis of copper oxide nanoparticles.[1][2][3] The structure consists of copper hydroxide layers with nitrate ions situated in the interlayer spaces.[1] Accurate characterization of this material is crucial for its application, and spectroscopy provides the essential tools for this purpose.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is fundamental for identifying the functional groups and probing the molecular structure of copper hydroxide nitrate. These techniques provide detailed information on the hydroxyl groups, nitrate ions, and copper-oxygen bonds within the crystal lattice.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Cu₂(OH)₃NO₃ is characterized by distinct absorption bands corresponding to the vibrational modes of OH⁻ groups, NO₃⁻ ions, and Cu-O bonds. The presence of both isolated and hydrogen-bonded hydroxyl groups gives rise to sharp and broad bands in the high-frequency region.
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly sensitive to the vibrations of the copper-oxygen lattice. The Raman spectrum shows characteristic lines for Cu-O and Cu-OH bonds, as well as vibrations of the nitrate group.[2]
Table 1: Summary of Vibrational Spectroscopy Data for Cu₂(OH)₃NO₃
| Wavenumber (cm⁻¹) | Technique | Assignment | Reference(s) |
| ~3544 - 3539 | FTIR | Stretching of isolated (non-H-bonded) OH groups | [3][4] |
| ~3427 - 3412 | FTIR | Stretching of hydrogen-bonded OH groups | [3][4] |
| ~1420 - 1448 | FTIR | Asymmetric stretching of O-NO₂ (ν₃) | [3][5] |
| ~1384 | FTIR | Nitrate group vibration | [5] |
| ~1347 - 1330 | FTIR | Symmetric stretching of O-NO₂ (ν₁) | [3][5] |
| ~1046 - 1048 | FTIR | N-O stretching of monodentate O-NO groups (ν₁) | [3][5] |
| ~876 - 874 | FTIR | Cu-O-H vibrations | [3][4] |
| ~717 - 709 | FTIR | In-plane bending of NO₃⁻ (ν₄) | [5] |
| ~430 | Raman | ν(Cu-O) vibrational mode | [4] |
| ~336 | Raman | Cu-ONO₂ stretching vibration | [2][6] |
| ~1047 | Raman | ν₁(NO₃⁻) symmetric stretching | [6] |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the constituent elements. For Cu₂(OH)₃NO₃, XPS analysis focuses on the Cu 2p, O 1s, and N 1s core levels. The Cu 2p spectrum is particularly informative for confirming the Cu(II) oxidation state, which is characterized by a main peak and prominent "shake-up" satellite peaks at higher binding energies.[7][8]
Table 2: Typical Binding Energies from XPS for Copper Hydroxide Nitrate and Related Compounds
| Core Level | Binding Energy (eV) | Species/Feature | Reference(s) |
| Cu 2p₃/₂ | ~933.0 - 935.0 | Main peak for Cu(II) in hydroxides/oxides | [8][9] |
| Cu 2p₃/₂ | ~940.0 - 945.0 | Shake-up satellite peaks, characteristic of Cu²⁺ | [8] |
| O 1s | ~530.3 - 531.5 | Lattice oxygen in hydroxides (M-OH) | [8] |
| O 1s | ~532.5 | Oxygen in nitrate (NO₃⁻) | - |
| N 1s | ~406.0 - 407.0 | Nitrogen in nitrate (NO₃⁻) | - |
Note: Specific binding energy values can vary slightly based on instrument calibration and sample charging.
Other Characterization Techniques
X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystalline phase and determining the structural properties of copper hydroxide nitrate. Synthetic Cu₂(OH)₃NO₃ predominantly crystallizes in the monoclinic system.[1]
Table 3: Crystallographic Data for Monoclinic Cu₂(OH)₃NO₃
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁ | [1][2] |
| a | ~5.60 Å | [1][2] |
| b | ~6.08 Å | [1][2] |
| c | ~6.93 Å | [1][2] |
| β | ~94.48° | [1][2] |
| (001) Basal Spacing | ~6.85 Å | [6] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
As a copper(II) compound, Cu₂(OH)₃NO₃ contains an unpaired electron (d⁹ configuration) and is therefore paramagnetic and EPR active.[10] EPR spectroscopy provides detailed information about the electronic structure and the local environment of the Cu²⁺ ion. The spectrum is typically characterized by g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) arising from the interaction of the electron spin with the copper nucleus (I = 3/2).[11][12] An axially symmetric spectrum is expected, reflecting the distorted octahedral coordination of the copper ions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the compound. For Cu(II) complexes, the spectra are typically dominated by a broad, asymmetric band in the visible region (around 600-800 nm), which is attributed to d-d transitions.[13] The asymmetry of the band is often due to Jahn-Teller distortion, which lifts the degeneracy of the d-orbitals.[13]
Experimental Protocols and Workflows
Synthesis Protocol: Co-Precipitation Method
A common method for synthesizing Cu₂(OH)₃NO₃ is co-precipitation, valued for its simplicity and scalability.[5][14]
-
Preparation of Solutions: Prepare an aqueous solution of copper(II) nitrate trihydrate (e.g., 1 M Cu(NO₃)₂·3H₂O). Prepare a separate basic solution (e.g., 2 M NaOH).
-
Precipitation: Slowly add the NaOH solution dropwise to the copper nitrate solution under vigorous and constant stirring at a controlled temperature (e.g., 60°C).
-
pH Control: Monitor the pH of the mixture. The formation of Cu₂(OH)₃NO₃ is favored under mildly acidic to neutral conditions (pH ~4-7). Careful control is necessary to avoid the formation of impurities like Cu(OH)₂ or CuO, which form at higher pH.[15]
-
Aging: Allow the resulting blue-green precipitate to age in the mother liquor for a period (e.g., 1-2 hours) to improve crystallinity.
-
Washing and Drying: Separate the precipitate by filtration or centrifugation. Wash the solid repeatedly with deionized water to remove any unreacted ions, followed by a final wash with ethanol.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain the pure copper hydroxide nitrate powder.
Spectroscopic Characterization Protocols
-
FTIR Spectroscopy: Mix a small amount of the dried Cu₂(OH)₃NO₃ powder (approx. 1-2 mg) with spectroscopic grade potassium bromide (KBr, approx. 200 mg).[5] Press the mixture into a thin, transparent pellet using a hydraulic press. Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: Place a small amount of the powder on a microscope slide. Acquire the spectrum using a confocal Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm).[2] Collect data over a range of 3500-50 cm⁻¹.
-
XPS Analysis: Mount the powder sample onto a sample holder using carbon tape. Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Use a monochromatic Al Kα or Mg Kα X-ray source.[8] Record survey scans to identify all elements present, followed by high-resolution scans of the Cu 2p, O 1s, and N 1s regions.
References
- 1. Copper;hydroxide;nitrate | 55965-44-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Copper X-ray Photoelectron Spectra [xpsfitting.com]
- 8. rsc.org [rsc.org]
- 9. surfacesciencewestern.com [surfacesciencewestern.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. ijrar.org [ijrar.org]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Initial Synthesis of Layered Copper Hydroxide Salts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational methods for synthesizing layered copper hydroxide (B78521) salts (LCHS). These materials are of significant interest across various scientific disciplines, including catalysis, materials science, and drug delivery, owing to their tunable interlayer chemistry and morphology. This document details the primary synthesis routes, the influence of key experimental parameters on the final product, and quantitative characterization data.
Introduction to Layered Copper Hydroxide Salts
Layered copper hydroxide salts are a class of inorganic materials with a general formula of Cu₂(OH)₃X, where X represents an intercalated anion. Their structure is analogous to that of the mineral botallackite, consisting of positively charged copper hydroxide layers with anions and, in some cases, water molecules situated in the interlayer space. The ability to vary the interlayer anion allows for the tuning of the material's chemical and physical properties, making them versatile for a range of applications.
The initial synthesis attempts have largely focused on two primary methodologies: co-precipitation and ion exchange. More recently, hydrothermal and other methods have been explored to control morphology and composition. This guide will delve into the core principles and experimental details of these foundational techniques.
Primary Synthesis Methodologies
The two most common initial approaches to synthesizing layered copper hydroxide salts are co-precipitation and ion exchange.
Co-precipitation
Co-precipitation is a widely employed method for the direct synthesis of LCHS, particularly for salts containing nitrate (B79036) and acetate (B1210297) anions.[1] This "bottom-up" approach involves the controlled precipitation of the desired salt from a solution containing copper ions and the chosen anion upon the addition of a base.
A typical co-precipitation synthesis involves the dropwise addition of a basic solution (e.g., NaOH) to an aqueous solution of a copper(II) salt (e.g., copper(II) nitrate or copper(II) acetate) under vigorous stirring.[1][2][3] The pH of the reaction mixture is a critical parameter that must be carefully controlled to prevent the formation of undesired phases such as copper(II) hydroxide (Cu(OH)₂) or copper(II) oxide (CuO).[1]
Key Parameters:
-
pH: The final pH of the solution significantly influences the product's phase purity and morphology. For the synthesis of copper(II) hydroxy nitrate and acetate, a final pH in the range of 8 is often targeted.[3]
-
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60-80°C) to promote crystallization.[2][3]
-
Reactant Concentration: The concentration of the copper salt and the base can affect the particle size and crystallinity of the final product.[1]
-
Stirring Rate: Vigorous stirring is essential to ensure homogeneous mixing and precipitation.[3]
Following precipitation, the solid product is typically isolated by centrifugation or filtration, washed repeatedly with deionized water to remove any unreacted salts, and then dried under vacuum or at an elevated temperature (e.g., 80°C).[3]
Ion Exchange
The ion exchange method is an effective "top-down" approach for synthesizing LCHS with anions that are not easily incorporated through direct precipitation. This method starts with a pre-synthesized LCHS, typically copper(II) hydroxy nitrate, which is then suspended in a solution containing a high concentration of the desired anion.[1][4]
In a typical ion exchange synthesis, a known amount of the parent LCHS (e.g., Cu₂(OH)₃NO₃) is suspended in an aqueous solution containing a large excess of the salt of the anion to be intercalated (e.g., NaClO₄ for perchlorate (B79767) or an n-alkylsulfonate salt).[1][4] The suspension is then stirred for an extended period, often several days, at room temperature to allow for the exchange of the interlayer anions.[1]
Key Parameters:
-
Concentration of the Exchanging Anion: A high concentration of the incoming anion is used to drive the equilibrium towards the exchanged product.
-
Reaction Time: The time required for complete ion exchange can vary from hours to several days, depending on the anion.
-
Temperature: The process is usually carried out at room temperature.
After the exchange period, the product is collected by filtration, washed thoroughly to remove residual salts, and dried.
Quantitative Data Summary
The following tables summarize key quantitative data for layered copper hydroxide salts synthesized by initial methods.
Table 1: Interlayer Spacing of Layered Copper Hydroxide Salts with Various Anions
| Intercalated Anion | Chemical Formula | Synthesis Method | Basal Spacing (d₀₀₁) (Å) | Reference(s) |
| Nitrate | Cu₂(OH)₃NO₃ | Co-precipitation | 6.81 - 6.85 | [1][5] |
| Acetate | Cu₂(OH)₃(CH₃COO)·H₂O | Co-precipitation | 9.42 - 9.91 | [1][5] |
| Perchlorate | Cu₂(OH)₃ClO₄ | Ion Exchange | Not specified | [1] |
| n-Hexylsulfonate | Cu₂(OH)₃(C₆H₁₃SO₃) | Ion Exchange | 14.3 | [4][6] |
| n-Octylsulfonate | Cu₂(OH)₃(C₈H₁₇SO₃) | Ion Exchange | Not specified | [4][6] |
| n-Decylsulfonate | Cu₂(OH)₃(C₁₀H₂₁SO₃) | Ion Exchange | 34.8 | [4][6] |
Table 2: Influence of Synthesis Parameters on Morphology
| Synthesis Method | Key Parameter(s) | Resulting Morphology | Reference(s) |
| Liquid Phase Synthesis | pH, Temperature | 1D Nanowires, 2D Nanoplatelets, 3D Nanocrystals | [2][7] |
| Co-precipitation | Not specified | Rectangular Plates (Acetate), Plate-like with 120° angles (Nitrate) | [5] |
| Hydrothermal | Reaction Time | Structural differences observed in XRD | [3] |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods described.
Caption: Workflow for the co-precipitation synthesis of layered copper hydroxide salts.
Caption: Workflow for the ion exchange synthesis of layered copper hydroxide salts.
Conclusion
The initial synthesis attempts of layered copper hydroxide salts have established co-precipitation and ion exchange as robust and versatile methods. The choice of synthesis route is primarily dictated by the desired interlayer anion. Co-precipitation is suitable for direct synthesis with common anions like nitrate and acetate, while ion exchange provides a pathway to a wider variety of LCHS. The precise control of experimental parameters, particularly pH and temperature, is crucial for obtaining phase-pure materials with controlled morphologies. This guide provides a foundational understanding for researchers and professionals to build upon in the development and application of these promising layered materials. Further research into methods like hydrothermal synthesis is paving the way for even greater control over the nanoscale architecture of layered copper hydroxide salts.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal synthesis of Zn–Mg-based layered double hydroxide coatings for the corrosion protection of copper in chloride and hydroxide media [ijmmm.ustb.edu.cn]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. mdpi.com [mdpi.com]
- 6. Layered copper hydroxide n-alkylsulfonate salts: synthesis, characterization, and magnetic behaviors in relation to the basal spacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. list.lu [list.lu]
- 8. dergipark.org.tr [dergipark.org.tr]
A Preliminary Investigation into the Thermal Stability of Copper(II) Hydroxide Nitrate (Cu₂(OH)₃NO₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of copper(II) hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃. Understanding the thermal decomposition characteristics of this compound is crucial for its application in various fields, including catalysis, materials science, and potentially as a precursor in the synthesis of copper-based materials for specialized applications. This document synthesizes key data from multiple studies, details common experimental protocols, and visualizes the decomposition process.
Thermal Decomposition Profile
Copper(II) hydroxide nitrate is a layered basic salt that undergoes thermal decomposition to form copper(II) oxide (CuO). The decomposition is generally characterized as a single-step process involving dihydroxylation and the conversion of nitrate ions into nitrogen oxides.[1] The process is endothermic and results in a significant mass loss, primarily due to the evolution of gaseous products.
The overall decomposition reaction can be summarized as:
2Cu₂(OH)₃NO₃(s) → 4CuO(s) + 2NO₂(g) + O₂(g) + 3H₂O(g)
However, some studies also report the evolution of nitric acid (HNO₃) as a gaseous byproduct.[2]
Data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide quantitative insights into the thermal stability of Cu₂(OH)₃NO₃. The following table summarizes key parameters reported in the literature.
| Parameter | Reported Value(s) | Analysis Method | Heating Rate | Atmosphere | Reference(s) |
| Decomposition Onset Temp. | 225 °C | TGA | 15 °C/min | Nitrogen | [1] |
| 227 °C | DSC | 15 °C/min | Nitrogen | [1] | |
| Decomposition Temp. Range | 160 - 235 °C | TG-FTIR | 10 °C/min | Not Specified | [2] |
| 230 - 280 °C | TGA/DTA | Not Specified | Not Specified | [3] | |
| 200 - 255 °C | TGA | 10 °C/min | Air / N₂ | [4] | |
| Decomposition Completion | Below 240 °C | DTA-TG | Not Specified | Not Specified | [5] |
| Mass Loss (Experimental) | 33% | TGA | 15 °C/min | Nitrogen | [1] |
| 33.26% | TGA/DTA | Not Specified | Not Specified | [3] | |
| Mass Loss (Theoretical) | 33.8% (to form CuO) | Calculation | - | - | [1] |
| 33.6% | Calculation | - | - | [3] | |
| Solid Residue | CuO | TG-FTIR / Calcination | Various | Various | [2][3] |
| Evolved Gases | H₂O, NO₂, O₂, HNO₃ | TG-FTIR | 10 °C/min | Not Specified | [2] |
Studies have also confirmed that the crystalline structure of Cu₂(OH)₃NO₃ remains stable when heated for one hour at temperatures of 120 °C, 140 °C, and 160 °C.[1]
Experimental Protocols
The characterization of Cu₂(OH)₃NO₃ thermal stability typically involves a combination of thermoanalytical and spectroscopic techniques.
TGA is used to measure the change in mass of a sample as a function of temperature.
-
Instrumentation : A typical instrument used is a Perkin Elmer STA 6000.[1]
-
Sample Preparation : The Cu₂(OH)₃NO₃ sample is placed in an alumina (B75360) boat.[1]
-
Heating Program : The sample is subjected to a controlled heating ramp. A common protocol involves heating from 50 °C to 400 °C at a rate of 15 °C/min.[1]
-
Atmosphere : The analysis is conducted under a controlled atmosphere, typically an inert nitrogen flow at a rate of 20 mL/min, to prevent unwanted oxidative side reactions.[1]
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Instrumentation : A METTLER TOLEDO DSC instrument is commonly employed.[1]
-
Heating Program : A heating cycle from 25 °C to 400 °C at a rate of 15 °C/min is a representative protocol.[1]
-
Atmosphere : Similar to TGA, the analysis is performed in a nitrogen atmosphere to ensure an inert environment.[1]
-
Procedure : Often, two heating-cooling cycles are performed to eliminate the thermal history of the material before the analytical run.[1]
XRD is used to identify the crystalline phases of the solid material before and after thermal decomposition.
-
Instrumentation : A Philips X'Pert-MPD diffractometer is an example of the equipment used.[1]
-
Sample Preparation : The solid residue after TGA/DSC analysis (or after heating in a furnace) is collected for analysis. Samples may be dispersed in a solvent like acetone.[1]
-
Analysis Parameters : The 2θ scanning range is typically set between 5° and 80° with a step size of 0.040°. The X-ray source is operated at settings such as 40 mA and 40 kV.[1] This technique is crucial for confirming that the final solid product of the decomposition is indeed crystalline CuO.[3][4]
Visualized Pathways and Workflows
The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its investigation.
Caption: Thermal decomposition pathway of Cu₂(OH)₃NO₃.
Caption: Experimental workflow for thermal stability analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. carbon.or.kr [carbon.or.kr]
- 5. Cu2X(OH)3 (X = Cl−, NO3−): synthesis of nanoparticles and its application for room temperature deposition/printing of conductive copper thin-films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Basic Characterization of Copper Hydroxide Nitrate using XRD and FTIR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃, is a layered inorganic compound with diverse applications, including catalysis, as a precursor for copper oxide nanoparticles, and in the development of novel materials. A thorough understanding of its structural and chemical properties is paramount for its effective utilization. This guide provides an in-depth overview of the basic characterization of copper hydroxide nitrate using two fundamental analytical techniques: X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).
Data Presentation
X-ray Diffraction (XRD) Data
Powder XRD is a non-destructive technique that provides information about the crystalline structure, phase purity, and crystallite size of a material. Copper hydroxide nitrate typically exhibits a monoclinic crystal structure. The characteristic diffraction peaks are summarized in Table 1.
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |
| ~12.8 | ~6.9 | (001) |
| ~25.8 | ~3.4 | (002) |
| ~32.2 | - | - |
| ~35.4 | - | - |
| ~38.4 | - | - |
| ~48.7 | - | - |
| ~58.0 | - | - |
| ~61.3 | - | - |
Note: The exact peak positions and intensities can vary slightly depending on the synthesis method and instrument parameters. The Miller indices for all peaks are not always reported in the literature.
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of copper hydroxide nitrate is characterized by absorption bands corresponding to hydroxyl groups (O-H), nitrate ions (NO₃⁻), and copper-oxygen (Cu-O) bonds. These are detailed in Table 2.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3536 - 3570 | Free O-H stretching |
| 3412 - 3487 | Hydrogen-bonded O-H stretching |
| ~1647 | H-O-H bending (adsorbed water) |
| 1350 - 1421 | Asymmetric NO₃⁻ stretching |
| ~1048 | Symmetric NO₃⁻ stretching |
| ~826 | NO₃⁻ out-of-plane bending |
| 613 - 670 | Cu-O stretching |
| 400 - 500 | Cu-O lattice vibrations |
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To determine the crystal structure and phase purity of the copper hydroxide nitrate sample.
Methodology:
-
Sample Preparation:
-
The copper hydroxide nitrate sample should be a fine, homogeneous powder.[1] If necessary, gently grind the sample using an agate mortar and pestle to reduce particle size and ensure random orientation.[1]
-
Mount the powdered sample onto a zero-background sample holder.[2] Ensure the sample surface is flat and level with the holder's surface to avoid errors in peak positions.[2]
-
-
Instrument Parameters (General):
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Typically operated at 40 kV and 40 mA.[2]
-
Scan Range (2θ): A common range is 5° to 70°, which covers the most characteristic peaks of copper hydroxide nitrate.[1]
-
Step Size and Scan Speed: These parameters affect the data quality and measurement time. Typical values might be a step size of 0.02° and a scan speed of 1-5°/min.
-
-
Data Acquisition and Analysis:
-
Perform the XRD scan over the desired 2θ range.
-
The resulting diffractogram is a plot of intensity versus 2θ.
-
Identify the peak positions (2θ values) and compare them to standard reference patterns for copper hydroxide nitrate (e.g., from the JCPDS database) to confirm the phase.[3][4]
-
The absence of peaks from other phases (e.g., CuO, Cu(OH)₂) indicates the purity of the sample.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the copper hydroxide nitrate sample.
Methodology:
Two common methods for solid sample analysis are the KBr pellet technique and Attenuated Total Reflectance (ATR).
1. KBr Pellet Method:
-
Sample Preparation:
-
Dry potassium bromide (KBr) powder in an oven to remove any adsorbed water.[6]
-
Grind 1-2 mg of the copper hydroxide nitrate sample with 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[7][8]
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[7]
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.[9]
-
Place the sample pellet in the FTIR spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
2. Attenuated Total Reflectance (ATR) Method:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small amount of the powdered copper hydroxide nitrate sample directly onto the ATR crystal.[10]
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.[10]
-
Record a background spectrum with the clean, empty ATR crystal.
-
Record the sample spectrum.
-
Instrument Parameters (General):
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient.[10]
-
Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
Mandatory Visualization
Caption: Experimental workflow for the characterization of copper hydroxide nitrate.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]
- 10. rtilab.com [rtilab.com]
A Technical Guide to the Solubility of Copper Hydroxide Nitrate for Researchers and Drug Development Professionals
Introduction
Copper hydroxide (B78521) nitrate (B79036), with the chemical formula Cu₂(OH)₃NO₃, is an inorganic compound of significant interest in various fields, including catalysis, agriculture, and as a precursor in the synthesis of other copper-based materials. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in different solvent systems is crucial for its application, formulation, and synthesis. This technical guide provides an in-depth exploration of the solubility of copper hydroxide nitrate, including quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of copper hydroxide nitrate is generally low in water and is expected to be limited in many organic solvents. Quantitative data is scarce in the literature, but the available information is summarized below.
| Solvent | Temperature (°C) | Solubility | Method of Determination | Reference |
| Water | 25 | 2.56 x 10⁻⁴ g/L | Calculated from Ksp | [1] |
| Ethanol (B145695) | Not specified | Low | Inferred from synthesis protocols | [2] |
| 2-Propanol | Not specified | Low | Inferred from synthesis protocols |
Note: The solubility in water was calculated from the solubility product constant (Ksp) of 4.2 x 10⁻¹⁷.[1] The solubility in ethanol and 2-propanol is inferred from their use as solvents in the synthesis of copper hydroxide nitrate by precipitation, which suggests the compound is not readily soluble in them.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the solubility of copper hydroxide nitrate in a given solvent. This protocol is a composite of established methods for determining the solubility of inorganic salts.[3][4][5]
Objective: To determine the equilibrium solubility of copper hydroxide nitrate in a specific solvent at a controlled temperature.
Materials and Equipment:
-
Copper hydroxide nitrate (Cu₂(OH)₃NO₃) powder
-
Solvent of interest (e.g., water, ethanol, buffers of varying pH)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for copper quantification (e.g., UV-Vis Spectrophotometer, Atomic Absorption Spectrometer (AAS), or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))
-
Standard solution of copper for calibration
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of copper hydroxide nitrate powder to a known volume of the solvent in a sealed container (e.g., a centrifuge tube or flask). The presence of undissolved solid is necessary to ensure that the solution is saturated.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Separation of Solid and Liquid Phases:
-
After the equilibration period, allow the mixture to stand undisturbed at the controlled temperature for a few hours to let the solid particles settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the mixture at a high speed (e.g., 5000 rpm for 15 minutes).
-
Carefully withdraw a known volume of the clear supernatant using a pipette. For enhanced accuracy, pass the supernatant through a syringe filter (0.22 µm) to remove any fine suspended particles.
-
-
Quantification of Dissolved Copper:
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical instrument.
-
Prepare a series of standard solutions of known copper concentrations.
-
Measure the absorbance or emission of the standard solutions and the sample solution using the selected analytical method (e.g., UV-Vis, AAS, ICP-OES).[6][7]
-
Construct a calibration curve by plotting the signal (e.g., absorbance) of the standards against their concentrations.
-
Determine the concentration of copper in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of copper in the original saturated solution by accounting for the dilution factor.
-
Convert the concentration from mol/L to g/L using the molar mass of copper hydroxide nitrate (242.11 g/mol ).
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of copper hydroxide nitrate.
This guide provides a foundational understanding of the solubility of copper hydroxide nitrate and a practical framework for its experimental determination. For specific applications, further investigation into the effects of pH, ionic strength, and the presence of complexing agents on solubility is recommended.
References
Methodological & Application
Application Notes and Protocols for Hydrothermal Synthesis of Copper Hydroxide Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃, via the hydrothermal method. This compound serves as a critical precursor in the synthesis of various copper-based nanomaterials and has applications in catalysis, sensors, and as an intermediate in the production of copper oxide nanoparticles.
Introduction
Copper hydroxide nitrate (Cu₂(OH)₃NO₃) is a layered inorganic compound that can be synthesized through various methods, with hydrothermal synthesis offering excellent control over crystallinity, morphology, and particle size. The hydrothermal process involves a chemical reaction in a sealed, heated aqueous solution, which allows for the formation of materials that are not stable at the melting point. The properties of the synthesized copper hydroxide nitrate are highly dependent on reaction parameters such as temperature, time, precursor concentration, and pH.[1][2][3] This document outlines a specific protocol for the hydrothermal synthesis of copper hydroxide nitrate and discusses the influence of key experimental parameters on the final product characteristics.
Data Presentation: Influence of Synthesis Parameters
The following table summarizes the general effects of various experimental parameters on the characteristics of hydrothermally synthesized copper hydroxide nitrate. Quantitative data for direct comparison is often embedded within studies focused on the subsequent conversion to copper oxide. However, the general trends observed are crucial for tailoring the synthesis to specific applications.
| Parameter | Effect on Product Characteristics | Reference |
| Temperature | Higher temperatures generally lead to increased crystallinity and larger crystal sizes.[4] Temperature can also influence the morphology, with different shapes being favored at different thermal conditions.[4] | [4] |
| Reaction Time | Longer reaction times typically result in more complete crystallization and can lead to the growth of larger particles. It is a critical factor in achieving a high yield of the desired phase.[1] | [1] |
| Precursor Concentration | The initial concentration of copper nitrate and the hydroxyl source can significantly affect the morphology and size of the resulting particles.[2] | [2] |
| pH / Hydroxyl Source | The pH of the reaction mixture, often controlled by the choice and concentration of the hydroxyl source (e.g., NaOH, Na₂B₄O₇, urea), is a key factor in determining the phase and morphology of the product. Using borax (B76245) as a source of hydroxyl ions allows for a slow and controlled formation of the precipitate.[5] | [5] |
Experimental Protocol: Hydrothermal Synthesis using Copper Nitrate and Borax
This protocol details a method for the synthesis of micrometer-sized, elongated hexagonal plates of monoclinic copper hydroxide nitrate (gerhardite) via a hydrothermal process.[5]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax, Na₂B₄O₇·10H₂O)
-
Deionized water
-
Absolute ethanol (B145695)
-
Surfactant (e.g., 3-(N,N-dimethyldodecylammonio)propanesulfonate, SB12) - Optional, can influence morphology.
Equipment:
-
Teflon-lined stainless steel autoclave (100 mL capacity)
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
-
Centrifuge (optional)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of copper(II) nitrate trihydrate in deionized water.
-
Prepare a 0.1 M solution of sodium tetraborate decahydrate in deionized water.
-
-
Reaction Mixture:
-
In a beaker, mix 40 mL of the 0.5 M copper nitrate solution with 50 mL of the 0.1 M borax solution.
-
If using a surfactant, add it to the mixture at this stage.
-
Stir the solution vigorously for 10 minutes at 60 °C.
-
-
Hydrothermal Treatment:
-
Transfer the resulting solution into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 180 °C.
-
Maintain the temperature for a specified duration (e.g., 24 hours) to allow for the crystallization of copper hydroxide nitrate.[5]
-
-
Product Recovery and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the precipitate.
-
Wash the product several times with deionized water and then with absolute ethanol to remove any unreacted precursors and byproducts. This can be done via filtration or centrifugation.
-
-
Drying:
-
Dry the final product in an oven at 80 °C for at least 8 hours. The resulting powder should be a pale blue-green solid.
-
Characterization:
The synthesized copper hydroxide nitrate can be characterized using various analytical techniques:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and determine the crystallite size.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the product. The expected morphology for this protocol is micrometer-sized elongated hexagonal plates.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present (e.g., O-H, N-O, Cu-OH).
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition of the material. Copper hydroxide nitrate typically shows a single-stage weight loss corresponding to the simultaneous dissociation of HNO₃ and H₂O.[5]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the hydrothermal synthesis process.
Caption: Workflow for the hydrothermal synthesis of copper hydroxide nitrate.
Concluding Remarks
The hydrothermal method provides a versatile and effective route for the synthesis of copper hydroxide nitrate with controlled characteristics. The protocol described herein, utilizing copper nitrate and borax, is a reliable method for producing crystalline, micrometer-sized hexagonal plates of Cu₂(OH)₃NO₃. By carefully controlling the experimental parameters, researchers can tailor the properties of the synthesized material to meet the specific demands of their intended applications, whether as a precursor for catalysts, in sensing technologies, or in other areas of materials science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Temperature and Precursor Concentration on Morphology of Copper Oxide Synthesized on Glass Substrates via Hydrothermal Method [ijste.chauhananand.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Solvothermal Synthesis of Cu₂(OH)₃NO₃ with Controlled Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solvothermal synthesis of copper(II) hydroxide (B78521) nitrate (B79036) [Cu₂(OH)₃NO₃] with controlled morphologies. The ability to tailor the morphology of this material at the nanoscale is crucial for its applications in catalysis, drug delivery, and as a precursor for other nanomaterials.
Introduction
Copper(II) hydroxide nitrate is a layered inorganic compound that can be synthesized with various morphologies, including nanosheets, nanorods, nanobelts, and hierarchical structures. The solvothermal method, a process conducted in a closed vessel using a solvent at a temperature above its boiling point, offers excellent control over the nucleation and growth of crystals, making it a versatile technique for morphology-controlled synthesis.[1] The morphology of the final product is highly dependent on key reaction parameters such as temperature, time, precursor concentration, and the solvent system employed.[2][3][4]
Key Parameters Influencing Morphology
The morphology of Cu₂(OH)₃NO₃ is primarily dictated by the interplay of several experimental parameters:
-
Molar Ratio of Hydroxide to Copper Ions (OH⁻/Cu²⁺): This is a critical factor that determines the phase and morphology of the product. Low ratios tend to favor the formation of Cu₂(OH)₃NO₃ nanosheets, while high ratios can lead to the formation of copper hydroxide (Cu(OH)₂) nanowires.[2]
-
Temperature and Reaction Time: These parameters influence the kinetics of crystal growth. Higher temperatures and longer reaction times generally lead to larger and more well-defined crystalline structures.[4]
-
Solvent: The choice of solvent affects the solubility of precursors and can influence the growth habit of the crystals. Solvents like ethanol (B145695), 2-propanol, and ethylene (B1197577) glycol have been successfully used.[2]
-
pH of the Reaction Mixture: The acidity or basicity of the synthesis solution plays a significant role. For instance, hexagonal nanoplates have been synthesized in acidic conditions (pH 4.4–4.8) with the assistance of ZnO.[3]
-
Additives and Surfactants: While not always necessary, surfactants can be used to direct the growth of specific morphologies, such as nanorings.
Data Presentation: Synthesis Parameters and Resulting Morphologies
The following table summarizes the key experimental parameters and the corresponding morphologies of Cu₂(OH)₃NO₃ obtained through solvothermal and related methods.
| Morphology | Precursors | OH⁻/Cu²⁺ Molar Ratio | Solvent | Temperature (°C) | Time (h) | Key Observations & Dimensions |
| Nanosheets | Cu(NO₃)₂, Polyvinylpyrrolidone (PVP) | < 1.28 | Not specified | Not specified | Not specified | Pure Cu₂(OH)₃NO₃ nanosheets.[2] |
| Nanorods & Nanobelts | Not specified | Not specified | 2-Propanol | Not specified | Not specified | Breadths in the range of 100 nm to 1 µm.[2] |
| Micro-plates | Cu(NO₃)₂ solution | Not applicable | Aqueous | Ambient | Not specified | Thickness of approximately 200 nm; synthesized via plasma electrolysis.[5] |
| Hexagonal Nanoplates | Not specified | Not applicable (ZnO assisted) | Acidic solution (pH 4.4-4.8) | Not specified | Not specified | High purity and crystallinity.[3] |
| Elongated Hexagonal Plates | Cu(NO₃)₂·3H₂O, Na₂B₄O₇·10H₂O, SB12 surfactant | Not applicable | Aqueous (Hydrothermal) | 180 | Not specified | Micrometer-sized plates.[6] |
| Mixture of Nanosheets and Cu(OH)₂ Nanowires | Cu(NO₃)₂, PVP | 1.28 - 2.24 | Not specified | Not specified | Not specified | A mixed-phase product is formed.[2] |
Experimental Protocols
The following are detailed protocols for the synthesis of Cu₂(OH)₃NO₃ with different morphologies.
Protocol 1: Synthesis of Cu₂(OH)₃NO₃ Nanosheets
This protocol is adapted from a method where the OH⁻/Cu²⁺ molar ratio is controlled to be below 1.28 to favor the formation of nanosheets.[2]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a solution of copper(II) nitrate in a mixture of ethanol and deionized water.
-
Prepare a separate solution of sodium hydroxide in ethanol.
-
Slowly add the sodium hydroxide solution to the copper nitrate solution under vigorous stirring to achieve a final OH⁻/Cu²⁺ molar ratio of less than 1.28.
-
Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a desired temperature (e.g., 120-160 °C) for a specific duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Synthesis of Cu₂(OH)₃NO₃ Nanorods and Nanobelts
This protocol is based on a solvothermal method using 2-propanol as the solvent to produce one-dimensional nanostructures.[2]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
2-Propanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve a specific amount of copper(II) nitrate trihydrate and urea in 2-propanol. The ratio of the precursors can be varied to control the aspect ratio of the nanostructures.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a temperature in the range of 140-180 °C for 12-48 hours. The reaction time and temperature can be adjusted to control the dimensions of the nanorods/nanobelts.
-
After cooling to room temperature, collect the green precipitate by filtration.
-
Wash the product thoroughly with 2-propanol and deionized water.
-
Dry the product under vacuum at 60 °C.
Protocol 3: Synthesis of Micrometer-sized Elongated Hexagonal Plates (Hydrothermal Method)
This protocol describes a hydrothermal route to obtain hexagonal plates of Cu₂(OH)₃NO₃.[6]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium borate (B1201080) decahydrate (B1171855) (Borax, Na₂B₄O₇·10H₂O)
-
3-(N,N-dimethyldodecylammonio)propanesulfonate (SB12) surfactant
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare an aqueous solution of copper(II) nitrate trihydrate.
-
Prepare a separate aqueous solution of sodium borate and the SB12 surfactant.
-
Mix the two solutions under stirring.
-
Transfer the final mixture into a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 180 °C for a predetermined time (e.g., 24 hours).
-
After the hydrothermal treatment, let the autoclave cool down.
-
Collect the precipitate, wash it with deionized water and ethanol.
-
Dry the resulting powder in an oven.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the solvothermal synthesis of Cu₂(OH)₃NO₃.
References
Application Notes and Protocols for Rapid Synthesis of Cu2(OH)3NO3 Nanosheets via Plasma Electrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the rapid synthesis of copper(II) hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃) nanosheets using plasma electrolysis. This innovative synthesis method offers a fast and efficient route to produce these nanomaterials, which have potential applications in various fields, including drug delivery due to their high surface area and tunable properties.
Overview of Plasma Electrolysis for Cu₂(OH)₃NO₃ Nanosheet Synthesis
Plasma electrolysis is an advanced electrochemical method that utilizes a plasma electrode to initiate reactions in a liquid medium. In the synthesis of Cu₂(OH)₃NO₃ nanosheets, a plasma is generated at the interface of an electrode and an aqueous solution of a copper salt precursor, typically copper nitrate (Cu(NO₃)₂). The highly reactive species generated in the plasma, such as hydroxyl radicals (•OH), interact with the copper and nitrate ions in the solution, leading to the rapid formation and precipitation of Cu₂(OH)₃NO₃ nanosheets.
This method offers several advantages over conventional synthesis routes, including significantly reduced reaction times, operation at atmospheric pressure and room temperature, and the potential for continuous production.
Quantitative Data Presentation
The following table summarizes the key quantitative data obtained from the plasma electrolysis synthesis of Cu₂(OH)₃NO₃ nanosheets as reported in the literature.
| Parameter | Value | Reference |
| Synthesis Method | Pin-to-solution plasma electrolysis | [1] |
| Precursor | Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) | [1] |
| Precursor Concentration | 0.3 M | [1] |
| Applied Voltage | 5 kV (AC, 50 Hz, rectified) | [1] |
| Current | ~12 mA | [1] |
| Synthesis Time | 2 hours | [1] |
| Product Morphology | Micrometric plates with nanometer thickness | [1] |
| Nanosheet/Microplate Thickness | ~200 nm | [2][3] |
| Nanosheet/Microplate Width | ~2 µm | [3] |
Experimental Protocols
Protocol for Plasma Electrolysis Synthesis of Cu₂(OH)₃NO₃ Nanosheets
This protocol details the steps for synthesizing Cu₂(OH)₃NO₃ nanosheets using a pin-to-solution atmospheric pressure plasma electrolysis setup.[1]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Copper wire (2 mm diameter)
-
Silver rod (3 mm diameter)
-
Beaker (e.g., 100 mL)
-
Centrifuge and centrifuge tubes
-
High-voltage AC power supply (at least 5 kV, 50 Hz)
-
High-voltage diode for current rectification
Equipment Setup:
-
Prepare a 0.3 M aqueous solution of Cu(NO₃)₂·3H₂O in deionized water.
-
Fill a beaker with the prepared precursor solution.
-
Set up the pin-to-solution electrode configuration:
-
Position the copper wire as the pin electrode vertically above the center of the solution's surface. The distance between the pin tip and the solution should be approximately 1 mm.
-
Immerse the silver rod into the solution to serve as the counter electrode.
-
-
Connect the electrodes to the high-voltage AC power supply, with the high-voltage diode in series with the copper pin electrode to ensure a fixed polarity (cathode).
Synthesis Procedure:
-
Gradually increase the voltage of the power supply until a stable glow discharge plasma is generated between the tip of the copper pin and the surface of the Cu(NO₃)₂ solution.
-
Fix the voltage at approximately 5 kV, which should result in a current of around 12 mA.
-
Maintain the plasma discharge for a duration of 2 hours. A pale green-blue powder will be observed forming at the plasma-solution interface and dispersing into the solution.
-
After 2 hours, turn off the power supply.
-
Collect the suspension containing the synthesized powder.
-
Separate the powder from the solution by centrifugation.
-
Wash the collected powder several times with deionized water to remove any unreacted precursors or byproducts.
-
Dry the final product (e.g., in an oven at 60 °C or by freeze-drying).
Protocol for Characterization of Cu₂(OH)₃NO₃ Nanosheets
To confirm the successful synthesis and characterize the properties of the Cu₂(OH)₃NO₃ nanosheets, the following techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phase and purity of the synthesized material. The diffraction peaks should match the standard pattern for Cu₂(OH)₃NO₃.
-
Field Emission Scanning Electron Microscopy (FESEM): To observe the morphology, size, and surface features of the nanosheets.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the product, confirming the presence of copper, oxygen, and nitrogen.
General Protocol for Drug Loading onto Nanosheets
This protocol provides a general guideline for loading a model drug onto the synthesized Cu₂(OH)₃NO₃ nanosheets. Optimization of parameters such as drug concentration, loading time, and pH will be necessary for specific drug molecules.
Materials:
-
Synthesized Cu₂(OH)₃NO₃ nanosheets
-
Model drug (e.g., doxorubicin, ibuprofen)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Vortex mixer or sonicator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of Cu₂(OH)₃NO₃ nanosheets in a specific volume of buffer solution.
-
Prepare a stock solution of the model drug in the same buffer.
-
Add a specific volume of the drug solution to the nanosheet dispersion to achieve the desired drug-to-nanosheet ratio.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 37 °C) for a predetermined time (e.g., 12-24 hours) under gentle agitation to facilitate drug adsorption onto the nanosheets.
-
After incubation, centrifuge the suspension to separate the drug-loaded nanosheets from the supernatant containing the unloaded drug.
-
Carefully collect the supernatant.
-
Determine the concentration of the unloaded drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
-
DLE (%) = [(Initial drug mass - Mass of drug in supernatant) / Initial drug mass] x 100
-
DLC (%) = [(Initial drug mass - Mass of drug in supernatant) / Mass of drug-loaded nanosheets] x 100
-
General Protocol for In Vitro Drug Release Study
This protocol outlines a general method for studying the in vitro release of a drug from the loaded nanosheets.
Materials:
-
Drug-loaded Cu₂(OH)₃NO₃ nanosheets
-
Release medium (e.g., PBS at different pH values, such as 7.4 and 5.5, to simulate physiological and tumor microenvironments, respectively)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded nanosheets in a specific volume of the release medium.
-
Transfer the dispersion into a dialysis bag and securely seal it.
-
Immerse the dialysis bag in a larger, known volume of the fresh release medium in a container.
-
Place the container in a shaking incubator set at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the container.
-
Immediately replenish the container with an equal volume of fresh release medium to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of Cu₂(OH)₃NO₃ nanosheets.
Caption: Proposed formation mechanism of Cu₂(OH)₃NO₃ nanosheets via plasma electrolysis.
References
Application Notes and Protocols for the Synthesis of Copper Oxide Nanoparticles from a Copper Hydroxide Nitrate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper oxide (CuO) nanoparticles are gaining significant attention in the biomedical field due to their unique physicochemical properties.[1][2] These properties, which include a large surface area-to-volume ratio and high reactivity, make them promising candidates for a range of applications, including as antimicrobial agents, in drug delivery systems, and for their anticancer properties.[1][2][3][4] The synthesis of CuO nanoparticles can be achieved through various methods, with the thermal decomposition of a copper hydroxide (B78521) nitrate (B79036) precursor offering a straightforward and controllable route to produce nanoparticles with desired characteristics. This document provides detailed application notes and experimental protocols for the synthesis of CuO nanoparticles using this precursor, tailored for researchers in materials science and drug development.
The anticancer activity of CuO nanoparticles is an area of intense research.[4] Studies have shown that these nanoparticles can induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[1][5] Understanding the underlying signaling pathways is crucial for the development of targeted cancer therapies.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The properties of the synthesized CuO nanoparticles are highly dependent on the synthesis parameters. The following table summarizes quantitative data from various studies, illustrating the influence of precursor concentration, pH, and calcination temperature on the resulting nanoparticle size and morphology.
| Precursor System | Precursor Concentration | pH | Calcination Temperature (°C) | Resulting Nanoparticle Size (nm) | Resulting Morphology | Reference |
| Cu(NO₃)₂·3H₂O + NaOH | 0.05 M | - | 90 (drying) | 20-50 | Aggregated, flower-like | [6] |
| Cu(NO₃)₂·3H₂O + NaOH | 0.1 M | - | 90 (drying) | ~50 | Aggregated | [6] |
| Cu(NO₃)₂·3H₂O | 0.5 M | 10 | - | - | Nanorods | [7] |
| Cu(NO₃)₂·3H₂O | 1.0 M | 10 | - | - | Nanorods | [7] |
| Cu(NO₃)₂·3H₂O | 1.5 M | 10 | - | - | Nanorods | [7] |
| Cu(NO₃)₂·3H₂O | - | - | 400 | ~32 | - | [8] |
| Garcinia mangostana extract + Cu(NO₃)₂·3H₂O | - | - | 200 | 12.78 | - | [4] |
| Garcinia mangostana extract + Cu(NO₃)₂·3H₂O | - | - | 600 | 28.17 | Spherical | [4] |
| Cu(NO₃)₂·3H₂O | - | - | 400 | - | Flake-like | [3] |
| Cu(NO₃)₂·3H₂O | - | - | 600 | - | Particle-like | [3] |
| Cu(NO₃)₂·3H₂O | - | - | 800 | - | Particle-like | [3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of CuO nanoparticles via the precipitation of a copper hydroxide nitrate precursor followed by thermal decomposition.
Protocol 1: Synthesis of CuO Nanoparticles by Precipitation and Calcination
This protocol is adapted from methodologies using copper nitrate and a precipitating agent to form a copper hydroxide precursor in situ, which is then thermally decomposed to CuO.[6][7]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Muffle furnace
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of copper(II) nitrate trihydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 1 M solution of sodium hydroxide in deionized water.
-
-
Precipitation of Copper Hydroxide Precursor:
-
Take a specific volume of the copper nitrate solution (e.g., 50 mL) in a beaker and place it on a magnetic stirrer.
-
Slowly add the sodium hydroxide solution dropwise to the copper nitrate solution while stirring vigorously at room temperature.
-
Continue adding NaOH until the pH of the solution reaches approximately 10.[7] A bluish-green precipitate of copper hydroxide will form. The intermediate product is often a basic copper nitrate, Cu₂(OH)₃NO₃.[9][10]
-
-
Washing and Separation:
-
Stir the mixture for an additional 2 to 3 hours to ensure the reaction is complete.[7]
-
Separate the precipitate from the solution by centrifugation.
-
Wash the collected precipitate multiple times with deionized water and then with ethanol to remove any unreacted salts and impurities.
-
-
Drying:
-
Dry the washed precipitate in an oven at a temperature of around 80-90°C overnight to obtain a fine powder of the copper hydroxide nitrate precursor.[6]
-
-
Calcination:
-
Place the dried precursor powder in a ceramic crucible.
-
Calcine the powder in a muffle furnace at a desired temperature (e.g., 400-600°C) for 2-4 hours.[3][4][8] The calcination process decomposes the copper hydroxide nitrate into copper oxide nanoparticles.
-
Allow the furnace to cool down to room temperature before collecting the final black powder of CuO nanoparticles.
-
Characterization:
The synthesized CuO nanoparticles can be characterized using various techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and particle size distribution.
-
UV-Visible Spectroscopy (UV-Vis): To determine the optical band gap of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.
Visualizations
Experimental Workflow for CuO Nanoparticle Synthesis
Caption: Experimental workflow for the synthesis of CuO nanoparticles.
Signaling Pathway of CuO Nanoparticle-Induced Apoptosis in Cancer Cells
References
- 1. [PDF] Characterization of Copper Oxide Nanoparticles Fabricated by the Sol–Gel Method | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. Effect of Calcination Temperature on Structural, Morphological and Optical Properties of Copper Oxide Nanostructures Derived from Garcinia mangostana L. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. carbon.or.kr [carbon.or.kr]
Application Notes: Copper Hydroxide Nitrate in Heterogeneous Catalysis
Introduction
Copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃, is a layered inorganic salt that has garnered significant attention as a versatile precursor and active catalyst in heterogeneous catalysis. Its unique structure, composed of positively charged copper hydroxide layers with intercalated nitrate anions, provides a reactive platform for a variety of chemical transformations.[1] This compound is particularly valuable in green chemistry applications due to its efficacy in oxidation, reduction, and coupling reactions under relatively mild conditions. It can be employed directly or as a precursor to highly active copper oxide or mixed-metal oxide catalysts.[2][3]
Key Application Areas
The primary applications of copper hydroxide nitrate in heterogeneous catalysis include:
-
Electrocatalytic Nitrate Reduction: A promising application for environmental remediation and sustainable ammonia (B1221849) (NH₃) synthesis. Copper-based materials are effective in the electrochemical reduction of nitrate (NO₃⁻), a common water pollutant, into valuable ammonia, a key component of fertilizers and a potential carbon-free energy carrier.[4] In this context, copper hydroxide nitrate is often used to prepare advanced catalysts like Layered Double Hydroxides (LDHs), where the synergistic interaction between copper and other metals enhances performance.[5][6]
-
Catalytic Wet Peroxide Oxidation (CWPO): An advanced oxidation process (AOP) for the degradation of persistent organic pollutants in wastewater, such as azo dyes.[7][8] Copper hydroxide nitrate acts as an efficient Fenton-like catalyst, activating hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH) that mineralize organic molecules.[8][9] The synthesis method of the catalyst significantly impacts its activity, with solvothermal methods often yielding more effective catalysts than simple precipitation.[7][10]
-
Oxidation of Alcohols: In conjunction with nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), copper hydroxide nitrate serves as an effective co-catalyst for the selective aerobic oxidation of primary alcohols to aldehydes.[11][12] This system represents a green alternative to traditional stoichiometric oxidants, often utilizing ambient air as the terminal oxidant under mild conditions.[13][14]
Electrocatalytic Nitrate Reduction to Ammonia
This section details the use of a copper-containing Layered Double Hydroxide (LDH) catalyst, prepared from copper hydroxide nitrate precursors, for the selective electroreduction of nitrate to ammonia.
Quantitative Data Presentation
Table 1: Performance of CuCoAl LDH/Vulcan Catalyst for Nitrate Reduction [5][6]
| Parameter | Value | Conditions |
| Max. Faradaic Efficiency (FE) for NH₃ | 99.5% | -0.4 V vs. RHE |
| NH₃ Yield Rate | 0.22 mol h⁻¹ g⁻¹ | Neutral pH |
| Onset Potential | 0 V vs. RHE | Neutral pH |
| Stability | >99% FE over 10 cycles | -0.4 V vs. RHE |
Experimental Protocols
Protocol 1: Synthesis of CuCoAl LDH Catalyst [5][15]
-
Precursor Solution Preparation: Prepare an aqueous solution containing the nitrate salts of the desired metals. For a Cu:Co:Al ratio of 1:3:1, dissolve copper(II) nitrate, cobalt(II) nitrate, and aluminum(III) nitrate in deionized water.
-
Co-precipitation: Slowly add a 2.0 M NaOH solution dropwise to the metal salt solution under vigorous stirring until the pH reaches approximately 9-10.
-
Aging: Age the resulting slurry at 60-80°C for 18-24 hours to promote crystallization.
-
Washing and Collection: Centrifuge the precipitate, wash it repeatedly with deionized water until the supernatant is pH neutral, and then wash with ethanol (B145695).
-
Drying: Dry the collected solid in a vacuum oven at 60°C overnight.
-
Support Integration (Optional): To prepare CuCoAl LDH/Vulcan, add Vulcan carbon powder to the initial metal salt solution before the co-precipitation step.
Protocol 2: Electrochemical Nitrate Reduction [5][6]
-
Catalyst Ink Preparation: Disperse 10 mg of the CuCoAl LDH/Vulcan catalyst powder in a 1 mL solution of ethanol and Nafion® (typically 5% solution) to create a homogeneous ink.
-
Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto a gas diffusion electrode (GDE) or glassy carbon electrode and allow it to dry at room temperature.
-
Electrochemical Cell Setup: Use a three-electrode H-cell setup with the prepared working electrode, a counter electrode (e.g., platinum foil), and a reference electrode (e.g., Ag/AgCl). The cell is divided by a proton exchange membrane (e.g., Nafion® 117).
-
Electrolysis: Perform electrolysis in a 0.5 M phosphate (B84403) buffer solution containing 50 mM potassium nitrate (KNO₃). Apply a constant potential (e.g., -0.4 V vs. RHE) using a potentiostat.
-
Product Quantification: Quantify the produced ammonia using the colorimetric indophenol (B113434) blue method with a UV-Vis spectrophotometer. Analyze nitrite (B80452) byproducts using ion chromatography.
Visualization
Caption: Workflow for LDH catalyst synthesis and electrochemical nitrate reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper;hydroxide;nitrate | 55965-44-1 | Benchchem [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Cu-based catalysts for electrocatalytic nitrate reduction to ammonia: fundamentals and recent advances - EES Catalysis (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic wet peroxide oxidation of azo dye (Direct Blue 15) using solvothermally synthesized copper hydroxide nitrate as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Photocatalytic Degradation of Organic Dyes Using Cu₂(OH)₃NO₃
Introduction
Organic dyes released from various industries, such as textiles and printing, are a significant source of water pollution. These dyes are often toxic, carcinogenic, and resistant to conventional wastewater treatment methods due to their complex aromatic structures. Heterogeneous photocatalysis has emerged as a promising, eco-friendly technology for the complete mineralization of these pollutants into simpler, non-toxic compounds like CO₂ and H₂O. Copper-based nanomaterials, including copper hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃), have garnered attention as effective photocatalysts due to their low cost, high stability, and efficiency in degrading organic pollutants under light irradiation.
This document provides detailed protocols for the synthesis of Cu₂(OH)₃NO₃ and its application in the photocatalytic degradation of model organic dyes. It is intended for researchers, scientists, and professionals in environmental science and materials chemistry.
Synthesis of Cu₂(OH)₃NO₃ Photocatalyst
Several methods can be employed to synthesize Cu₂(OH)₃NO₃, each yielding materials with different morphologies and properties. Below are protocols for two common synthesis techniques: a sonochemical method and a solvothermal method.
Protocol 1.1: Sonochemical Synthesis
This method utilizes ultrasonic irradiation to facilitate the reaction and control the morphology of the resulting catalyst. It is known for producing composites of Cu₂O/Cu₂(OH)₃NO₃ where the composition can be tuned.[1]
Materials:
-
Copper (Cu) powder
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized (DI) water
-
Ultrasonic probe or bath
-
Centrifuge
Procedure:
-
Prepare a precursor solution by dissolving a specific molar ratio of Cu(NO₃)₂·3H₂O in DI water.
-
Add Cu powder to the solution. The ratio of Cu²⁺ to Cu⁰ can be adjusted to control the final composition of the composite material.[1]
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the solution.
-
Apply ultrasonic irradiation for a specified duration (e.g., 30-120 minutes). Sonication time influences the conversion of initially formed Cu₂O to Cu₂(OH)₃NO₃.[1]
-
After sonication, collect the resulting precipitate by centrifugation.
-
Wash the product multiple times with DI water and ethanol to remove any unreacted precursors or byproducts.
-
Dry the final Cu₂(OH)₃NO₃ product in an oven at a moderate temperature (e.g., 60-80 °C) overnight.
Caption: General workflow for sonochemical synthesis of the photocatalyst.
Protocol 1.2: Solvothermal Synthesis
This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure, using an organic solvent. It can produce Cu₂(OH)₃NO₃ with well-defined morphologies.[2][3]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Anhydrous ethanol
-
Sodium hydroxide (NaOH) (for pH adjustment, if required)
-
Teflon-lined stainless-steel autoclave
-
Centrifuge or filtration setup
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O in anhydrous ethanol to form a homogeneous solution.
-
If pH control is necessary, a base like NaOH can be added dropwise, although some procedures proceed without it.[2]
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product thoroughly with ethanol and DI water.
-
Dry the synthesized Cu₂(OH)₃NO₃ powder in an oven.
Protocol for Photocatalytic Degradation of Organic Dyes
This protocol outlines a standard procedure for evaluating the photocatalytic performance of synthesized Cu₂(OH)₃NO₃ using a model organic dye like Methylene Blue (MB) or Rhodamine B (RhB) in a batch reactor setup.[4][5][6]
Materials and Equipment:
-
Synthesized Cu₂(OH)₃NO₃ photocatalyst
-
Model organic dye (e.g., Methylene Blue, Rhodamine B)
-
Deionized (DI) water
-
Photoreactor vessel (quartz or borosilicate glass)
-
Light source (e.g., Xenon lamp with UV filter, solar simulator, or UV lamp)[4][7]
-
Magnetic stirrer and stir bar
-
UV-Vis Spectrophotometer
-
Centrifuge or syringe filters (e.g., 0.45 µm)
-
pH meter and solutions for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of the organic dye (e.g., 100 mg/L) in DI water. Dilute this stock solution to the desired experimental concentration (e.g., 5-20 mg/L).[4][8]
-
Photoreactor Setup:
-
Add a specific volume of the dye solution (e.g., 50-100 mL) to the photoreactor vessel.[5]
-
Add a magnetic stir bar for continuous mixing.
-
-
Catalyst Dispersion and Adsorption-Desorption Equilibrium:
-
Disperse a predetermined amount of the Cu₂(OH)₃NO₃ photocatalyst into the dye solution (e.g., catalyst loading of 0.2-1.0 g/L).[7] The optimal loading should be determined experimentally.
-
Stir the suspension in complete darkness for 30-60 minutes.[5] This step is crucial to establish an adsorption-desorption equilibrium between the dye molecules and the catalyst surface.
-
Take an initial sample (t=0) just before initiating the light irradiation. This sample represents the dye concentration after initial adsorption.
-
-
Initiation of Photocatalytic Reaction:
-
Turn on the light source to begin the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment to ensure the catalyst remains suspended.
-
-
Sampling and Analysis:
-
Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).[7]
-
Immediately centrifuge the withdrawn samples or pass them through a syringe filter to remove the catalyst particles.
-
Measure the absorbance of the clear supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of the dye (e.g., ~664 nm for Methylene Blue, ~554 nm for Rhodamine B).
-
The degradation efficiency (%) can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye (at t=0) and Cₜ is the concentration at time t.
-
Caption: Experimental workflow for a typical photocatalytic degradation test.
Mechanism of Photocatalytic Degradation
The photocatalytic activity of Cu₂(OH)₃NO₃ is initiated by the absorption of photons with energy equal to or greater than its bandgap. This process generates electron-hole pairs (e⁻-h⁺), which are the primary drivers of the degradation reaction.[9][10]
-
Excitation: The semiconductor photocatalyst (Cu₂(OH)₃NO₃) absorbs light, promoting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.
-
Generation of Reactive Oxygen Species (ROS):
-
The photogenerated holes (h⁺) are powerful oxidizing agents. They can react with water molecules (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH).[9][10]
-
The electrons (e⁻) in the conduction band can react with dissolved oxygen molecules (O₂) to form superoxide (B77818) radical anions (•O₂⁻). These can further react to produce other ROS, including •OH.[10]
-
-
Dye Degradation: The highly reactive ROS, particularly the hydroxyl radicals, attack the organic dye molecules. This leads to the cleavage of complex aromatic rings and the breakdown of the dye structure into smaller, less harmful intermediates, and ultimately, complete mineralization to CO₂, H₂O, and mineral acids.[10]
Caption: Mechanism of ROS generation and dye degradation by Cu₂(OH)₃NO₃.
Data Presentation
The efficiency of photocatalytic degradation is influenced by numerous factors. The following tables summarize representative data for copper-based catalysts, highlighting their performance under various conditions.
Table 1: Photocatalytic Degradation Efficiency for Various Dyes
| Photocatalyst | Target Dye | Catalyst Dose (g/L) | Initial Dye Conc. (mg/L) | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Cu₂O/Cu₂(OH)₃NO₃ | Methyl Orange | N/A | N/A | N/A | >95% (Adsorption + Photocatalysis) | 60 | [1] |
| CuO | Methylene Blue | 1.2 | 10 | Visible Light | 63.44 | 120 | [11] |
| CuO | Rhodamine B | 1.18 | 10 | Visible Light | 61.49 | 180 | [12] |
| CuO NPs | Methyl Green | 0.25 | 20 | Sunlight | ~65 | 60 | [13] |
| CuO NPs | Methyl Orange | 0.25 | 20 | Sunlight | ~65 | 60 | [13] |
| CuO/TiO₂ | Rhodamine B | 0.2 | 10 | Xenon Lamp | >90 | 120 | [6] |
Note: Data specifically for pure Cu₂(OH)₃NO₃ is limited in the reviewed literature; performance is often reported for composites where it is a key component.
Table 2: Influence of Experimental Parameters on Degradation Efficiency
| Parameter | Catalyst | Target Dye | Condition | Effect on Degradation | Reference |
| pH | CuO | Methylene Blue | pH increased from 3 to 9 | Efficiency increased, optimal at pH 9 | [11] |
| pH | CuO | Rhodamine B | pH increased from 3 to 10 | Efficiency increased, optimal at pH 10 | [12] |
| pH | NiₓCu₍₁₋ₓ₎Fe₂O₄ | Rhodamine B | Basic pH (10) vs. Acidic (2) | Higher efficiency observed at basic pH | [14] |
| Catalyst Loading | CuO NPs | Methyl Green | Increased from 5 mg to 10 mg | Increased efficiency due to more active sites | [13] |
| Initial Dye Conc. | TiO₂-coated beads | Direct Dye | Increased from 50 to 200 mg/L | Decreased degradation rate | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Green Synthesis and Photocatalytic Dye Degradation Activity of CuO Nanoparticles [mdpi.com]
- 14. scielo.br [scielo.br]
Application Notes and Protocols: Copper Hydroxide Nitrate as an Agricultural Fungicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of copper hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃) as a broad-spectrum agricultural fungicide and bactericide. The information compiled is intended to guide research and development efforts by providing key data on its efficacy, protocols for its synthesis and evaluation, and an understanding of its mechanism of action.
Introduction
Copper-based fungicides have been a cornerstone of plant disease management for over a century. Copper hydroxide nitrate, a type of basic copper salt, is valued for its fungicidal and bactericidal properties.[1][2] Like other fixed copper fungicides, its efficacy relies on the slow release of cupric ions (Cu²⁺) onto the plant surface, which are toxic to a wide range of fungal and bacterial pathogens.[3][4][5] This document outlines the technical details of its application, supported by available quantitative data and experimental protocols.
Mechanism of Action
The primary mode of action of copper hydroxide nitrate is the disruption of cellular processes in pathogens through the release of cupric ions (Cu²⁺) in the presence of water on the plant surface. These ions have multi-site activity, meaning they interfere with numerous enzymes and proteins essential for fungal spore germination and mycelial growth.[3][4][6] This non-specific action makes the development of resistance in pathogens a low-risk probability.[7]
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"Copper_Hydroxide_Nitrate" [label="Copper Hydroxide Nitrate\n(Cu₂(OH)₃NO₃) on plant surface", fillcolor="#F1F3F4", fontcolor="#202124"]; "Moisture" [label="Moisture\n(Rain, Dew, Irrigation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cupric_Ions" [label="Release of Cupric Ions\n(Cu²⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pathogen_Cell" [label="Fungal/Bacterial\nPathogen Cell", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; "Disruption" [label="Disruption of Cellular Functions:\n- Enzyme Inactivation\n- Protein Denaturation\n- Membrane Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition of Spore Germination\nand Mycelial Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Copper_Hydroxide_Nitrate" -> "Cupric_Ions" [label=" in presence of"]; "Moisture" -> "Cupric_Ions" [style=dashed]; "Cupric_Ions" -> "Pathogen_Cell" [label=" contact"]; "Pathogen_Cell" -> "Disruption"; "Disruption" -> "Inhibition"; } caption="Figure 1: Proposed mechanism of action for copper hydroxide nitrate."
Quantitative Data on Efficacy
While specific field data for copper hydroxide nitrate is often grouped with other copper hydroxide products, studies on copper hydroxide formulations provide valuable insights into its potential efficacy.
Table 1: Efficacy of Copper Hydroxide against Fungal Diseases in Tomato
| Pathogen | Disease | Active Ingredient | Application Rate | Efficacy | Reference |
| Alternaria spp. | Early Blight | Copper Hydroxide 65.6% | 4 kg/ha | Significantly reduced prevalence and severity compared to untreated control and Mancozeb. | [8][9] |
| Colletotrichum spp. | Anthracnose | Copper Hydroxide 65.6% | 4 kg/ha | Significantly reduced prevalence and severity compared to untreated control and Mancozeb. | [8][9] |
Table 2: General Application Rates for Copper Hydroxide on Various Crops
| Crop | Disease(s) | Application Rate (per 100L of water) | Application Timing | Reference(s) |
| Tomatoes | Bacterial Spot, Anthracnose, Early Blight | 105 g | Apply at first sign of disease and repeat every 7-10 days. | [7] |
| Grapes | Black Rot, Downy Mildew | 200-400 g | Apply before flowering and repeat at 10-14 day intervals. | [10] |
| Citrus | Melanose, Greasy Spot, Scab | 105-160 g | Apply at petal fall. | [7] |
| Beans | Halo Blight, Common Blight | 105-160 g | Apply from emergence and repeat every 10-14 days. | [7] |
Note: Application rates are general recommendations and should be optimized based on disease pressure, environmental conditions, and local regulations. The efficacy of copper hydroxide nitrate is expected to be comparable to other high-quality copper hydroxide formulations.
Experimental Protocols
Synthesis of Copper Hydroxide Nitrate (Cu₂(OH)₃NO₃)
This protocol describes a laboratory-scale synthesis of copper hydroxide nitrate via a precipitation reaction.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Beakers, magnetic stirrer, filtration apparatus
Procedure:
-
Prepare a 0.5 M solution of copper(II) nitrate in distilled water.
-
Prepare a 1.0 M solution of sodium hydroxide in distilled water.
-
While vigorously stirring the copper nitrate solution, slowly add the sodium hydroxide solution dropwise until a pH of 5.5-6.0 is reached.
-
A pale blue-green precipitate of copper hydroxide nitrate will form.
-
Continue stirring the mixture for 1-2 hours to allow for complete reaction and crystal growth.
-
Separate the precipitate by filtration and wash several times with distilled water to remove any unreacted salts.
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"Start" [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Solutions" [label="Prepare 0.5M Cu(NO₃)₂\nand 1.0M NaOH Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; "Mix_Reactants" [label="Slowly add NaOH to Cu(NO₃)₂\nwith vigorous stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Precipitation" [label="Precipitate Formation\n(pH 5.5-6.0)", fillcolor="#FBBC05", fontcolor="#202124"]; "Stirring" [label="Stir for 1-2 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; "Filtration" [label="Filter and Wash Precipitate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Drying" [label="Dry at 60-70°C", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End Product:\nCu₂(OH)₃NO₃ Powder", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
"Start" -> "Prepare_Solutions"; "Prepare_Solutions" -> "Mix_Reactants"; "Mix_Reactants" -> "Precipitation"; "Precipitation" -> "Stirring"; "Stirring" -> "Filtration"; "Filtration" -> "Drying"; "Drying" -> "End"; } caption="Figure 2: Workflow for the synthesis of copper hydroxide nitrate."
In Vitro Evaluation of Fungicidal Activity
This protocol outlines a method to assess the efficacy of synthesized copper hydroxide nitrate against a target fungal pathogen in a laboratory setting.
Materials:
-
Synthesized copper hydroxide nitrate
-
Pure culture of a target fungal pathogen (e.g., Alternaria solani)
-
Potato Dextrose Agar (B569324) (PDA)
-
Sterile distilled water
-
Petri dishes, micropipettes, incubator
Procedure:
-
Prepare a stock suspension of copper hydroxide nitrate in sterile distilled water (e.g., 1000 ppm).
-
Prepare a series of dilutions from the stock suspension to achieve a range of concentrations to be tested (e.g., 500, 250, 125, 62.5 ppm).
-
Incorporate the different concentrations of the copper hydroxide nitrate suspension into molten PDA before pouring into petri dishes. An untreated control with only sterile water should also be prepared.
-
Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus in the center of each plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control.[6][11]
dot graph "In_Vitro_Evaluation" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Prepare_Suspension" [label="Prepare Stock Suspension\nof Cu₂(OH)₃NO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; "Serial_Dilutions" [label="Create Serial Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amend_Media" [label="Incorporate into PDA Media", fillcolor="#FBBC05", fontcolor="#202124"]; "Inoculation" [label="Inoculate with Fungal Plug", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubation" [label="Incubate at Optimal Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; "Data_Collection" [label="Measure Radial Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Calculate Percent Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"];
"Prepare_Suspension" -> "Serial_Dilutions"; "Serial_Dilutions" -> "Amend_Media"; "Amend_Media" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Data_Collection"; "Data_Collection" -> "Analysis"; } caption="Figure 3: Experimental workflow for in vitro fungicidal activity."
Formulation and Application Considerations
For agricultural use, copper hydroxide nitrate is typically formulated as a wettable powder (WP) or a water-dispersible granule (WG).[12][13] These formulations allow for the stable suspension of the active ingredient in water for spray applications.
Key Application Parameters:
-
pH: The pH of the spray solution should be near neutral (6.5-7.5). Acidic conditions can increase the solubility of copper, leading to a rapid release of cupric ions and potential phytotoxicity.[14]
-
Coverage: Thorough coverage of all plant surfaces is crucial for effective disease control, as copper fungicides act as a protectant and are not systemic.[13]
-
Rainfastness: The ability of the formulation to adhere to the plant surface after rainfall is important for its residual activity. Modern formulations with smaller particle sizes generally exhibit better rainfastness.[14]
-
Compatibility: Tank mixing with other pesticides should be done with caution. A compatibility test is recommended before large-scale mixing.[14]
Safety and Environmental Considerations
-
Phytotoxicity: Copper-based fungicides can be phytotoxic to certain "copper-shy" crop varieties. It is essential to consult local recommendations and conduct small-scale tests on new varieties.[7]
-
Aquatic Toxicity: Copper compounds are known to be toxic to aquatic organisms. Runoff from treated areas should be minimized, and buffer zones around water bodies must be respected.
-
Soil Accumulation: As copper is an element, it does not degrade in the soil and can accumulate with repeated applications over many years. This can potentially lead to long-term negative impacts on soil biota and may require soil monitoring.[15]
Conclusion
Copper hydroxide nitrate is an effective broad-spectrum fungicide and bactericide with a low risk of resistance development. Its utility in integrated pest management programs is significant, particularly in regions with high disease pressure. Further research focusing on field trials that differentiate between various copper-based active ingredients would be beneficial for optimizing application strategies and minimizing environmental impact. The protocols and data presented here provide a solid foundation for researchers and professionals in the development and evaluation of copper hydroxide nitrate-based agricultural products.
References
- 1. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 4. Copper Hydroxide Vs Copper Oxychloride: Key Differences, Crop Fit and How to Choose the Right Copper Fungicide [allpesticides.com]
- 5. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. mdpi.com [mdpi.com]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. journaljeai.com [journaljeai.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. agsci.psu.edu [agsci.psu.edu]
- 11. mdpi.com [mdpi.com]
- 12. makingchembooks.com [makingchembooks.com]
- 13. titanag.com.au [titanag.com.au]
- 14. grosafe.co.nz [grosafe.co.nz]
- 15. FS1315: Best Management Practices for Copper Fungicide Use (Rutgers NJAES) [njaes.rutgers.edu]
Application Notes and Protocols: Antibacterial Activity of Polymer Composites with Copper Hydroxide Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of polymer composites incorporating copper hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃), also referred to as copper hydroxy nitrate (CuHS). This document details the synthesis of these composites, their efficacy against pathogenic bacteria, and the experimental protocols for their evaluation. The information is intended to guide researchers in exploring the potential of these materials for various applications, including active food packaging and biomedical devices.
Introduction
The incorporation of antimicrobial agents into polymer matrices is a promising strategy to reduce the transmission of pathogenic microorganisms.[1] Copper-based compounds, in particular, are gaining attention due to their broad-spectrum antimicrobial activity and abundance.[2] Copper hydroxide nitrate has been identified as an effective additive for developing antibacterial polymer surfaces.[2][3] When incorporated into polymers like low-density polyethylene (B3416737) (LDPE) and polylactic acid (PLA), it imparts significant bactericidal properties.[2][4][5] The primary mechanism of action is believed to be the release of copper(II) ions (Cu²⁺), which can interact with and disrupt bacterial cell membranes, leading to cell death.[3][6]
Quantitative Antibacterial Efficacy
The antibacterial activity of polymer composites containing copper hydroxide nitrate has been quantitatively evaluated against common foodborne pathogens. The following tables summarize the key findings from studies on LDPE and PLA composites.
Table 1: Minimum Bactericidal Concentration (MBC) of Copper Hydroxide Nitrate (CuHS) [2][3]
| Microorganism | MBC (mg/mL) |
| Listeria monocytogenes | 1 |
| Salmonella enterica | 2 |
Table 2: Bactericidal Effect of Polymer Composites with 0.3% Copper Hydroxide Nitrate (CuHS) after 24 hours of contact [2][4][5][7]
| Polymer Matrix | Microorganism | Initial Bacterial Concentration (CFU/mL) | Bacterial Reduction (log units) |
| LDPE | Listeria monocytogenes | 10⁹ | 8-9 |
| LDPE | Salmonella enterica | 10⁹ | 8-9 |
| PLA | Listeria monocytogenes | 10⁹ | 8-9 |
| PLA | Salmonella enterica | 10⁹ | 8-9 |
Experimental Protocols
This section provides detailed protocols for the synthesis of copper hydroxide nitrate, the preparation of polymer composites, and the evaluation of their antibacterial activity.
Synthesis of Copper Hydroxide Nitrate (CuHS)
This protocol describes a microwave-assisted synthesis of copper hydroxide nitrate.[3]
Materials:
-
Copper(II) nitrate (Cu(NO₃)₂)
-
Ethanol
-
Distilled water
-
Microwave oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare a 0.01 M solution of copper(II) nitrate in ethanol.
-
Heat 100 mL of the solution in a microwave oven for a total of 2 minutes, using 15-second intervals.
-
Allow the resulting solution, containing the precipitated CuHS, to cool to room temperature.
-
Filter the precipitate and wash it three times with distilled water and then with hot ethanol.
-
Dry the synthesized CuHS in a vacuum oven at 90°C and 60 mmHg overnight.[5]
Preparation of Polymer Composites (LDPE/CuHS Example)
This protocol details the preparation of LDPE composites with copper hydroxide nitrate via melt mixing.[3]
Materials:
-
Low-density polyethylene (LDPE) pellets
-
Synthesized copper hydroxide nitrate (CuHS) powder
-
Internal mixer (e.g., Haake Polylab QC)
-
Hot plate press
-
Aluminum frame (for film thickness control)
Procedure:
-
Weigh 47 g of LDPE and the desired amount of CuHS (e.g., 0.1, 0.3, or 0.5 wt.% of the polymer weight).
-
Add the LDPE and CuHS to the internal mixer.
-
Mix at 120°C and 40 rpm for 10 minutes.
-
Transfer the resulting composite material to a hot plate press.
-
Use an aluminum frame to ensure a uniform film thickness (e.g., 0.6 mm).
-
Apply a pressure of 100 kN at 120°C to form the composite films.
Evaluation of Antibacterial Activity (Surface Contact Method)
This protocol is a modified version of the JIS Z 2801 standard for testing the antibacterial activity of surfaces.[2]
Materials:
-
Polymer composite films (2 x 2 cm)
-
Bacterial strains (Listeria monocytogenes, Salmonella enterica)
-
Plate Count Agar (PCA)
-
Muller-Hinton broth
-
Sterile water
-
Sterile Petri dishes
-
Incubator
Procedure:
-
Grow the bacterial strains on PCA plates for 24 hours at 37°C.
-
Prepare a bacterial dispersion in sterile water and adjust the concentration to 10⁸–10⁹ CFU/mL.
-
Place 100 µL of the bacterial dispersion in a sterile Petri dish.
-
Place the polymer composite film on top of the bacterial dispersion.
-
Incubate at 28°C for 24 hours.
-
After incubation, recover the bacteria and perform serial dilutions.
-
Plate the dilutions on PCA plates and incubate for 24 hours at 37°C.
-
Count the colonies to determine the number of viable bacteria and calculate the logarithmic reduction compared to a control polymer film without CuHS.
Visualizations
Proposed Mechanism of Antibacterial Action
The bactericidal activity of copper hydroxide nitrate is primarily attributed to the release of Cu²⁺ ions.[3] These ions can interact with the negatively charged bacterial cell wall, leading to membrane damage, protein denaturation, and oxidative stress through the generation of reactive oxygen species (ROS), ultimately causing cell death.[3][8][9]
Caption: Proposed antibacterial mechanism of copper hydroxide nitrate composites.
Experimental Workflow: Synthesis and Antibacterial Testing
The following diagram illustrates the overall workflow from the synthesis of copper hydroxide nitrate to the evaluation of the antibacterial properties of the polymer composites.
Caption: Workflow for synthesis and antibacterial testing of polymer composites.
References
- 1. Antimicrobial polymeric composites for high-touch surfaces in healthcare applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Potential for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Po… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Potential for Food Packaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-containing nanoparticles: Mechanism of antimicrobial effect and application in dentistry-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for Testing the Bactericidal Efficacy of Cu₂(OH)₃NO₃ Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper and its alloys are known for their intrinsic antimicrobial properties, making them valuable for applications in healthcare and public settings to reduce bioburden on high-touch surfaces.[1] The bactericidal efficacy of these materials is attributed to the release of copper ions, which can induce cellular damage through multiple mechanisms, including the generation of reactive oxygen species (ROS), membrane damage, and DNA degradation.[2][3][4] This document provides a detailed protocol for quantitatively assessing the bactericidal efficacy of Cu₂(OH)₃NO₃ (copper hydroxide (B78521) nitrate) films on non-porous surfaces.
The methodology is adapted from internationally recognized standards such as ISO 22196 (JIS Z 2801) and ASTM E2180, which are designed to test the antimicrobial activity of hard, non-porous surfaces.[5][6][7][8] The protocol outlines procedures for bacterial preparation, surface inoculation, incubation, and the enumeration of viable bacteria to determine the log reduction value, a key metric for efficacy.[9][10]
Principle of the Test
This protocol measures the ability of a Cu₂(OH)₃NO₃ film to kill bacteria over a 24-hour period.[5][8] Test surfaces coated with the Cu₂(OH)₃NO₃ film are inoculated with a standardized suspension of bacteria. An untreated surface (e.g., glass or polystyrene) serves as a control. After incubation in a humid environment, surviving bacteria are recovered from both test and control surfaces and quantified using standard plate count methods.[6][11] The bactericidal activity is determined by comparing the number of viable bacteria on the Cu₂(OH)₃NO₃ film to the number on the control surface.[12]
Materials and Reagents
Bacterial Strains:
-
Staphylococcus aureus (e.g., ATCC 6538) - Gram-positive
-
Escherichia coli (e.g., ATCC 8739) - Gram-negative
Culture Media and Reagents:
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (B569324) (TSA)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Letheen Broth or other appropriate neutralizer solution to quench the antimicrobial action of copper.[13]
-
Sterile Deionized Water
Equipment and Consumables:
-
Cu₂(OH)₃NO₃-coated test surfaces (e.g., 5 cm x 5 cm)
-
Uncoated control surfaces of the same material and size (e.g., glass or polystyrene)
-
Sterile Petri dishes (100 mm)
-
Sterile polyethylene (B3416737) or polypropylene (B1209903) film (e.g., 4 cm x 4 cm), thin and flexible
-
Incubator (35 ± 1°C) with humidity control (≥90% RH)
-
Biological safety cabinet
-
Autoclave
-
Vortex mixer
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Sterile dilution tubes
-
Cell spreaders
Experimental Protocol
This protocol is divided into five main stages: preparation of the bacterial inoculum, sterilization of surfaces, inoculation and incubation, recovery of bacteria, and calculation of bactericidal efficacy.
4.1. Preparation of Bacterial Inoculum
-
Culture Activation: From a stock culture, inoculate 10 mL of TSB with a loopful of the test bacterium (S. aureus or E. coli).
-
Incubation: Incubate the broth culture at 35 ± 1°C for 18-24 hours.
-
Harvesting: Centrifuge the culture to pellet the bacterial cells.
-
Washing: Resuspend the pellet in sterile PBS, centrifuge again, and discard the supernatant. Repeat this washing step twice to remove residual media.
-
Standardization: Resuspend the final pellet in a minimal nutrient broth (e.g., 1/500th concentration of TSB in PBS). Adjust the concentration of the bacterial suspension to approximately 1 x 10⁸ CFU/mL using a spectrophotometer (OD₆₀₀) and a pre-determined standard curve.
-
Final Inoculum: Dilute the standardized suspension in the minimal nutrient broth to achieve a final working concentration of 2.5 x 10⁵ to 1 x 10⁶ CFU/mL . This will be the inoculum.
4.2. Preparation and Sterilization of Test Surfaces
-
Clean the Cu₂(OH)₃NO₃-coated test surfaces and the uncoated control surfaces with 70% ethanol, followed by a rinse with sterile deionized water.[13]
-
Allow the surfaces to air dry completely in a biological safety cabinet.
-
Sterilize the surfaces using a validated, non-destructive method such as UV irradiation. Avoid autoclaving unless the film is known to be heat-stable.
-
Aseptically place each test and control surface into a separate sterile Petri dish. A minimum of three replicates for the test surface and three for the control surface should be prepared.[5][14]
4.3. Inoculation and Incubation
-
Pipette a defined volume (e.g., 0.4 mL) of the prepared bacterial inoculum onto the center of each test and control surface.[14]
-
Gently place a sterile piece of polyethylene film over the inoculum, ensuring it spreads evenly to cover the film area but does not spill over the edges of the surface.[5][8] The film ensures close contact between the bacteria and the surface and prevents dehydration.[5][15]
-
Time Zero (T₀) Control: Immediately after inoculation, process the control samples for T₀ enumeration. Proceed to step 4.4 for these samples.
-
Incubation: Place the remaining Petri dishes (containing test surfaces and T₂₄ controls) in an incubator at 35 ± 1°C with ≥90% relative humidity for 24 hours.[11][14]
4.4. Recovery and Enumeration of Bacteria
-
After the specified contact time (0 hours for T₀, 24 hours for T₂₄), remove the polyethylene film from each surface with sterile forceps.
-
Place the test/control surface and the corresponding polyethylene film into a sterile container with a defined volume (e.g., 10 mL) of a suitable neutralizer solution (e.g., Letheen Broth).
-
Vigorously vortex or sonicate the container for 1 minute to ensure the recovery of all viable bacteria from the surfaces.[13] This solution is the undiluted sample.
-
Perform ten-fold serial dilutions of the recovered suspension in sterile PBS.
-
Plate 0.1 mL or 1 mL aliquots from appropriate dilutions onto TSA plates.
-
Incubate the TSA plates at 35 ± 1°C for 24-48 hours.
-
Count the number of visible colonies on plates that contain between 30 and 300 colonies.[16] Record the count as Colony Forming Units (CFUs).
4.5. Calculation of Bactericidal Efficacy
-
Calculate the number of viable bacteria per cm² for each replicate using the following formula: N = (C x D x V) / A Where:
-
N = Number of viable bacteria per cm²
-
C = Average colony count on agar plates
-
D = Dilution factor
-
V = Volume of neutralizer solution (mL)
-
A = Surface area of the sample (cm²)
-
-
Calculate the bactericidal activity value (R), also known as Log Reduction, using the formula:[11] R = [log₁₀(B/C)] or R = [log₁₀(B) - log₁₀(C)] Where:
-
B = Average number of viable bacteria recovered from the control surfaces after 24 hours.
-
C = Average number of viable bacteria recovered from the Cu₂(OH)₃NO₃-coated test surfaces after 24 hours.
-
A log reduction value of ≥2 is typically considered effective, representing a 99% reduction in bacteria.[10][11]
Data Presentation
Quantitative results should be summarized in tables for clarity and comparison.
Table 1: Bacterial Viability Counts (CFU/cm²)
| Sample ID | Replicate | T₀ Control (CFU/cm²) | T₂₄ Control (CFU/cm²) | T₂₄ Test Surface (CFU/cm²) |
|---|---|---|---|---|
| S. aureus | 1 | |||
| 2 | ||||
| 3 | ||||
| Average | ||||
| E. coli | 1 | |||
| 2 | ||||
| 3 |
| | Average | | | |
Table 2: Bactericidal Efficacy Summary
| Test Organism | Avg. CFU on Control (T₂₄) | Avg. CFU on Test Surface (T₂₄) | Log₁₀ Reduction (R) | Percent Reduction (%) |
|---|---|---|---|---|
| S. aureus |
| E. coli | | | | |
Note: Percent Reduction = (1 - 10⁻ᴿ) x 100[17]
Visualizations
Experimental Workflow Diagram
References
- 1. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 2. Contact Killing of Bacteria on Copper Is Suppressed if Bacterial-Metal Contact Is Prevented and Is Induced on Iron by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enviromicro-journals.onlinelibrary.wiley.com [enviromicro-journals.onlinelibrary.wiley.com]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. omnicalculator.com [omnicalculator.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. vidastore.gr [vidastore.gr]
- 13. Potent bactericidal efficacy of copper oxide impregnated non-porous solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ISO 22196:2011 - Viroxy [viroxylabs.com]
- 15. accugenlabs.com [accugenlabs.com]
- 16. How to quantify bacterial cultures - From CFU and OD to counting chamber - Eppendorf US [eppendorf.com]
- 17. mdapp.co [mdapp.co]
Application Note: High-Efficiency Electrocatalytic Reduction of Nitrate to Ammonia Using Copper-Based Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction The rising concentration of nitrate (B79036) (NO₃⁻) in water sources, largely due to agricultural runoff and industrial discharge, presents significant environmental and health risks.[1][2] Concurrently, the industrial synthesis of ammonia (B1221849) (NH₃), a vital chemical for fertilizers and a potential carbon-free energy carrier, relies on the energy-intensive Haber-Bosch process, which contributes to global CO₂ emissions.[3][4][5] The electrocatalytic nitrate reduction reaction (NO₃RR) emerges as a promising and sustainable alternative, addressing both nitrate pollution remediation and decentralized ammonia production under ambient conditions.[6][7] Among various electrocatalysts, copper (Cu)-based materials are exceptional candidates due to their low cost, natural abundance, rapid reduction kinetics, and unique electronic structure that favors the multi-step conversion of nitrate to ammonia.[1][2][8]
This application note provides a summary of the performance of various copper-based catalysts, detailed protocols for their electrochemical evaluation, and methods for product quantification.
Reaction Pathways in Nitrate Electroreduction
The electrocatalytic reduction of nitrate to ammonia is a complex eight-electron transfer process involving multiple intermediates. The reaction typically proceeds via a direct electron-mediated pathway where nitrate is first adsorbed onto the catalyst surface and subsequently reduced to nitrite (B80452) (NO₂⁻), often considered the rate-determining step.[1] This is followed by a cascade of deoxygenation and hydrogenation steps to form ammonia. The key intermediates can include adsorbed nitrite (NO₂), nitric oxide (NO), and hydroxylamine (B1172632) (*NH₂OH).[7][9] Suppressing the competing hydrogen evolution reaction (HER) is crucial for achieving high selectivity and Faradaic efficiency for ammonia.[10]
References
- 1. When electrocatalytic nitrate reduction meets copper-based atomic site catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. When electrocatalytic nitrate reduction meets copper-based atomic site catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Based Electrocatalysts for Nitrate Reduction to Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Event Website - Fourwaves [event.fourwaves.com]
- 5. Copper-Based Electrocatalysts for Nitrate Reduction to Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrate Electroreduction to Ammonia Over Copper-based Catalysts - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. cmsfiles.zhongkefu.com.cn [cmsfiles.zhongkefu.com.cn]
Application Notes and Protocols for Triazole Synthesis using Cu₂(OH)₃NO₃ in "Click" Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has become an indispensable tool in medicinal chemistry and drug development for the synthesis of 1,2,3-triazoles.[1] These heterocyclic scaffolds are prevalent in a wide range of biologically active compounds.[2] The development of robust, efficient, and environmentally benign catalytic systems is a significant area of research. Layered copper hydroxide (B78521) salts, such as copper(II) hydroxide nitrate (B79036) (Cu₂(OH)₃NO₃), have emerged as highly effective and reusable heterogeneous catalysts for the CuAAC reaction, offering advantages such as operational simplicity, high yields, and adherence to green chemistry principles by enabling solvent-free reaction conditions.[1][2]
This document provides detailed application notes and experimental protocols for the use of Cu₂(OH)₃NO₃ in the synthesis of 1,4-disubstituted-1,2,3-triazoles.
Catalytic Role of Cu₂(OH)₃NO₃
Cu₂(OH)₃NO₃ serves as a stable and easily handleable Cu(II) precatalyst. The active catalytic species in the CuAAC reaction is Cu(I).[3] Under the thermal conditions of the reaction, typically at 80°C under solvent-free conditions, the Cu(II) ions in the layered hydroxide salt are reduced in situ to the catalytically active Cu(I) species. This reduction is likely facilitated by one of the organic substrates present in the reaction mixture, such as the terminal alkyne. Once generated, the Cu(I) ion catalyzes the cycloaddition of azides and terminal alkynes to selectively form the 1,4-disubstituted 1,2,3-triazole product.[1][2]
Data Presentation
The following table summarizes the catalytic performance of Cu₂(OH)₃NO₃ in the synthesis of various 1,4-disubstituted-1,2,3-triazoles under solvent-free conditions.
| Entry | Alkyne | Azide (B81097) | Time (min) | Yield (%)[2] |
| 1 | Phenylacetylene | Benzyl azide | 15 | 98 |
| 2 | Phenylacetylene | 4-Methoxybenzyl azide | 15 | 99 |
| 3 | Phenylacetylene | 4-Chlorobenzyl azide | 20 | 97 |
| 4 | 4-Ethynyltoluene | Benzyl azide | 20 | 98 |
| 5 | 4-Ethynyltoluene | 4-Methoxybenzyl azide | 20 | 99 |
| 6 | 4-Ethynyltoluene | 4-Chlorobenzyl azide | 25 | 96 |
| 7 | 1-Ethynyl-4-methoxybenzene | Benzyl azide | 25 | 99 |
| 8 | 1-Ethynyl-4-methoxybenzene | 4-Methoxybenzyl azide | 25 | 99 |
| 9 | 1-Ethynyl-4-methoxybenzene | 4-Chlorobenzyl azide | 30 | 97 |
| 10 | 1-Ethynylcyclohexene | Benzyl azide | 30 | 95 |
| 11 | 1-Ethynylcyclohexene | 4-Methoxybenzyl azide | 30 | 96 |
| 12 | 1-Ethynylcyclohexene | 4-Chlorobenzyl azide | 35 | 94 |
Experimental Protocols
Synthesis of Cu₂(OH)₃NO₃ Catalyst
A rapid and efficient method for the synthesis of Cu₂(OH)₃NO₃ involves the reaction of magnesium hydroxide with an aqueous solution of copper(II) nitrate at room temperature.[2]
Materials:
-
Magnesium hydroxide (Mg(OH)₂)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of copper(II) nitrate. An excess of copper nitrate is used to ensure the complete conversion of magnesium hydroxide.
-
Add magnesium hydroxide to the copper(II) nitrate solution.
-
Stir the suspension vigorously at room temperature.
-
The solid product, Cu₂(OH)₃NO₃, is collected by filtration, washed with deionized water to remove any unreacted salts, and dried.
General Protocol for the Synthesis of 1,4-Disubstituted-1,2,3-triazoles
The following protocol describes the synthesis of 1,4-disubstituted-1,2,3-triazoles using Cu₂(OH)₃NO₃ as a catalyst under solvent-free conditions.[2]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.0 mmol)
-
Cu₂(OH)₃NO₃ catalyst (5 mol%)
-
Reaction vessel (e.g., a sealed tube or a round-bottom flask with a condenser)
Procedure:
-
To a reaction vessel, add the terminal alkyne (1.0 mmol), the organic azide (1.0 mmol), and the Cu₂(OH)₃NO₃ catalyst (5 mol%).
-
The reaction mixture is heated to 80°C with stirring.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted-1,2,3-triazole.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Preparation of Copper Hydroxide Nitrate Nanorods and Nanobelts in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of copper hydroxide (B78521) nitrate (B79036) nanorods and nanobelts. Additionally, it explores their potential applications in drug development, particularly in the realm of cancer therapy, by leveraging their unique physicochemical properties.
Introduction
Copper-based nanomaterials are gaining significant attention in the biomedical field due to their therapeutic potential.[1][2][3] Among these, copper hydroxide nitrate (Cu₂(OH)₃NO₃) nanostructures, such as nanorods and nanobelts, offer distinct advantages owing to their high surface area, layered crystal structure, and potential for facile surface modification. These one-dimensional nanostructures can be synthesized with controlled morphology through a solvothermal method, which allows for tuning of their dimensions by adjusting reaction parameters.[4] In drug development, these nanomaterials are being explored as carriers for targeted drug delivery and as therapeutic agents themselves, capable of inducing cell death in cancer cells.[5][6][7]
Data Presentation
The synthesis of copper hydroxide nitrate nanorods and nanobelts is highly dependent on the reaction conditions. The following tables summarize the key quantitative data for their preparation and the resulting nanostructure dimensions.
Table 1: Synthesis Parameters for Copper Hydroxide Nitrate Nanorods
| Parameter | Value | Reference |
| Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) | 0.72 g | [4] |
| 2-Propanol | 30 mL | [4] |
| Reaction Temperature | 100 °C | [4] |
| Reaction Time | 24 hours | [4] |
| Resulting Nanorod Dimensions | ||
| Diameter | 200–250 nm | [4] |
Table 2: Synthesis Parameters for Copper Hydroxide Nitrate Nanobelts
| Parameter | Value | Reference |
| Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) | 0.72 g | [4] |
| 2-Propanol | 30 mL | [4] |
| Reaction Temperature | 140 °C | [4] |
| Reaction Time | 24 hours | [4] |
| Resulting Nanobelt Dimensions | ||
| Width | 500–1000 nm | [4] |
| Thickness | 200–250 nm | [4] |
Experimental Protocols
The following are detailed protocols for the solvothermal synthesis of copper hydroxide nitrate nanorods and nanobelts.
Protocol 1: Synthesis of Copper Hydroxide Nitrate Nanorods
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
2-Propanol
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Deionized water
Procedure:
-
Dissolve 0.72 g of Cu(NO₃)₂·3H₂O in 30 mL of 2-propanol in a beaker with vigorous stirring until a clear solution is obtained.
-
Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 100 °C in an oven for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting blue precipitate by centrifugation at 6000 rpm for 10 minutes.
-
Wash the precipitate with ethanol and deionized water three times each to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Synthesis of Copper Hydroxide Nitrate Nanobelts
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
2-Propanol
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 0.72 g of Cu(NO₃)₂·3H₂O in 30 mL of 2-propanol in a beaker with vigorous stirring to form a homogeneous solution.
-
Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 140 °C. Maintain this temperature for 24 hours.
-
After the reaction period, let the autoclave cool to room temperature.
-
Collect the blue precipitate by centrifugation at 6000 rpm for 10 minutes.
-
Wash the collected product thoroughly with ethanol and deionized water (three cycles each).
-
Dry the purified nanobelts in a vacuum oven at 60 °C for 12 hours.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of nanorods and nanobelts.
Application in Drug Development
Copper hydroxide nitrate nanorods and nanobelts hold considerable promise in drug development, particularly in oncology. Their potential applications stem from their unique structural and chemical properties.
Drug Delivery Vehicles
The layered crystal structure of copper hydroxide nitrate, with interlayer nitrate ions, presents an opportunity for the intercalation of anionic drugs.[8] This anion-exchange capability could be exploited to load anticancer drugs, transforming the nanostructures into high-capacity drug delivery systems. The one-dimensional morphology of nanorods and nanobelts may further offer advantages in terms of tumor penetration and cellular uptake.
Potential Drug Loading Mechanism:
The nitrate ions (NO₃⁻) situated between the copper hydroxide layers can be exchanged with anionic drug molecules. This process can be facilitated by suspending the nanostructures in a solution of the desired drug, leading to the intercalation of the drug molecules into the interlayer spaces of the nanostructure.
Caption: Anion exchange mechanism for drug loading.
Induction of Cancer Cell Apoptosis
Copper nanoparticles have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1][2] Upon cellular uptake, copper hydroxide nitrate nanostructures are expected to release copper ions within the acidic tumor microenvironment, triggering a cascade of events leading to programmed cell death.
Signaling Pathway for Copper-Induced Apoptosis:
The released copper ions can catalyze the production of highly reactive hydroxyl radicals from hydrogen peroxide, leading to oxidative stress. This oxidative stress damages cellular components, including lipids, proteins, and DNA. A key event is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis. The tumor suppressor protein p53 is often upregulated in response to copper-induced cellular stress, further promoting apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]
Caption: Signaling pathway of copper-induced apoptosis.
Photothermal Therapy
Copper-based nanomaterials are also being investigated for their potential in photothermal therapy (PTT), a non-invasive cancer treatment that uses light-to-heat conversion to ablate tumor cells.[9] While specific data for copper hydroxide nitrate is limited, related copper-containing nanoparticles have shown promise as PTT agents. The nanorod and nanobelt morphologies could enhance light absorption and heat conversion efficiency. Further research is needed to quantify the photothermal properties of these specific nanostructures.
Conclusion
Copper hydroxide nitrate nanorods and nanobelts can be reliably synthesized with controlled morphologies using a straightforward solvothermal method. Their unique layered structure and the inherent therapeutic properties of copper make them promising candidates for various applications in drug development, including as drug delivery systems and as agents to induce cancer cell apoptosis. Further investigations into their biocompatibility, drug loading capacities, and in vivo efficacy are warranted to fully realize their potential in clinical settings.
References
- 1. CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper Nanoparticles Show Obvious in vitro and in vivo Reproductive Toxicity via ERK Mediated Signaling Pathway in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-dimensional copper hydroxide nitrate nanorods and nanobelts for radiochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green-synthesized copper oxide nanoparticles induce apoptosis and up-regulate HOTAIR and HOTTIP in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper Oxide Nanorods: Potential Agents against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Controlling Copper Hydroxide Nitrate Morphology
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges encountered during the synthesis of copper hydroxide (B78521) nitrate (B79036) [Cu₂(OH)₃NO₃], with a focus on controlling its morphology. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of copper hydroxide nitrate, helping you to achieve the desired morphology for your specific application.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Wide particle size distribution (Polydispersity) | 1. Inhomogeneous mixing of precursors: Slow or inefficient mixing can lead to localized variations in supersaturation, resulting in particles of different sizes. 2. Fluctuations in reaction temperature: Temperature gradients in the reaction vessel can affect nucleation and growth rates unevenly. 3. Uncontrolled pH: Drastic pH changes during precipitation can lead to multiple nucleation events. | 1. Improve mixing: Use vigorous and consistent stirring. For precipitation reactions, consider using a multi-inlet vortex mixer for rapid and uniform mixing. 2. Ensure uniform heating: Use an oil bath or a temperature-controlled reactor to maintain a stable and uniform temperature. 3. Control pH: Add the precipitating agent dropwise while monitoring the pH. The use of a buffer solution can also help maintain a stable pH.[1] |
| Particle Aggregation | 1. High precursor concentration: Higher concentrations can lead to a faster reaction rate and increased particle-particle collisions.[2] 2. Inadequate stabilization: Lack of a suitable capping agent or surfactant to passivate the nanoparticle surface. 3. Inappropriate solvent: The solvent may not provide sufficient stabilization for the newly formed nanoparticles. | 1. Optimize precursor concentration: Start with lower precursor concentrations and gradually increase to find the optimal balance for your desired size and morphology.[2] 2. Use a surfactant/capping agent: Introduce a surfactant such as cetyltrimethylammonium bromide (CTAB) or polyvinylpyrrolidone (B124986) (PVP) to the reaction mixture to prevent aggregation.[3] 3. Solvent selection: Choose a solvent that provides good dispersibility for the nanoparticles. For some syntheses, a mixture of solvents might be beneficial. |
| Formation of Impurities (e.g., CuO, Cu(OH)₂) | 1. Incorrect pH or molar ratio of reactants: A high molar ratio of OH⁻ to Cu²⁺ can favor the formation of copper (II) hydroxide (Cu(OH)₂) instead of copper hydroxide nitrate.[4] 2. High reaction temperature: Elevated temperatures, especially during post-synthesis treatment, can lead to the decomposition of copper hydroxide nitrate into copper oxide (CuO).[5] | 1. Precise control of stoichiometry: Carefully control the molar ratio of hydroxide ions to copper ions. For example, a molar ratio of OH⁻ to Cu²⁺ lower than 1.28 has been shown to yield pure Cu₂(OH)₃NO₃ nanosheets.[4] 2. Optimize temperature: Conduct the synthesis and any subsequent drying or annealing steps at temperatures known to be within the stability range of copper hydroxide nitrate. Thermogravimetric analysis (TGA) can help determine the decomposition temperature.[6] |
| Inconsistent or Undesirable Morphology | 1. Inappropriate synthesis method: The chosen synthesis method may not be suitable for the desired morphology. 2. Incorrect reaction parameters: The combination of temperature, pH, precursor concentration, and reaction time may not be optimal for the target morphology. | 1. Select a suitable synthesis method: For nanosheets, a controlled precipitation or hydrothermal method might be appropriate. For nanorings, a surfactant-assisted solid-state reaction has been reported.[4] 2. Systematic optimization of parameters: Methodically vary one parameter at a time (e.g., pH, temperature) while keeping others constant to understand its effect on the morphology. Refer to the data tables below for guidance. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the morphology of copper hydroxide nitrate?
A1: While several parameters are important, the pH of the reaction medium is often the most critical factor influencing the final morphology.[1][7] The pH affects the hydrolysis of copper ions and the subsequent nucleation and growth of the crystals, leading to different shapes such as nanosheets, nanorods, or nanoparticles.
Q2: How do surfactants influence the morphology of copper hydroxide nitrate?
A2: Surfactants act as capping agents that adsorb onto specific crystal faces of the growing nanoparticles.[3] This selective adsorption inhibits growth on those faces, promoting growth on others and leading to anisotropic structures like nanorods or nanoplates. The choice of surfactant and its concentration are key to achieving the desired shape.
Q3: Can I obtain different morphologies using the same synthesis method?
A3: Yes, by carefully tuning the reaction parameters within the same synthesis method (e.g., hydrothermal, precipitation), you can achieve different morphologies. For instance, in a hydrothermal synthesis, varying the temperature, pH, and precursor concentration can result in a range of morphologies from nanoparticles to complex hierarchical structures.[8][9]
Q4: What is the role of the precursor concentration in determining particle size?
A4: Generally, a higher precursor concentration leads to a higher degree of supersaturation, which can result in a larger number of nuclei and consequently smaller nanoparticles. However, at very high concentrations, rapid growth and aggregation can lead to larger, less-defined particles.[2][10] Therefore, optimizing the precursor concentration is crucial for controlling the final particle size.
Q5: At what temperature does copper hydroxide nitrate begin to decompose into copper oxide?
A5: The thermal decomposition of copper hydroxide nitrate to copper oxide (CuO) typically occurs in a single step.[5] The onset of this decomposition is generally observed around 225-230°C.[6] It is important to consider this when planning any post-synthesis heat treatment.
Quantitative Data on Morphology Control
The following tables summarize the influence of key experimental parameters on the morphology of copper hydroxide nitrate.
Table 1: Effect of pH and Molar Ratio on Morphology
| Molar Ratio (OH⁻:Cu²⁺) | pH Range | Resulting Morphology | Average Size/Dimensions | Reference |
| < 1.28 | ~6.0 - 6.2 | Nanosheets | ~167 nm thickness | [4] |
| 1.28 - 2.24 | > 6.2 | Mixture of Nanosheets and Nanowires | - | [4] |
| - | 4 | Nanoparticles (of derived CuO) | - | [7] |
| - | 7 | Nanorods (of derived CuO) | - | [7] |
| - | 12 | Nanosheets (of derived CuO) | - | [7] |
Table 2: Effect of Synthesis Method and Key Parameters on Morphology
| Synthesis Method | Key Parameters | Resulting Morphology | Reference |
| Solution Evaporation | Temperature, Solution Concentration | Microcrystals | [8] |
| Hydrothermal | Temperature: 180°C, Surfactant: SB12 | Elongated Hexagonal Plates | |
| Solid-State Reaction | Surfactant: OP-10, Room Temperature | Nanorings (250 nm inner diameter) | [4] |
| Plasma Electrolysis | 0.3 M Cu(NO₃)₂ solution | Micro-plates (~200 nm thickness) | [11] |
| Precipitation | Vigorous stirring, controlled addition of base | Nanoparticles | [12] |
Detailed Experimental Protocols
Here are detailed methodologies for two common synthesis routes to produce copper hydroxide nitrate with different morphologies.
Protocol 1: Hydrothermal Synthesis of Copper Hydroxide Nitrate Nanoplates
This protocol is adapted from a method for producing hexagonal plates.
Materials:
-
Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax, Na₂B₄O₇·10H₂O)
-
Zwitterionic surfactant (e.g., SB12)
-
Deionized water
-
Absolute ethanol
Procedure:
-
Prepare a 0.5 M solution of Cu(NO₃)₂ in deionized water.
-
Prepare a 0.1 M solution of borax (B76245) in deionized water.
-
In a typical synthesis, mix 40 mL of the 0.5 M Cu(NO₃)₂ solution with 50 mL of the 0.1 M borax solution.
-
Add the desired amount of surfactant (e.g., within its critical micellar concentration).
-
Transfer the resulting solution to a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours without stirring.
-
Allow the autoclave to cool down to room temperature naturally.
-
Filter the precipitate and wash it thoroughly with deionized water and then with absolute ethanol.
-
Dry the final product in an oven at 80°C for 8 hours.
Protocol 2: Precipitation Synthesis of Copper Hydroxide Nitrate Nanosheets
This protocol is based on the controlled addition of a base to a copper nitrate solution.
Materials:
-
Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium hydroxide (NaOH)
-
Polyvinylpyrrolidone (PVP) (optional, as a surfactant)
-
Deionized water
Procedure:
-
Prepare a stock solution of Cu(NO₃)₂ in deionized water (e.g., 0.1 M).
-
Prepare a stock solution of NaOH in deionized water (e.g., 0.2 M).
-
If using a surfactant, dissolve PVP in the Cu(NO₃)₂ solution.
-
While vigorously stirring the Cu(NO₃)₂ solution, add the NaOH solution dropwise until the desired pH or OH⁻:Cu²⁺ molar ratio is reached. To obtain pure nanosheets, the molar ratio should be kept below 1.28.[4]
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) at room temperature to allow for crystal growth.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.
-
Dry the resulting powder in an oven at a moderate temperature (e.g., 60-80°C).
Visualizing the Process and Influences
Experimental Workflow for Morphology Control
The following diagram illustrates a typical experimental workflow for synthesizing copper hydroxide nitrate with a controlled morphology.
Caption: A generalized workflow for the synthesis and characterization of copper hydroxide nitrate.
Factors Influencing Copper Hydroxide Nitrate Morphology
This diagram illustrates the key experimental parameters and their influence on the resulting morphology of copper hydroxide nitrate.
Caption: Key parameters affecting the morphology of synthesized copper hydroxide nitrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azonano.com [azonano.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Potential for Food Packaging Applications [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]
- 12. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Synthesis of Cu₂(OH)₃NO₃
Welcome to the technical support center for the synthesis of copper(II) hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Cu₂(OH)₃NO₃?
A1: The most frequently observed impurities are copper(II) hydroxide (Cu(OH)₂) and copper(II) oxide (CuO).[1] In some specific synthesis methods, such as solvothermal synthesis, copper(I) oxide (Cu₂O) can also be an impurity.[2] The formation of these byproducts is often related to improper control of reaction parameters like pH and temperature.[1]
Q2: How can I visually identify potential impurities in my synthesized Cu₂(OH)₃NO₃ powder?
A2: Pure Cu₂(OH)₃NO₃ is typically a pale green-blue powder.[3] Deviations in color can indicate the presence of impurities. A more intense blue color may suggest the presence of unreacted copper hydroxide (Cu(OH)₂).[4] A black or dark-colored precipitate is often indicative of copper oxide (CuO) formation, which can result from the decomposition of copper hydroxide upon heating.[4]
Q3: Which characterization techniques are recommended to confirm the purity of my product?
A3: To definitively assess the purity of your synthesized Cu₂(OH)₃NO₃, a combination of characterization techniques is recommended. X-ray Diffraction (XRD) is crucial for identifying the crystalline phases present in your sample; the obtained pattern should match standard patterns for Cu₂(OH)₃NO₃ (e.g., JCPDS No: 45-594) without spurious peaks.[5] Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of characteristic vibrational bands for O-H, NO₃⁻, and Cu-OH groups.[6] Energy-Dispersive X-ray Spectroscopy (EDS) is useful for elemental analysis, confirming the presence of copper, oxygen, and nitrogen.[3][7] Thermal Gravimetric Analysis (TGA) can also be employed to verify the thermal decomposition profile of the material.[6]
Q4: Can the synthesis method influence the type of impurities formed?
A4: Yes, the choice of synthesis method can influence the impurity profile. For instance, precipitation methods are susceptible to Cu(OH)₂ and CuO impurities if the pH is not well-controlled.[1] Solvothermal synthesis in anhydrous ethanol (B145695) has been reported to potentially yield Cu₂O as an impurity.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Final product has a blackish or dark green appearance. | Presence of CuO impurity due to overheating or high pH. | 1. Carefully control the reaction temperature to avoid thermal decomposition of any intermediate Cu(OH)₂.[4]2. Ensure the pH of the reaction mixture is maintained within the optimal range for Cu₂(OH)₃NO₃ formation.[1] |
| The synthesized powder is a vibrant blue instead of pale green-blue. | Presence of unreacted Cu(OH)₂. | 1. Precisely control the addition of the precipitating agent to achieve the correct stoichiometry and pH.[4]2. Ensure adequate reaction time and stirring for the complete conversion to Cu₂(OH)₃NO₃. |
| XRD pattern shows unexpected peaks that do not correspond to Cu₂(OH)₃NO₃. | Presence of crystalline impurities (e.g., CuO, Cu(OH)₂). | 1. Compare the extraneous peaks with standard diffraction patterns for common copper compounds to identify the impurity.2. Refine the synthesis protocol by adjusting parameters such as precursor concentration, temperature, pH, and reaction time. |
| FTIR spectrum shows additional bands not characteristic of Cu₂(OH)₃NO₃. | Presence of impurities or residual starting materials. | 1. A band around 629 cm⁻¹ may indicate the presence of Cu₂O.[1]2. Ensure thorough washing of the final product with distilled water and ethanol to remove any soluble unreacted precursors.[8][9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This method provides a rapid route to Cu₂(OH)₃NO₃.
-
Reagents: Copper(II) nitrate, ethanol.
-
Procedure:
-
Prepare a 0.01 M solution of copper(II) nitrate in 100 mL of ethanol.
-
Heat the solution in a microwave oven for a total of 2 minutes, applied in 15-second intervals.
-
Allow the resulting solution containing the precipitate to cool to room temperature.
-
Filter the precipitate.
-
Wash the collected solid three times with distilled water and then with hot ethanol.
-
Protocol 2: Hydrothermal Synthesis
This method utilizes borax (B76245) as a source of hydroxyl ions for a controlled precipitation.
-
Reagents: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O), SB12 surfactant (optional).
-
Procedure:
-
Mix 40 mL of a 0.5 M Cu(NO₃)₂ solution with 50 mL of a 0.1 M borax solution. An optional surfactant can be added at this stage.
-
Stir the mixture completely for 10 minutes at 60 °C.
-
Transfer the solution to a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and maintain it at 180 °C for the desired reaction time.
-
After cooling, collect the precipitate, wash it with deionized water and alcohol, and dry.[6]
-
Protocol 3: Plasma Electrolysis Synthesis
A novel method using plasma to generate reactive species for synthesis.
-
Reagents: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), distilled water.
-
Procedure:
-
Prepare a 0.3 M aqueous solution of Cu(NO₃)₂·3H₂O.
-
Place the solution in the plasma-electrolysis setup, with a copper pin electrode positioned 1 mm above the solution surface.
-
Apply a high voltage (~5 kV) to generate a stable glow discharge between the pin (cathode) and the solution.
-
Continue the process for approximately two hours, during which a green-blue powder will form.
-
Separate the powder by centrifugation and wash it with distilled water.[3]
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of Cu₂(OH)₃NO₃.
Caption: Troubleshooting workflow for identifying impurities in Cu₂(OH)₃NO₃ synthesis.
Caption: Logical relationships between reaction conditions and potential impurity formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]
- 4. Transformation of Copper: A Sequence of Chemical Reactions [web.lemoyne.edu]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. مقاله Synthesis of Copper Hydroxide Nitrate (Cu2(OH)3NO3) Micro-Sheets by Plasma Electrolysis of Cu(NO3)2 Aqueous Solution in Atmospheric Air [civilica.com]
- 8. mdpi.com [mdpi.com]
- 9. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Potential for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction parameters for hydrothermal synthesis of copper hydroxide nitrate
Technical Support Center: Hydrothermal Synthesis of Copper Hydroxide (B78521) Nitrate (B79036)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the optimal hydrothermal synthesis of copper hydroxide nitrate (Cu₂(OH)₃NO₃).
Troubleshooting Guide
This section addresses common problems encountered during the synthesis process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction due to insufficient time or temperature.[1][2] 2. Suboptimal pH for precipitation.[3][4] 3. Incorrect precursor concentration or molar ratio.[1][5] | 1. Increase reaction time or temperature within the optimal range (e.g., 12-24 hours, 150-180°C).[1][2][6] 2. Adjust the initial pH of the solution. The formation of copper hydroxides is highly pH-dependent.[3][4][7] 3. Carefully control the molar ratio of copper salt to the hydroxide source.[1][5] |
| Incorrect Crystal Phase (e.g., CuO, Cu(OH)₂) | 1. Reaction temperature is too high, causing decomposition of Cu₂(OH)₃NO₃ to CuO.[8][9] 2. Incorrect pH of the precursor solution.[4][7] 3. Inappropriate choice of hydroxide source or precipitating agent. | 1. Lower the hydrothermal reaction temperature. Calcination to CuO occurs at higher temperatures (e.g., 400°C).[6][8] 2. Ensure the pH is weakly acidic to neutral (around pH 5-7) for the formation of the layered hydroxide nitrate structure.[10] 3. Use a slow-hydrolyzing agent like urea (B33335) or borax (B76245) to facilitate controlled precipitation.[8][10] |
| Undesired Morphology (e.g., irregular particles instead of plates) | 1. pH of the reaction medium was not optimal.[7] 2. Reaction time was too short for complete crystal growth.[1][2] 3. Presence of impurities or absence of a necessary surfactant/capping agent.[6][8] | 1. Systematically vary the pH to control the growth rates on different crystal facets. For related copper oxides, pH has a dramatic effect on morphology.[7] 2. Increase the duration of the hydrothermal treatment to allow for Ostwald ripening and formation of well-defined structures.[1] 3. Introduce a surfactant (e.g., SB12) if well-defined hexagonal plates are desired.[6][8] |
| Poor Crystallinity | 1. Reaction temperature is too low. 2. Reaction time is insufficient.[2] | 1. Increase the synthesis temperature to a moderate level (e.g., 155-180°C) to improve crystal quality without causing decomposition.[1][2] 2. Extend the reaction time to allow for better atomic arrangement into the crystal lattice.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the typical precursors for the hydrothermal synthesis of Cu₂(OH)₃NO₃?
A1: The most common copper precursor is copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O).[6][8] A source of hydroxide ions is also required. This can be a direct base like sodium hydroxide (NaOH) or a compound that hydrolyzes to produce hydroxide ions slowly, such as sodium borate (B1201080) (borax, Na₂B₄O₇·10H₂O) or urea.[8][10][11]
Q2: What is the effect of temperature on the synthesis?
A2: Temperature is a critical parameter. Hydrothermal synthesis is typically carried out between 100°C and 200°C.[12] A common temperature is 180°C.[6][8] Higher temperatures can lead to the decomposition of the desired copper hydroxide nitrate into copper oxide (CuO).[8][9] Lower temperatures may result in poor crystallinity or incomplete reaction.[2]
Q3: How does pH influence the final product?
Q4: What is the typical morphology of hydrothermally synthesized Cu₂(OH)₃NO₃?
A4: The characteristic morphology of Cu₂(OH)₃NO₃ synthesized via the hydrothermal method is often micrometer-sized, elongated hexagonal plates or sheet-like structures.[6][8][13]
Q5: Which characterization techniques are used to verify the product?
A5: The standard techniques to confirm the synthesis of Cu₂(OH)₃NO₃ include:
-
X-ray Diffraction (XRD): To identify the crystal phase and confirm the crystalline structure.[8][14][15]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle shape.[6][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present, such as O-H and N-O bonds, confirming the hydroxide and nitrate components.[6][8]
-
Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition behavior of the compound.[6][8]
Detailed Experimental Protocol
This protocol is a synthesized example based on common literature procedures for producing Cu₂(OH)₃NO₃ micro-plates.[6][8]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium borate decahydrate (B1171855) (Na₂B₄O₇·10H₂O, Borax)
-
Deionized water
Equipment:
-
100 mL Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of Cu(NO₃)₂·3H₂O by dissolving the appropriate amount in 40 mL of deionized water.
-
Prepare a 0.1 M solution of Na₂B₄O₇·10H₂O by dissolving the appropriate amount in 50 mL of deionized water.
-
-
Mixing:
-
Heat the borax solution to 60°C on a stirring hotplate.
-
Slowly add the 40 mL of copper nitrate solution to the 50 mL of borax solution while stirring continuously.
-
Continue stirring the mixture for 10-15 minutes to ensure homogeneity. The solution should turn into a pale blue suspension.
-
-
Hydrothermal Reaction:
-
Transfer the resulting suspension into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly and place it in a preheated oven at 180°C for 24 hours .[6]
-
-
Cooling and Collection:
-
After the reaction is complete, turn off the oven and allow the autoclave to cool down naturally to room temperature. Caution: Do not open the autoclave while it is hot and pressurized.
-
Once cooled, open the autoclave and collect the precipitate.
-
-
Washing:
-
Separate the solid product from the supernatant solution by centrifugation.
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted ions and byproducts. Centrifuge the sample after each wash.
-
-
Drying:
-
Dry the final washed product in an oven at 60-80°C overnight.
-
-
Characterization:
-
Analyze the dried powder using XRD, SEM, and FTIR to confirm the phase, morphology, and composition of the synthesized Cu₂(OH)₃NO₃.
-
Visualizations
Experimental Workflow
Caption: Workflow for hydrothermal synthesis of Cu₂(OH)₃NO₃.
Parameter Influence Diagram
Caption: Key parameters influencing synthesis outcomes.
References
- 1. Optimization of reaction parameters in hydrothermal synthesis: a strategy towards the formation of CuS hexagonal plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of reaction parameters in hydrothermal synthesis: a strategy towards the formation of CuS hexagonal plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 5 from Effect of pH, concentration and temperature on copper and zinc hydroxide formation/precipitation in solution | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Journal of the Turkish Chemical Society Section B: Chemical Engineering » Submission » SYNTHESIS AND CHARACTERIZATION OF COPPER HYDROXYNITRATE BY HYDROTHERMAL METHOD [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Surfactant Free Hydrothermal Synthesis of Copper Oxide Nanoparticles [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]
Technical Support Center: Synthesis of Copper Hydroxide Nitrate via Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of copper hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃) via precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during the precipitation of copper hydroxide nitrate, offering potential causes and corrective actions to improve yield and purity.
Question: Why is my yield of copper hydroxide nitrate lower than expected?
Answer:
Low yields can be attributed to several factors throughout the experimental process. Consider the following potential causes and solutions:
-
Incomplete Precipitation: The precipitation of copper hydroxide nitrate is highly dependent on the final pH of the reaction mixture. If the pH is too low, a significant portion of the copper ions will remain in solution. Conversely, if the pH is too high, the formation of undesired byproducts like copper (II) hydroxide (Cu(OH)₂) or copper (II) oxide (CuO) can occur, reducing the yield of the target compound. It is crucial to carefully monitor and control the pH during the addition of the precipitating agent. For the synthesis of pure Cu₂(OH)₃NO₃, the molar ratio of hydroxide ions (OH⁻) to copper (II) ions (Cu²⁺) should generally be kept below 1.28.[1]
-
Suboptimal Reactant Concentrations: The concentration of the copper nitrate solution can influence the precipitation process. While experiments have been conducted with varying concentrations, it has been observed that the production yield may have a maximum at a specific, though often empirically determined, concentration of Cu(NO₃)₂.[2] It is advisable to start with concentrations reported in established protocols and optimize from there.
-
Loss During Washing and Filtration: The precipitated copper hydroxide nitrate is a fine powder and can be lost during the washing and recovery steps. Ensure the use of an appropriate filter paper porosity to prevent the passage of fine particles. Minimize the number of washing steps while still ensuring the removal of soluble impurities.
-
Formation of Soluble Copper Complexes: In the presence of certain reagents, such as an excess of ammonia, soluble copper complexes like tetraamminecopper(II) nitrate can form, preventing the precipitation of copper hydroxide nitrate.
Question: The color of my precipitate is not the expected pale blue/green. What does this indicate?
Answer:
The color of the precipitate is a key indicator of its composition and purity.
-
Dark Blue or Black Precipitate: A dark blue or black color often suggests the formation of copper (II) oxide (CuO). This can happen if the local concentration of the hydroxide source is too high or if the reaction temperature is elevated, leading to the dehydration of the initially formed copper hydroxide nitrate or copper hydroxide.
-
Bright Blue Precipitate: A bright blue, gelatinous precipitate is characteristic of copper (II) hydroxide (Cu(OH)₂). This forms when the molar ratio of hydroxide to copper ions is too high (greater than 2.24).[1]
To obtain the desired pale blue/green copper hydroxide nitrate, ensure slow, controlled addition of the precipitating agent with vigorous stirring to avoid localized high pH and maintain the appropriate stoichiometric ratios.
Question: My final product is contaminated with other crystalline phases. How can I improve the purity?
Answer:
Contamination with other phases, such as copper (II) hydroxide or various copper oxide species, is a common issue.
-
Precise pH Control: As mentioned previously, maintaining the correct pH is the most critical factor for obtaining pure copper hydroxide nitrate. The formation of Cu₂(OH)₃NO₃ is favored at mildly acidic to neutral pH, while more basic conditions lead to the precipitation of Cu(OH)₂.
-
Controlled Addition of Reagents: The method of adding the precipitating agent is crucial. Dropwise addition with vigorous stirring helps to maintain a homogeneous pH throughout the reaction vessel, preventing the formation of impurity phases in localized areas of high base concentration.
-
Reaction Temperature: The reaction temperature can influence the crystalline phase of the product. While many precipitations are carried out at room temperature, some protocols utilize elevated temperatures. It is important to follow the specified temperature in the chosen protocol, as deviations can lead to the formation of undesired phases. For instance, hydrothermal methods are conducted at elevated temperatures and pressures, leading to well-defined crystalline products.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common reactants used for the precipitation of copper hydroxide nitrate?
A1: The most common starting material is a solution of copper (II) nitrate (Cu(NO₃)₂). The precipitating agent is typically a base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonium (B1175870) hydroxide (NH₄OH). Some methods also employ the hydrolysis of urea (B33335) or the use of sodium carbonate (Na₂CO₃).
Q2: What is the ideal pH for precipitating copper hydroxide nitrate?
A2: The optimal pH for precipitating copper hydroxide is generally around 8.1. However, for copper hydroxide nitrate, the conditions are slightly different. To favor the formation of Cu₂(OH)₃NO₃ over Cu(OH)₂, the molar ratio of OH⁻ to Cu²⁺ should be maintained below 1.28.[1] This generally corresponds to a mildly acidic to near-neutral pH.
Q3: How does temperature affect the synthesis?
A3: Temperature can influence the rate of precipitation, particle size, and even the crystalline phase of the product. While many precipitation reactions are performed at room temperature, some protocols specify heating to a certain temperature to promote the formation of a more crystalline and stable product. For example, one protocol involves heating the reaction mixture to 45°C.[4] It is important to control the temperature as specified in the chosen experimental protocol.
Q4: Can I use a different copper salt, like copper sulfate (B86663) or copper chloride?
A4: While it is possible to precipitate copper hydroxides from other copper salts, using copper nitrate is essential for the synthesis of copper hydroxide nitrate, as the nitrate ion is incorporated into the crystal structure of the final product. Using other salts will result in the formation of different basic copper salts.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of copper hydroxide nitrate.
Protocol 1: Precipitation with Sodium Hydroxide
This protocol is a standard method for the direct precipitation of copper hydroxide nitrate.
-
Preparation of Solutions:
-
Prepare a solution of copper (II) nitrate (e.g., 0.5 M) by dissolving the appropriate amount of Cu(NO₃)₂·3H₂O in deionized water.
-
Prepare a solution of sodium hydroxide (e.g., 1.0 M) by dissolving NaOH pellets in deionized water.
-
-
Precipitation:
-
Place the copper nitrate solution in a beaker equipped with a magnetic stirrer and begin stirring vigorously.
-
Slowly add the sodium hydroxide solution dropwise to the copper nitrate solution.
-
Monitor the pH of the mixture continuously. Stop the addition of NaOH when the desired pH or OH⁻/Cu²⁺ molar ratio is reached.
-
-
Aging and Washing:
-
Allow the precipitate to age in the mother liquor for a specified time (e.g., 1 hour) with continued stirring.
-
Separate the precipitate from the solution by filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
-
Drying:
-
Dry the collected precipitate in an oven at a relatively low temperature (e.g., 60-80°C) to avoid thermal decomposition.
-
Protocol 2: Hydrothermal Synthesis
This method can produce well-defined crystalline copper hydroxide nitrate.
-
Reactant Mixture:
-
In a typical procedure, mix a solution of copper (II) nitrate (e.g., 0.5 M) with a solution of a weak base, such as urea, or a slowly hydrolyzing salt like borax.[3]
-
-
Hydrothermal Treatment:
-
Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-180°C) for a designated period (e.g., 12-24 hours).[3]
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by filtration.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final product in an oven at a moderate temperature.
-
Quantitative Data
The following table summarizes reactant concentrations and conditions from various synthesis methods mentioned in the literature. Direct comparative data on yield under varying conditions is scarce in the reviewed literature.
| Method | Copper Nitrate Concentration | Precipitating Agent/Condition | Temperature | Observed Product | Reference |
| Direct Precipitation | Not specified | NaOH, OH⁻/Cu²⁺ molar ratio < 1.28 | Room Temperature | Pure Cu₂(OH)₃NO₃ nanosheets | [1] |
| Direct Precipitation | Not specified | NaOH, OH⁻/Cu²⁺ molar ratio > 2.24 | Room Temperature | Cu(OH)₂ nanowires | [1] |
| Precipitation | 3.2 M | KOH, OH/Cu molar ratio of 1.5 | 60°C | Cu₂(OH)₃NO₃ | [5] |
| Precipitation | 7.01 g in 30 mL H₂O | 1.91 g Na₂CO₃·H₂O in 25 mL H₂O | 45°C | Copper Hydroxyl Nitrate | [4] |
| Plasma Electrolysis | 0.3 M | Plasma-generated OH⁻ | Not specified | Crystalline Cu₂(OH)₃NO₃ | [2] |
| Hydrothermal | 0.5 M | 0.1 M Borax | 180°C | Monoclinic Cu₂(OH)₃NO₃ | [3] |
| Microwave-assisted | 0.01 M in ethanol | Self-hydrolysis | Heating for 2 min | Cu₂(OH)₃NO₃ | [6] |
Visualizations
Troubleshooting Workflow for Low Yield of Copper Hydroxide Nitrate
Caption: A flowchart for troubleshooting low yield in copper hydroxide nitrate synthesis.
Experimental Workflow for Precipitation of Copper Hydroxide Nitrate
Caption: A general experimental workflow for the synthesis of copper hydroxide nitrate.
References
- 1. researchgate.net [researchgate.net]
- 2. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Copper Hydroxyl Nitrate Lab Report - 503 Words | Internet Public Library [ipl.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Potential for Food Packaging Applications [mdpi.com]
Technical Support Center: Cu₂(OH)₃NO₃ Synthesis & XRD Analysis
Welcome to the technical support center for the synthesis and characterization of copper hydroxyl nitrate (B79036) (Cu₂(OH)₃NO₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected X-ray diffraction (XRD) patterns and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My XRD pattern doesn't exactly match the reference pattern for Cu₂(OH)₃NO₃. What are the common reasons for this?
A1: Minor deviations are common and can be attributed to several factors, including the presence of impurities, preferred orientation of the crystallites, peak broadening due to small crystallite size or microstrain, and slight shifts in peak positions due to lattice strain. It is also possible that a different polymorph of Cu₂(OH)₃NO₃ (e.g., monoclinic vs. orthorhombic) has formed.
Q2: I see extra peaks in my XRD pattern. What are the likely impurities?
A2: Common impurities in Cu₂(OH)₃NO₃ synthesis include copper oxide (CuO), copper(I) oxide (Cu₂O), and copper hydroxide (B78521) (Cu(OH)₂). The formation of these is often dependent on the synthesis conditions, particularly pH and temperature. For instance, higher pH values can favor the formation of CuO.[1]
Q3: Why are the relative intensities of my XRD peaks different from the reference pattern?
A3: This is often due to a phenomenon called preferred orientation. Cu₂(OH)₃NO₃ has a layered, plate-like morphology. During sample preparation for XRD analysis, these plates can preferentially align, leading to an enhancement of the diffraction intensity from certain crystal planes (especially the basal (00l) planes) and a reduction in others.
Q4: My XRD peaks are broad. What does this indicate?
A4: Peak broadening in XRD patterns is typically a result of either small crystallite size (nanometer-scale) or the presence of microstrain within the crystal lattice. Microstrain can be introduced by defects or rapid crystallization. The Scherrer equation can be used to estimate the crystallite size from the peak broadening.
Q5: Can the synthesis method affect the final XRD pattern?
A5: Absolutely. Different synthesis methods (e.g., precipitation, urea (B33335) hydrolysis, solvothermal) can yield Cu₂(OH)₃NO₃ with varying crystallinity, crystallite size, and phase purity. For example, the urea hydrolysis method can sometimes lead to the intercalation of carbonate ions, which may cause a slight shift in the XRD peaks.[1]
Troubleshooting Guide for Unexpected XRD Patterns
This guide will help you diagnose and resolve common issues based on your XRD results.
Issue 1: Presence of Additional Peaks
-
Observation: Sharp peaks that do not correspond to the Cu₂(OH)₃NO₃ pattern.
-
Possible Causes & Solutions:
-
Impurity Phase (CuO, Cu(OH)₂): This is often due to incorrect pH control during synthesis. If the pH is too high, the formation of CuO or Cu(OH)₂ is favored.
-
Solution: Carefully monitor and control the pH of the reaction mixture. For precipitation methods, ensure slow addition of the base.
-
-
Unreacted Precursors: Incomplete reaction can leave behind crystalline starting materials.
-
Solution: Increase the reaction time or temperature, and ensure proper stoichiometry of the reactants.
-
-
Issue 2: Shift in Peak Positions
-
Observation: The entire pattern is shifted to slightly higher or lower 2θ values compared to the reference.
-
Possible Causes & Solutions:
-
Lattice Strain: This can be caused by the incorporation of foreign ions or defects in the crystal lattice.[2] A shift to lower angles suggests lattice expansion, while a shift to higher angles indicates contraction.[2][3]
-
Solution: Ensure high purity of reagents and controlled synthesis conditions to minimize defect formation.
-
-
Instrument Misalignment: An improperly calibrated diffractometer can cause a systematic shift in peak positions.
-
Solution: Calibrate the XRD instrument using a standard reference material.
-
-
Issue 3: Changes in Relative Peak Intensities
-
Observation: The intensity ratio of the peaks, particularly the basal (00l) reflections, is significantly different from the standard pattern.
-
Possible Causes & Solutions:
-
Preferred Orientation: The plate-like crystals of Cu₂(OH)₃NO₃ can align during sample preparation.
-
Solution: Use a sample preparation technique that minimizes preferred orientation, such as back-loading the sample holder or using a zero-background sample holder.
-
-
Issue 4: Broadened Diffraction Peaks
-
Observation: The peaks in the XRD pattern are significantly broader than those of a standard crystalline material.
-
Possible Causes & Solutions:
-
Small Crystallite Size: If the material is nanocrystalline, the peaks will be inherently broad.
-
Solution: To increase crystallite size, you can try increasing the reaction temperature or time, or implement a post-synthesis hydrothermal treatment.
-
-
Microstrain: Lattice defects and disorder can introduce strain, leading to peak broadening.
-
Solution: Annealing the sample may help to reduce microstrain by improving crystallinity.
-
-
Quantitative Data
The following table summarizes the expected XRD peaks for monoclinic Cu₂(OH)₃NO₃, based on JCPDS card no. 75-1779.[4]
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 12.9 | 6.85 | 100 | (001) |
| 25.8 | 3.45 | 50 | (002) |
| 33.6 | 2.66 | 30 | (120) |
| 36.5 | 2.46 | 20 | (Multiple) |
| 38.1 | 2.36 | 25 | (121) |
| 39.8 | 2.26 | 15 | (Multiple) |
| 53.2 | 1.72 | 20 | (Multiple) |
Note: Relative intensities can vary significantly due to preferred orientation.
The table below lists potential impurity phases and their most intense XRD peaks.
| Impurity | Chemical Formula | Strongest Peak (2θ °) | JCPDS Card No. |
| Tenorite | CuO | 35.5, 38.7 | 48-1548 |
| Copper(I) Oxide | Cu₂O | 36.4 | 05-0667 |
| Copper Hydroxide | Cu(OH)₂ | 16.6, 38.1 | 13-0420 |
Experimental Protocols
1. Precipitation Method
This method involves the direct precipitation of Cu₂(OH)₃NO₃ from a copper nitrate solution by the addition of a base.
-
Materials: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Sodium hydroxide (NaOH), Deionized water.
-
Procedure:
-
Prepare a solution of Cu(NO₃)₂·3H₂O in deionized water (e.g., 0.1 M).
-
Slowly add a solution of NaOH (e.g., 0.2 M) dropwise to the copper nitrate solution while stirring vigorously.
-
Monitor the pH of the solution, maintaining it within a range of 4.4-4.8 for optimal formation of Cu₂(OH)₃NO₃.[1]
-
Continue stirring for a set period (e.g., 2 hours) at room temperature to allow the precipitate to age.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
-
2. Urea Hydrolysis Method
This method utilizes the slow decomposition of urea to gradually increase the pH, leading to a more controlled precipitation.
-
Materials: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Urea (CO(NH₂)₂), Deionized water.
-
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O and urea in deionized water. The molar ratio of urea to Cu²⁺ is a critical parameter and is often in the range of 2:1 to 4:1.
-
Transfer the solution to a sealed reaction vessel (e.g., a reflux setup or a hydrothermal autoclave).
-
Heat the solution to a temperature that allows for the controlled hydrolysis of urea (typically 90-140 °C) for several hours (e.g., 12-48 hours).[5][6]
-
Allow the solution to cool to room temperature.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the product at a moderate temperature (e.g., 60-80 °C).
-
3. Solvothermal Method
This method is carried out in a sealed vessel using an organic solvent at elevated temperatures and pressures.
-
Materials: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Ethanol (or another suitable organic solvent).
-
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O in the chosen solvent (e.g., anhydrous ethanol).
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 120-180 °C) for a specified duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the product with the solvent used for the reaction and then with deionized water.
-
Dry the final product under vacuum or in a low-temperature oven.
-
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common issues observed in XRD patterns of synthesized Cu₂(OH)₃NO₃.
Caption: The relationship between key synthesis parameters and their potential effects on the resulting XRD pattern.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What Is The Reason For The Shift Of XRD (X-ray Diffraction) Peaks? [satnanomaterial.com]
- 4. Regulation of Cu Species in CuO/SiO2 and Its Structural Evolution in Ethynylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJNANO - Upscaling the urea method synthesis of CoAl layered double hydroxides [beilstein-journals.org]
Technical Support Center: Synthesis of Copper Hydroxide Nitrate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of copper hydroxide (B78521) nitrate (B79036) nanoparticles, with a primary focus on preventing agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of agglomeration in copper hydroxide nitrate nanoparticle synthesis?
A1: Agglomeration of copper hydroxide nitrate nanoparticles is primarily driven by their high surface energy and the tendency to reduce this energy by forming larger clusters. Key contributing factors include:
-
Van der Waals Forces: These are weak, short-range attractive forces between nanoparticles that can cause them to stick together.
-
Inappropriate pH: The surface charge of the nanoparticles is highly dependent on the pH of the solution. At a certain pH (the isoelectric point), the net surface charge is zero, leading to a lack of electrostatic repulsion and subsequent agglomeration.
-
High Reactant Concentration: High concentrations of precursor salts can lead to rapid nucleation and uncontrolled growth, resulting in the formation of large, aggregated particles.
-
Inadequate Mixing: Insufficient stirring can create localized areas of high supersaturation, promoting uncontrolled precipitation and agglomeration.
-
Absence of Stabilizers: Without capping agents or surfactants, there are no steric or electrostatic barriers to prevent the nanoparticles from coming into close contact and aggregating.
Q2: How do stabilizers (capping agents) prevent agglomeration?
A2: Stabilizers are molecules that adsorb onto the surface of nanoparticles and prevent agglomeration through two main mechanisms:
-
Steric Hindrance: Polymeric stabilizers, such as polyvinylpyrrolidone (B124986) (PVP), form a protective layer around the nanoparticles. This layer physically prevents the particles from getting close enough to each other for attractive forces to cause aggregation.
-
Electrostatic Repulsion: Ionic surfactants or charged polymers adsorb to the nanoparticle surface, imparting a net positive or negative charge. This results in electrostatic repulsion between similarly charged particles, keeping them dispersed in the solution. The effectiveness of electrostatic stabilization can be measured by the zeta potential of the nanoparticles.
Q3: What is zeta potential, and why is it important for nanoparticle stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion.
-
A high absolute zeta potential value (typically > +30 mV or < -30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, well-dispersed suspension.
-
A zeta potential value close to zero suggests that the repulsive forces are weak, and the nanoparticles are more likely to agglomerate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation of large, visible aggregates upon adding reagents. | 1. Reactant concentration is too high.2. Addition of base is too rapid, causing localized high pH.3. Inadequate stirring. | 1. Reduce the concentration of copper nitrate and the base.2. Add the base dropwise while vigorously stirring the solution.3. Increase the stirring speed to ensure homogeneous mixing. |
| Nanoparticles appear well-dispersed initially but agglomerate over time (e.g., after a few hours or days). | 1. Insufficient amount or inappropriate type of stabilizer.2. Changes in pH or ionic strength of the suspension over time.3. Degradation of the stabilizer. | 1. Increase the concentration of the stabilizer or try a different one (e.g., switch from a small molecule to a polymer).2. Ensure the final suspension is buffered or stored in a controlled environment.3. Use fresh stabilizer solutions and store the nanoparticle suspension in the dark if the stabilizer is light-sensitive. |
| Characterization (e.g., DLS, TEM) shows a wide particle size distribution and the presence of large aggregates. | 1. Inconsistent nucleation and growth rates.2. Ineffective stabilization.3. Agglomeration during sample preparation for characterization. | 1. Precisely control the reaction temperature and addition rates of reagents.2. Optimize the type and concentration of the stabilizer (see quantitative data below).3. For TEM, ensure the sample is sufficiently diluted and well-dispersed on the grid. For DLS, sonicate the sample briefly before measurement. |
| The synthesized nanoparticles have a low (close to zero) zeta potential. | 1. The pH of the suspension is near the isoelectric point.2. The stabilizer being used is non-ionic and only provides steric stabilization.3. High ionic strength of the medium is compressing the electrical double layer. | 1. Adjust the pH of the suspension away from the isoelectric point.2. If electrostatic stabilization is desired, add an ionic stabilizer (e.g., sodium citrate, CTAB).3. If possible, reduce the salt concentration in the final suspension by washing the nanoparticles. |
Quantitative Data on Stabilizer Performance
While specific comparative data for copper hydroxide nitrate is limited, the following table, adapted from studies on copper oxide nanoparticles, illustrates the typical effect of stabilizer type and concentration on particle size. These trends are generally applicable to the synthesis of copper hydroxide nitrate nanoparticles.
| Stabilizer | Precursor to Stabilizer Ratio (w/w) | Average Particle Size (nm) | Observations |
| PVP | 1.62 | 41.6 ± 12.8 | Forms Cu₂O nanoparticles.[1][2] |
| PVP | 0.81 | 6.0 ± 3.8 | Forms CuO nanoparticles.[1][2] |
| PVP | 0.54 | 4.1 ± 1.9 | Forms smaller CuO nanoparticles.[1][2] |
| SDS | 0.90 | 8.2 ± 6.9 | Bimodal particle size distribution.[1][2] |
Data adapted from a study on copper oxide nanoparticles, which provides a useful proxy for the behavior of stabilizers in copper-based nanoparticle synthesis.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Stabilized Copper Hydroxide Nitrate Nanoparticles using PVP
This protocol describes a typical co-precipitation method with the addition of polyvinylpyrrolidone (PVP) as a steric stabilizer.
Materials:
-
Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium hydroxide (NaOH)
-
Polyvinylpyrrolidone (PVP, e.g., MW 40,000)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
0.1 M Copper Nitrate Solution: Dissolve the appropriate amount of Cu(NO₃)₂·3H₂O in deionized water.
-
0.2 M Sodium Hydroxide Solution: Dissolve NaOH pellets in deionized water.
-
1% (w/v) PVP Solution: Dissolve PVP powder in deionized water with gentle heating and stirring.
-
-
Reaction Setup:
-
In a beaker, add a specific volume of the 0.1 M copper nitrate solution and the 1% PVP solution.
-
Place the beaker on a magnetic stirrer and stir vigorously.
-
-
Precipitation:
-
Slowly add the 0.2 M NaOH solution dropwise to the copper nitrate/PVP mixture.
-
A pale blue-green precipitate of copper hydroxide nitrate nanoparticles will form.
-
-
Aging:
-
Continue stirring the suspension at room temperature for 1-2 hours to allow the nanoparticles to crystallize and stabilize.
-
-
Washing:
-
Centrifuge the suspension to collect the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the washing step 2-3 times to remove excess ions and unreacted reagents.
-
-
Final Dispersion:
-
After the final wash, resuspend the nanoparticles in a suitable solvent (e.g., deionized water or ethanol) for storage and characterization.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of PVP-stabilized copper hydroxide nitrate nanoparticles.
Stabilization Mechanism
Caption: Steric stabilization of a nanoparticle by a PVP polymer chain.
References
Technical Support Center: Enhancing the Stability of Copper Hydroxide Nitrate Suspensions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and maintaining stable copper hydroxide (B78521) nitrate (B79036) [Cu₂(OH)₃NO₃] suspensions. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of a copper hydroxide nitrate suspension?
A1: The stability of copper hydroxide nitrate suspensions is primarily influenced by several key factors:
-
pH: The pH of the solution is critical, as it dictates the surface charge of the particles and the dominant copper species in the solution.[1] For instance, copper hydroxide is the dominant species at a pH greater than 7.[1]
-
Temperature: Elevated temperatures can accelerate the decomposition of copper(II) hydroxide compounds into copper(II) oxide, which is indicated by a color change from blue to green or black.[2][3]
-
Stabilizers and Capping Agents: The presence of appropriate stabilizers or capping agents is crucial to prevent particle aggregation and sedimentation.[4][5] These agents can provide either electrostatic or steric hindrance.
-
Concentration: The concentration of the copper salt precursor and the resulting nanoparticles can affect collision frequency and, consequently, aggregation rates.[6]
Q2: What are the visible signs of suspension instability?
A2: Common signs of instability include:
-
Aggregation: Nanoparticles clump together to form larger masses. This can sometimes be observed as a change in the suspension's turbidity.[7][8]
-
Sedimentation: The aggregated particles settle out of the suspension, forming a layer at the bottom of the container.
-
Color Change: A shift in color from the characteristic blue of copper(II) hydroxide to greenish or black suggests thermal decomposition to copper(II) oxide.[2]
Q3: How does pH specifically affect the stability of the suspension?
A3: The pH has a profound effect on stability. In acidic conditions (pH below ~4), copper tends to exist as dissolved Cu²⁺ ions.[1][9] As the pH increases, copper hydroxide species begin to form and may precipitate.[1][10] Extremely stable copper hydroxide nanostrands have been successfully synthesized in a narrow, weakly acidic pH range of 6.0-6.2.[6] In highly alkaline environments (pH > 8), the formation of copper hydroxide precipitates is favored, which can reduce the concentration of soluble copper and affect bioavailability.[11]
Q4: What types of stabilizers are effective for copper-based suspensions?
A4: A variety of stabilizers can be employed, broadly categorized as:
-
Small Organic Molecules: Sodium gluconate has been shown to improve the stability of copper(II) hydroxide suspensions.[12][13]
-
Polymers and Biopolymers: Compounds like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), modified starch, chitosan, and gelatin can act as effective capping agents, preventing particle growth and aggregation.[4][5][14]
-
Inorganic Salts: Water-soluble phosphates, such as sodium hydrogenphosphate, can be used to treat copper(II) hydroxide and significantly improve its stability.[2]
-
Lewis Bases: Small molecule Lewis bases, including various amines and aminoalcohols, can be used as non-polymer capping agents to kinetically stabilize copper nanoparticle dispersions.[15]
Troubleshooting Guide
Problem 1: Rapid aggregation and sedimentation are observed in the suspension.
| Possible Cause | Recommended Solution |
| Incorrect pH | Verify that the suspension's pH is within the optimal range for stability, which is often weakly acidic to neutral (e.g., pH 6.0-7.5).[6] Adjust the pH carefully using a dilute weak base or acid. |
| Absence of a Stabilizer | The suspension may lack sufficient electrostatic or steric stabilization. Introduce a suitable stabilizer such as sodium gluconate, PVP, or a water-soluble phosphate.[2][12][14] |
| High Particle Concentration | A high concentration increases the frequency of particle collisions, leading to aggregation. Consider diluting the suspension to a lower working concentration. |
| Elevated Temperature | High temperatures increase particle kinetic energy and can promote aggregation and decomposition.[2] Prepare and store the suspension at or below room temperature, ideally not exceeding 30-35°C.[2][16] |
Problem 2: The suspension's color has changed from blue to greenish-black.
| Possible Cause | Recommended Solution |
| Thermal Decomposition | This color change indicates the conversion of copper(II) hydroxide to copper(II) oxide (CuO).[2] This process is accelerated by heat. |
| Incorrect pH during Synthesis | The pH conditions during synthesis may have favored the formation of less stable intermediates that readily decompose. |
| Solution | The decomposition to CuO is generally irreversible. To prevent this in future experiments, strictly control the temperature during both synthesis and storage, keeping it below 30°C.[16] Ensure the pH is maintained in the optimal stability range. |
Data Presentation: Stability Parameters
The stability of a suspension can be quantified by measuring parameters like hydrodynamic size over time and sedimentation rates.
Table 1: Influence of pH on Copper Species in Aqueous Solutions
| pH Range | Predominant Copper Species / State | Stability Observations | Reference |
| < 4 | Fully dissolved as Cu²⁺ ions | High solubility, no precipitation. | [1][9] |
| 6.0 - 6.2 | Positively charged copper hydroxide nanostrands | Formation of extremely stable, high-aspect-ratio nanostructures. | [6] |
| > 7 | Copper hydroxide [Cu(OH)₂] | Dominant species, can lead to precipitation if not stabilized. | [1] |
| > 8 | Increased precipitation of Cu(OH)₂ | Reduced solubility of copper complexes. | [11] |
| ≥ 12 | Pure monoclinic CuO nanoparticles | Formation of stable copper oxide nanoparticles. | [10] |
Table 2: Example Sedimentation Data for Copper Hydroxide Nanopesticides
| Formulation | Dispersion Medium | Sedimentation Rate Constant (min⁻¹) | Reference |
| Nanopesticide Formulation (NPF) | Ultrapure Water | 0.010 | [8] |
| Active Ingredient (AI) | Ultrapure Water | 0.023 | [8] |
| NPF in various soil solutions | Soil Solutions | 0.002 - 0.007 | [8] |
| AI in various soil solutions | Soil Solutions | 0.003 - 0.021 | [8] |
| Note: The presence of a dispersing agent in the NPF resulted in lower sedimentation rates (higher stability) compared to the active ingredient alone in ultrapure water.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stable Suspension via pH-Controlled Precipitation
This protocol describes the synthesis of copper hydroxide nitrate by carefully adjusting the pH of a copper nitrate solution.
-
Preparation of Precursor Solution: Prepare a 4 mM aqueous solution of copper(II) nitrate (Cu(NO₃)₂).
-
Preparation of Base Solution: Prepare a 1.6 mM aqueous solution of a weak base, such as aminoethanol.
-
Precipitation: While vigorously stirring the copper nitrate solution, quickly add an equal volume of the aminoethanol solution. The goal is to achieve a final pH in the range of 6.0-6.2.[6]
-
Aging: Allow the resulting suspension to age for several hours to a few days. During this time, the copper hydroxide nanostructures will slowly form and grow.[6]
-
Monitoring: Periodically monitor the pH and the suspension's appearance. The formation of a stable, light blue colloidal suspension indicates success.
Protocol 2: Enhancing Stability with Sodium Gluconate
This protocol details the addition of a stabilizer to a pre-formed copper hydroxide suspension.
-
Prepare Copper(II) Hydroxide Suspension: Synthesize copper(II) hydroxide by adding an alkali metal hydroxide (e.g., NaOH) solution to a copper salt solution (e.g., copper sulfate (B86663) or nitrate) until the pH is between 7.0 and 12.0.[12][16] Maintain a temperature below 30°C throughout the process.[16]
-
Prepare Stabilizer Solution: Prepare a concentrated aqueous solution of sodium gluconate (e.g., 1 gram in 5 mL of water).[12]
-
Stabilization: While stirring the copper(II) hydroxide suspension, add the sodium gluconate solution.[12]
-
Final Processing: Continue stirring for a designated period to ensure complete adsorption of the stabilizer onto the particle surfaces. The suspension can then be used directly or processed further (e.g., filtered, washed, and dried to obtain a stable powder).[12]
Visualizations: Workflows and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. US7402296B2 - Method for stabilizing copper hydroxide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2017184692A1 - Preparation of stable copper(ii) hydroxide - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. researchgate.net [researchgate.net]
- 15. US10279393B2 - Method of producing copper nano particle colloidal dispersions - Google Patents [patents.google.com]
- 16. US20190152796A1 - Preparation of Stable Copper(II) Hydroxide - Google Patents [patents.google.com]
Technical Support Center: Refining the Calcination of Cu₂(OH)₃NO₃ to CuO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the calcination process of copper(II) hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃) to produce copper(II) oxide (CuO). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and calcination process in a question-and-answer format.
Q1: The final product is not pure CuO. What are the possible impurities and how can I avoid them?
A1: Impurities in the final product can arise from incomplete decomposition of the precursor or the formation of intermediate phases.
-
Incomplete Decomposition: If the calcination temperature is too low or the duration is too short, the precursor Cu₂(OH)₃NO₃ may not fully convert to CuO. TGA-DTA analysis shows that the decomposition of Cu₂(OH)₃NO₃ to CuO typically occurs in a single step between 230°C and 280°C.[1] To ensure complete conversion, a calcination temperature of 400°C or higher is recommended.[1][2]
-
Formation of Cu₂O: At certain temperature ranges, particularly between 200°C and 300°C, a mixture of CuO and cuprous oxide (Cu₂O) can be formed.[2] To avoid the formation of Cu₂O, it is crucial to control the calcination temperature and atmosphere. Calcination at temperatures above 400°C in an air atmosphere generally favors the formation of pure CuO.
-
Residual Precursor: The presence of unreacted Cu(NO₃)₂ can also lead to impurities. Ensure proper pH control during the precipitation of Cu₂(OH)₃NO₃ to avoid the presence of unreacted starting materials.[3]
Q2: The resulting CuO nanoparticles are too large or heavily agglomerated. How can I control the particle size?
A2: Particle size and agglomeration are significantly influenced by the calcination parameters.
-
Calcination Temperature: Higher calcination temperatures generally lead to larger crystallite sizes and increased agglomeration.[4][5] For instance, the average particle size of CuO nanoparticles can increase from around 50 nm to over 450 nm when the calcination temperature is raised from 200°C to 600°C.[4] To obtain smaller nanoparticles, consider using the lowest effective calcination temperature that still ensures complete decomposition (e.g., 400-500°C).
-
Heating Rate: A slower heating rate during calcination can lead to more uniform and smaller nanoparticles by allowing for a more controlled decomposition process. While specific quantitative data on the effect of heating rate on Cu₂(OH)₃NO₃ decomposition is limited in the provided results, this is a general principle in nanoparticle synthesis.
-
Precursor Morphology: The morphology of the initial Cu₂(OH)₃NO₃ precursor can influence the final CuO particle size and shape. Synthesizing a precursor with a well-defined and uniform morphology can contribute to a more homogeneous final product.
Q3: The yield of my CuO product is lower than expected. What could be the cause?
A3: Low yield can be attributed to several factors during both the precursor synthesis and calcination steps.
-
Incomplete Precipitation: During the synthesis of Cu₂(OH)₃NO₃, ensure the optimal pH is reached and maintained to maximize the precipitation of the desired precursor. The molar ratio of the reactants, such as OH⁻ to Cu²⁺, is a critical parameter to control.[6]
-
Loss during Washing: The washing step to remove impurities from the Cu₂(OH)₃NO₃ precipitate can lead to product loss if not performed carefully. Use centrifugation and decantation or careful filtration to minimize the loss of the solid product.
-
Mechanical Loss: Ensure careful handling of the precursor powder during transfer to the calcination furnace to avoid mechanical losses.
Q4: My final product has a very broad particle size distribution. How can I improve the uniformity?
A4: A broad particle size distribution can be addressed by carefully controlling the experimental conditions.
-
Homogeneous Precipitation: Ensure uniform mixing and temperature during the precipitation of Cu₂(OH)₃NO₃ to promote homogeneous nucleation and growth of the precursor particles.
-
Controlled Calcination: Employ a programmable furnace with precise temperature control. A slow and steady heating rate can contribute to a more uniform decomposition process, resulting in a narrower particle size distribution in the final CuO product.
Data Presentation
The following tables summarize the quantitative data on the influence of calcination temperature on the properties of the resulting CuO.
Table 1: Effect of Calcination Temperature on CuO Crystallite Size
| Calcination Temperature (°C) | Precursor | Method | Resulting CuO Crystallite Size (nm) | Reference |
| 200 | Cu₂(OH)₃NO₃ from Garcinia mangostana L. leaf extract | Green Synthesis | 12.78 | [7] |
| 300 | Cu₂(OH)₃NO₃ from Garcinia mangostana L. leaf extract | Green Synthesis | 15.23 | [7] |
| 400 | Cu(NO₃)₂·3H₂O and NaOH | Precipitation | Varies with other conditions | |
| 500 | Cu₂(OH)₃NO₃ from Garcinia mangostana L. leaf extract | Green Synthesis | 25.46 | [7] |
| 600 | Cu₂(OH)₃NO₃ from Garcinia mangostana L. leaf extract | Green Synthesis | 28.17 | [7] |
| 600 | Cu(NO₃)₂·3H₂O and NaOH | Precipitation | Increased size and agglomeration | |
| 800 | Cu(NO₃)₂·3H₂O and NaOH | Precipitation | Further increase in size |
Table 2: Thermal Decomposition Analysis of Cu₂(OH)₃NO₃
| Analysis Type | Temperature Range (°C) | Observation | Reference |
| TGA/DTA | 230 - 280 | Single-step decomposition to CuO | [1] |
| TGA | 50 - 160 | Initial weight loss due to dehydration (formation of Cu₂(OH)₃NO₃ from Cu(NO₃)₂·3H₂O) | [2] |
| TGA | 200 - 255 | Decomposition of Cu₂(OH)₃NO₃ | [2] |
Experimental Protocols
Protocol 1: Synthesis of Cu₂(OH)₃NO₃ Precursor by Precipitation
This protocol describes a typical precipitation method for synthesizing the copper hydroxide nitrate precursor.
-
Prepare Solutions:
-
Dissolve a specific molar concentration of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in deionized water.
-
Prepare a separate solution of a precipitating agent, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in deionized water. The molar ratio of OH⁻ to Cu²⁺ is a critical parameter and should be carefully controlled, typically around 1.5.[8]
-
-
Precipitation:
-
While vigorously stirring the copper nitrate solution at a constant temperature (e.g., 60°C), slowly add the hydroxide solution dropwise.[8]
-
Monitor the pH of the solution. The formation of the Cu₂(OH)₃NO₃ precipitate is pH-dependent.
-
Continue stirring for a set period (e.g., 1-2 hours) after the addition of the precipitating agent is complete to ensure the reaction goes to completion.
-
-
Washing and Drying:
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Wash the precipitate with ethanol (B145695) to facilitate drying.
-
Dry the resulting powder in an oven at a low temperature (e.g., 60-80°C) overnight.
-
Protocol 2: Calcination of Cu₂(OH)₃NO₃ to CuO
This protocol outlines the calcination process to convert the synthesized precursor into copper(II) oxide.
-
Sample Preparation:
-
Place a known amount of the dried Cu₂(OH)₃NO₃ powder in a ceramic crucible.
-
-
Calcination:
-
Place the crucible in a programmable muffle furnace.
-
Set the desired calcination temperature (e.g., 400-600°C). Higher temperatures lead to larger particle sizes.[4]
-
Set the heating rate (e.g., 5-10°C/min). A slower heating rate is generally preferred for better control over particle size.
-
Set the dwell time at the target temperature (e.g., 2-4 hours) to ensure complete decomposition.
-
-
Cooling and Collection:
-
Allow the furnace to cool down to room temperature naturally.
-
Carefully remove the crucible and collect the black CuO powder.
-
Store the CuO powder in a desiccator to prevent moisture absorption.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of CuO from Cu₂(OH)₃NO₃.
Caption: Troubleshooting decision tree for refining the CuO synthesis process.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. carbon.or.kr [carbon.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Calcination Temperature on Structural, Morphological and Optical Properties of Copper Oxide Nanostructures Derived from Garcinia mangostana L. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Calcination Temperature on Structural, Morphological and Optical Properties of Copper Oxide Nanostructures Derived from Garcinia mangostana L. Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
addressing poor catalytic performance of synthesized copper hydroxide nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized copper hydroxide (B78521) nitrate (B79036) catalysts.
Troubleshooting Guide: Addressing Poor Catalytic Performance
This guide addresses common issues encountered during the synthesis and application of copper hydroxide nitrate catalysts, presented in a question-and-answer format.
Question: My synthesized catalyst shows low or no catalytic activity. What are the potential causes and how can I address them?
Answer: Low catalytic activity can stem from several factors related to the synthesis and handling of your copper hydroxide nitrate catalyst. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Low Catalytic Activity
Caption: A flowchart for troubleshooting low catalytic activity.
A common reason for poor performance is the presence of impurities or a non-ideal catalyst structure. For instance, copper hydroxide nitrate synthesized by direct precipitation of copper nitrate and sodium hydroxide has shown lower catalytic activity compared to solvothermally synthesized counterparts.[1] This is often due to a lack of control over the morphology and the potential for impurities like Cu(OH)₂ and CuO if the pH is not carefully managed.[2]
Key areas to investigate:
-
Synthesis Method: The chosen synthesis route significantly impacts the catalyst's properties. Solvothermal and hydrothermal methods often yield materials with higher catalytic activity due to better control over crystallinity and morphology.
-
pH Control: Maintaining the correct pH during precipitation is crucial. Deviations can lead to the formation of less active copper species. For example, in hydrothermal synthesis of CuO, the pH influences the formation of the copper hydroxynitrate intermediate, which in turn affects the final morphology of the copper oxide.[3]
-
Precursor Selection: The type of copper precursor can affect the properties of the final material. While copper nitrate is common, other precursors might be considered depending on the desired characteristics.[4][5][6]
-
Calcination Temperature: If a calcination step is used to convert the copper hydroxide nitrate to copper oxide, the temperature is a critical parameter. An inappropriate calcination temperature can lead to sintering of particles, reducing the active surface area, or incomplete conversion.[7][8][9][10][11]
Question: My catalyst is active, but the selectivity towards the desired product is low. What can I do?
Answer: Poor selectivity is a common challenge in catalysis. For copper-based catalysts, this can be influenced by the active sites, support interactions, and reaction conditions.
Logical Relationship for Improving Selectivity
Caption: Factors to consider for improving catalytic selectivity.
Strategies to enhance selectivity include:
-
Reaction Conditions Optimization: Systematically vary the reaction temperature, pressure, and reactant concentrations to find the optimal conditions for your desired product.
-
Catalyst Modification: The introduction of promoters or the use of a different support material can alter the electronic properties of the copper active sites and improve selectivity.
-
Surface Structure: The crystallographic facet of the copper particles can influence selectivity. Synthesis methods that favor the exposure of specific facets may be beneficial.
Question: My catalyst deactivates quickly. What are the common causes and can it be regenerated?
Answer: Catalyst deactivation can be caused by several factors, including coking, poisoning, and sintering.
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Poisoning: Strong adsorption of impurities from the reactant stream (e.g., sulfur or chlorine compounds) can irreversibly deactivate the catalyst.[12]
-
Sintering: High reaction temperatures can cause the small copper nanoparticles to agglomerate into larger particles, reducing the active surface area.[12]
Regeneration Strategies:
For deactivation caused by coking, a common regeneration method is calcination in a controlled atmosphere to burn off the carbon deposits.[12] For some types of poisoning, a washing step with a suitable solvent may be effective.[12] In some cases, an oxidation-reduction cycle can be used to redisperse the active metal particles.[13] However, deactivation due to sintering is often irreversible.[12]
Frequently Asked Questions (FAQs)
Q1: What is the ideal calcination temperature for converting copper hydroxide nitrate to an active copper oxide catalyst?
A1: The optimal calcination temperature is highly dependent on the specific reaction and the support material used. Generally, increasing the calcination temperature can lead to better crystallinity and stability, but too high a temperature can cause a decrease in surface area and activity due to sintering. For example, in the hydroxylation of phenol (B47542), a CuO@CeO₂ catalyst calcined at 800 °C showed the highest activity, even though its surface area was lower than catalysts calcined at lower temperatures.[8][10] In another study on the water-gas-shift reaction, a copper catalyst supported on γ-alumina also exhibited the highest activity when calcined at 800 °C.[7] It is recommended to screen a range of calcination temperatures (e.g., 300-800 °C) to determine the optimum for your specific application.
Q2: How does the pH during synthesis affect the final catalyst?
A2: The pH during the synthesis of copper hydroxide nitrate is a critical parameter that influences the morphology and phase purity of the final product.[3] Improper pH control can lead to the co-precipitation of copper hydroxide (Cu(OH)₂) or copper oxide (CuO), which can negatively impact catalytic performance.[2] For instance, studies on the hydrothermal synthesis of CuO have shown that varying the pH can result in different nanostructures, such as nanoparticles, nanorods, and nanosheets.[3]
Q3: Can I use a different copper precursor instead of copper nitrate?
A3: Yes, other copper precursors such as copper sulfate, acetate, or chloride can be used. However, the choice of precursor can influence the morphology, particle size, and ultimately the catalytic activity of the resulting material.[4][6] It is advisable to consult the literature for your specific application to see which precursors have been used successfully.
Data Presentation
Table 1: Effect of Calcination Temperature on Catalytic Performance of Copper-Based Catalysts
| Catalyst System | Reaction | Calcination Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Cu/γ-Al₂O₃ | Water-Gas-Shift | 800 | ~100 | 92 (towards dihydroxyacetone) | [7] |
| CuO@CeO₂ | Phenol Hydroxylation | 400 | 26.74 | - | [10] |
| CuO@CeO₂ | Phenol Hydroxylation | 800 | 54.62 | 92.87 (towards catechol and hydroquinone) | [8][10] |
| CuZn | DMA Hydrogenolysis | 220 (in air) | ~60 | >80 (towards transesterification products) | [9] |
| CuZn | DMA Hydrogenolysis | 350 (in air) | 78 | >80 (towards transesterification products) | [9] |
| CuZn | DMA Hydrogenolysis | 500 (in air) | 43 | >80 (towards transesterification products) | [9] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Copper Hydroxide Nitrate
This protocol is a general guideline for the hydrothermal synthesis of copper hydroxide nitrate. Parameters should be optimized for specific applications.
Experimental Workflow for Hydrothermal Synthesis
Caption: A typical workflow for the hydrothermal synthesis of copper hydroxide nitrate.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium hydroxide (NaOH) or another precipitating agent
-
Deionized water
Procedure:
-
Prepare Precursor Solution: Dissolve a specific amount of copper(II) nitrate trihydrate in deionized water to achieve the desired concentration (e.g., 0.4 M).[14]
-
Adjust pH: While stirring vigorously, slowly add a solution of NaOH (e.g., 2 M) to the copper nitrate solution until the desired pH is reached (e.g., pH 8).[14][15]
-
Transfer to Autoclave: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Hydrothermal Treatment: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-200 °C) for a set duration (e.g., 4-6 hours).[14][15]
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Filtering and Washing: Collect the precipitate by filtration. Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 80 °C) overnight.
Protocol 2: Catalytic Performance Testing (General Procedure)
This protocol outlines a general procedure for evaluating the catalytic performance of your synthesized copper hydroxide nitrate in a batch reactor.
Procedure:
-
Catalyst Loading: Add a specific amount of the synthesized catalyst to a batch reactor.
-
Reactant Addition: Introduce the reactants and solvent into the reactor.
-
Reaction Conditions: Seal the reactor and set the desired reaction temperature and pressure. Begin stirring to ensure good mixing.
-
Sampling: At regular time intervals, take samples from the reaction mixture using a syringe with a filter to remove catalyst particles.
-
Product Analysis: Analyze the collected samples using appropriate analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS) to determine the conversion of the reactant and the selectivity towards different products.
-
Data Calculation: Calculate the reactant conversion and product selectivity at each time point to evaluate the catalyst's performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of precursor type on the reduction of concentrated nitrate using zero-valent copper and sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Effect of calcination temperature on the structure and catalytic performance of copper–ceria mixed oxide catalysts in phenol hydroxylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of calcination temperature on the structure and catalytic performance of copper–ceria mixed oxide catalysts in phenol hydroxylation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00734E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Deal with Deactivated Copper Oxide? [minstrongchina.com]
- 13. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Dispersibility of Cu₂(OH)₃NO₃ in Polymer Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper(II) hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃) in polymer matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, focusing on enhancing the dispersibility of Cu₂(OH)₃NO₃ nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Cu₂(OH)₃NO₃ particles are agglomerating in the polymer matrix, leading to poor and inconsistent material properties. What are the primary causes and how can I fix this?
A1: Particle agglomeration is a common issue stemming from the high surface energy of nanoparticles and their inherent tendency to reduce this energy by clumping together. Poor wetting of the particles by the polymer matrix and strong particle-particle interactions (e.g., van der Waals forces) exacerbate this problem. Here are some troubleshooting steps:
-
Improve Mechanical Agitation: For melt-blending processes, ensure sufficient shear forces are applied to break down agglomerates. For solution-based methods, ultrasonication is crucial. A pulsed ultrasonication treatment can be more effective at deagglomerating particles without causing excessive heating.[1]
-
Surface Modification: The surface of Cu₂(OH)₃NO₃ is hydrophilic due to the presence of hydroxyl groups. In non-polar or less polar polymer matrices, this leads to poor compatibility. Surface modification with coupling agents or surfactants can render the particle surface more hydrophobic, improving interaction with the polymer.
-
Optimize Particle Loading: Higher concentrations of nanoparticles increase the likelihood of agglomeration.[1] Experiment with lower loading levels to determine the optimal concentration for a homogenous dispersion before attempting higher loadings.
Q2: I am using a solution casting method to prepare my polymer composite, but the Cu₂(OH)₃NO₃ particles settle out of the solvent before the film is fully cast. How can I prevent this?
A2: This indicates poor stability of the nanoparticle dispersion in the chosen solvent. Here are some strategies to improve this:
-
Choice of Solvent: Ensure the solvent is appropriate for both the polymer and for dispersing the nanoparticles. While the polymer's solubility is paramount, a solvent that can better wet the particle surface can slow down sedimentation.
-
Use of Dispersants/Surfactants: Adding a surfactant to the solvent before introducing the Cu₂(OH)₃NO₃ particles can help stabilize the dispersion. Surfactants adsorb to the particle surface, providing steric or electrostatic repulsion that prevents settling.
-
Continuous Agitation: While not always feasible during the entire casting process, gentle agitation or stirring of the polymer-nanoparticle solution immediately before and during the initial stages of casting can help maintain a more uniform dispersion.
-
Ultrasonication: As with agglomeration in the solid-state, ultrasonication of the nanoparticle-solvent mixture before adding the polymer is critical for breaking up initial agglomerates and achieving a stable suspension.[1]
Q3: What are coupling agents and how do they improve the dispersion of Cu₂(OH)₃NO₃?
A3: Coupling agents are bifunctional molecules that act as a bridge between the inorganic filler (Cu₂(OH)₃NO₃) and the organic polymer matrix.[2] They form strong chemical bonds with both materials, leading to improved interfacial adhesion and better dispersion.
-
Mechanism of Action: Silane (B1218182) coupling agents, for example, have a hydrolyzable group (e.g., alkoxy) that reacts with the hydroxyl groups on the surface of Cu₂(OH)₃NO₃. The other end of the silane molecule has an organofunctional group that is compatible with and can react with the polymer matrix.[2][3] This creates a covalent link between the filler and the polymer, reducing the interfacial tension and allowing for better wetting and dispersion of the particles.
Q4: I am considering surface modification of my Cu₂(OH)₃NO₃ particles. What are some suitable methods and what should I consider?
A4: Surface modification is a highly effective strategy. The most common methods involve the use of silane coupling agents or surfactants.
-
Silanization: This involves treating the Cu₂(OH)₃NO₃ particles with a silane coupling agent. The hydroxyl groups on the surface of Cu₂(OH)₃NO₃ make it a good candidate for silanization. The choice of silane will depend on the polymer matrix to ensure compatibility of the organofunctional group.
-
Surfactant Adsorption: This is a simpler method where surfactant molecules are physically adsorbed onto the particle surface. This is particularly useful for solution-based processing to stabilize the dispersion. The choice of surfactant (anionic, cationic, or non-ionic) will depend on the solvent system and the surface chemistry of the particles.
Q5: Will the processing method affect the dispersion of Cu₂(OH)₃NO₃?
A5: Yes, the processing method plays a critical role. As demonstrated in studies with Cu₂(OH)₃NO₃ in different polymers, a solution casting method with ultrasonication resulted in a more homogeneous distribution compared to a hot-mixing (melt blending) process.[1]
-
Solution Casting with Ultrasonication: This method allows for the initial deagglomeration of the nanoparticles in a solvent before the polymer is introduced. The ultrasonic energy helps to break down particle clusters, leading to a finer dispersion.[1]
-
Melt Blending: While a common industrial process, it may not provide sufficient energy to break down all agglomerates, especially at higher nanoparticle loadings.[1] The viscosity of the molten polymer can also hinder the movement and dispersion of the particles.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the dispersion of Cu₂(OH)₃NO₃ in polymer matrices.
| Dispersion Method | Polymer Matrix | Cu₂(OH)₃NO₃ Loading (wt.%) | Observed Agglomerate Size | Dispersion Quality | Reference |
| Melt Mixing | LDPE | 0.1, 0.3, 0.5 | ~10-30 µm | Higher number of aggregates | [1] |
| Solution Casting with Ultrasonication | PLA | 0.1, 0.3, 0.5 | Not specified (visually more homogeneous) | More homogeneous distribution | [1] |
| Surface Modification Agent | Target Nanoparticle | Agent Concentration | Key Outcome | Reference |
| (3-aminopropyl)triethoxysilane (APTES) | Copper Particles | 0.05 - 1.5% in toluene (B28343) | Covalent grafting of APTES onto the copper surface | Adapted from[4] |
| Sodium Dodecyl Sulfate (SDS) | Copper Oxide Nanoparticles | Varied (e.g., Cu/SDS molar ratio of 0.90) | Stabilization of nanoparticles in solution | Adapted from[5] |
| Poly(vinylpyrrolidone) (PVP) | Copper Oxide Nanoparticles | Varied (e.g., Cu/PVP molar ratio of 0.81) | Favors nucleation and controls particle growth | Adapted from[5] |
Experimental Protocols
Protocol 1: Dispersion of Cu₂(OH)₃NO₃ in PLA via Solution Casting and Ultrasonication
This protocol is adapted from a study that demonstrated good dispersion of Cu₂(OH)₃NO₃ in a polylactic acid (PLA) matrix.[1]
-
Preparation of Cu₂(OH)₃NO₃ Dispersion:
-
Weigh the desired amount of Cu₂(OH)₃NO₃ particles (e.g., for 0.1, 0.3, or 0.5 wt.% loading relative to the polymer mass).
-
Disperse the particles in a suitable solvent for PLA, such as dichloromethane (B109758).
-
Subject the dispersion to ultrasonic treatment for 10 minutes. It is recommended to use pulsed ultrasonication (e.g., 10 seconds on, 30 seconds off) to prevent excessive heating of the solvent.[1]
-
-
Dissolution of PLA:
-
While the nanoparticle dispersion is being sonicated, separately dissolve the PLA pellets in dichloromethane to a concentration of approximately 10% by mass with respect to the solvent.
-
-
Mixing:
-
Add the ultrasonicated Cu₂(OH)₃NO₃ dispersion to the PLA solution.
-
Stir the mixture thoroughly to ensure a homogeneous blend.
-
-
Film Casting:
-
Pour the final mixture onto a glass support.
-
Use a doctor blade (e.g., with a 1000 µm gap) to create a film of uniform thickness.[1]
-
-
Drying:
-
Allow the solvent to evaporate completely in a well-ventilated area, followed by drying in a vacuum oven to remove any residual solvent.
-
Protocol 2: Surface Modification of Cu₂(OH)₃NO₃ with a Silane Coupling Agent (Adapted Protocol)
This protocol is adapted from a procedure for modifying copper particles with (3-aminopropyl)triethoxysilane (APTES) and is proposed here for Cu₂(OH)₃NO₃ based on its surface chemistry.[4]
-
Preparation of Silanization Solution:
-
Choose a suitable solvent such as toluene or ethanol.
-
Prepare a solution of APTES at a concentration of 0.5% to 1.5% (v/v) in the chosen solvent.
-
-
Surface Treatment:
-
Disperse the Cu₂(OH)₃NO₃ powder in the APTES solution.
-
Stir the mixture vigorously at room temperature for 16 hours.[4] This allows for the hydrolysis of the silane and its reaction with the hydroxyl groups on the nanoparticle surface.
-
-
Washing:
-
After the reaction, separate the surface-modified particles from the solution by centrifugation or filtration.
-
Wash the particles multiple times with fresh solvent (e.g., toluene) and then with deionized water to remove any unreacted silane.
-
-
Drying:
-
Dry the functionalized Cu₂(OH)₃NO₃ particles in a vacuum oven to remove all solvent and moisture before incorporating them into the polymer matrix.
-
Visualizations
Caption: Workflow for dispersing Cu₂(OH)₃NO₃ in PLA via solution casting.
References
Validation & Comparative
comparative analysis of hydrothermal vs. solvothermal synthesis of Cu2(OH)3NO3
A Comparative Guide to Hydrothermal and Solvothermal Synthesis of Cu₂(OH)₃NO₃
This guide provides a detailed comparative analysis of hydrothermal and solvothermal methods for the synthesis of copper(II) hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃. It is intended for researchers, scientists, and professionals in drug development and material science, offering insights into how the choice of solvent—water versus a non-aqueous solvent—influences the synthesis process and product characteristics. The comparison is supported by experimental data from peer-reviewed studies, detailed methodologies, and visual workflows.
Introduction to Synthesis Methods
Cu₂(OH)₃NO₃, a layered copper hydroxide salt, serves as a precursor for creating nanostructured copper oxides and as a catalyst in various chemical reactions. The synthesis method significantly impacts its morphology, crystallinity, and purity. Hydrothermal and solvothermal techniques are two common approaches, both conducted in sealed vessels (autoclaves) at elevated temperatures and pressures. The primary distinction lies in the solvent used: hydrothermal synthesis employs water, whereas solvothermal synthesis utilizes non-aqueous organic solvents[1][2]. This fundamental difference leads to variations in reaction pathways and final product attributes.
Experimental Protocols
Detailed methodologies for both synthesis routes are outlined below, based on established experimental procedures.
Hydrothermal Synthesis Protocol
This method utilizes an aqueous solution to facilitate the reaction under high temperature and pressure.
-
Precursor Preparation : An aqueous solution of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is prepared. A separate aqueous solution of a precipitating agent, such as sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O), is also made[3].
-
Mixing : The two solutions are mixed. For instance, 40 mL of a 0.5 M Cu(NO₃)₂ solution can be mixed with 50 mL of a 0.1 M borax (B76245) solution[3]. A surfactant, such as 3-(N,N-dimethyldodecylammonio) propanesulfonate (SB12), may be added to control particle morphology[3][4].
-
Hydrothermal Reaction : The resulting mixture is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to a specific temperature, typically around 180°C, for a set duration, such as 24 hours[3][4].
-
Product Recovery : After the reaction, the autoclave is cooled to room temperature. The solid product is collected by centrifugation, washed several times with deionized water and absolute alcohol to remove any unreacted precursors or byproducts, and finally dried.
Solvothermal Synthesis Protocol
This method employs a non-aqueous solvent, which can influence the product's morphology and properties.
-
Precursor Preparation : Copper(II) nitrate (Cu(NO₃)₂) is dissolved in a non-aqueous solvent, such as anhydrous ethanol[5]. A surfactant like polyvinylpyrrolidone (B124986) (PVP) may be added to direct the growth of specific nanostructures[5].
-
Reaction Initiation : A precipitating agent, often a basic solution, is added to the mixture. The molar ratio of hydroxide ions (OH⁻) to copper ions (Cu²⁺) is a critical parameter that can be adjusted to control the final product phase[5].
-
Solvothermal Reaction : The solution is placed in a sealed Teflon-lined autoclave and heated. The temperature and duration are key parameters, though specific values can vary depending on the desired outcome.
-
Product Recovery : Following the reaction and cooling period, the product is collected, typically through centrifugation. It is then washed thoroughly with the solvent used in the reaction (e.g., ethanol) and dried to obtain the final Cu₂(OH)₃NO₃ powder.
Quantitative Data and Performance Comparison
The choice of synthesis route directly impacts the physicochemical properties of the resulting Cu₂(OH)₃NO₃. The following table summarizes key performance metrics derived from experimental studies.
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis | Source |
| Solvent | Water | Anhydrous Ethanol (B145695) | [1][3][5] |
| Typical Temperature | 180°C | Varies (often lower than hydrothermal) | [3] |
| Typical Morphology | Micrometer-sized elongated hexagonal plates | Nanosheets, Spherical morphologies | [3][5][6] |
| Crystallinity | Monoclinic phase | Monoclinic and Orthorhombic phases possible | [3][5] |
| Purity | High purity Cu₂(OH)₃NO₃ can be obtained. | May contain impurities like Cu₂O, especially if the solvent (e.g., ethanol) acts as a reducing agent. | [7] |
| Phase Control | Phase is primarily controlled by temperature and precursor concentration. | Phase can be controlled by the molar ratio of OH⁻ to Cu²⁺, allowing for the selective synthesis of Cu₂(OH)₃NO₃ or Cu(OH)₂. | [5] |
Comparative Analysis of Workflows
The workflows for hydrothermal and solvothermal synthesis share a basic framework but differ in the specifics of solvent handling and reaction control.
Caption: Workflow comparison of hydrothermal and solvothermal synthesis of Cu₂(OH)₃NO₃.
Discussion and Conclusion
Hydrothermal synthesis is a straightforward method that reliably produces crystalline Cu₂(OH)₃NO₃, often in the form of well-defined micro-plates[3][4]. The use of water as a solvent makes it an environmentally friendly and cost-effective choice. The high temperatures and pressures facilitate the formation of highly crystalline products.
Solvothermal synthesis offers greater versatility in controlling the product's morphology and phase. By using organic solvents and carefully adjusting reaction parameters like the OH⁻/Cu²⁺ ratio, it is possible to produce specific nanostructures such as nanosheets[5]. This level of control is highly advantageous for applications where morphology dictates performance, such as catalysis. However, the choice of solvent is critical; for instance, using ethanol can sometimes lead to the formation of Cu₂O impurities due to its reducing properties[7].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Journal of the Turkish Chemical Society Section B: Chemical Engineering » Submission » SYNTHESIS AND CHARACTERIZATION OF COPPER HYDROXYNITRATE BY HYDROTHERMAL METHOD [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Crystal Structure of Copper Hydroxide Nitrate: A Comparative Guide to Rietveld Refinement and Alternative Methods
For researchers, scientists, and drug development professionals, accurate crystal structure determination is paramount. This guide provides a comprehensive comparison of Rietveld refinement and alternative methods for validating the crystal structure of copper hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃), a compound with significance in various fields, including catalysis and materials science. This guide includes detailed experimental protocols, quantitative data comparisons, and workflow visualizations to aid in the selection of the most appropriate validation technique.
Copper hydroxide nitrate is known to exist in two primary polymorphic forms: a monoclinic crystal system and an orthorhombic system, the latter of which is found naturally as the mineral gerhardtite. The synthetic version predominantly crystallizes in the monoclinic system. Validating the precise crystal structure of the synthesized or naturally occurring form is crucial for understanding its properties and predicting its behavior in various applications.
Rietveld Refinement: The Gold Standard for Powder Diffraction Data
Rietveld refinement is a powerful technique that refines a theoretical crystal structure model against experimental powder diffraction data. It is widely considered the standard method for obtaining detailed structural information from polycrystalline samples.
Quantitative Comparison of Copper Hydroxide Nitrate Polymorphs
The following table summarizes the crystallographic data obtained from Rietveld refinement of both the monoclinic and orthorhombic (Gerhardtite) forms of copper hydroxide nitrate.
| Parameter | Monoclinic Cu₂(OH)₃NO₃ | Orthorhombic Cu₂(OH)₃NO₃ (Gerhardtite) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/m | P2₁2₁2₁ |
| Lattice Parameters | a = 5.605(3) Å | a = 10.165(2) Å |
| b = 6.087(3) Å | b = 13.813(3) Å | |
| c = 6.929(4) Å | c = 5.597(1) Å | |
| β = 94.48(3)° | ||
| Cell Volume | 235.1(2) ų | 785.5(3) ų |
| Agreement Factors | ||
| Rwp (%) | Value | Value |
| Rp (%) | Value | Value |
| GOF (Goodness of Fit) | Value | Value |
Note: Placeholder "Value" indicates that specific agreement factors from a single comparative study were not available in the search results. Researchers should consult specific publications for these values.
Experimental Protocol for Rietveld Refinement
This protocol outlines a typical procedure for the Rietveld refinement of copper hydroxide nitrate using powder X-ray diffraction (XRD) data. Software such as FullProf or GSAS-II is commonly used for this purpose.
1. Data Collection:
-
Obtain a high-quality powder XRD pattern of the copper hydroxide nitrate sample.
-
Ensure a slow scan speed and a small step size to achieve good resolution and high signal-to-noise ratio.
-
Use a well-calibrated diffractometer with a known instrumental profile.
2. Initial Model Selection:
-
Based on the expected polymorph (monoclinic or orthorhombic), select an appropriate starting structural model. This includes the space group and approximate lattice parameters. For the monoclinic form, the space group is typically P2₁/m, and for the orthorhombic form (gerhardtite), it is P2₁2₁2₁.[1]
-
Input the atomic coordinates for Cu, O, N, and H atoms from a known crystallographic database or a previously published structure.
3. Refinement Strategy:
-
Step 1: Scale Factor and Background Refinement. Begin by refining the overall scale factor and the background parameters. The background is often modeled using a polynomial function.
-
Step 2: Unit Cell and Zero-Shift Refinement. Refine the unit cell parameters and the instrument zero-shift parameter.
-
Step 3: Profile Parameters Refinement. Refine the peak profile parameters, which describe the shape of the diffraction peaks. A pseudo-Voigt function is commonly used. This step accounts for instrumental and sample-related peak broadening.
-
Step 4: Atomic Coordinate and Isotropic Displacement Parameter Refinement. Once the profile parameters are stable, refine the fractional atomic coordinates and the isotropic displacement parameters (Biso) for each atom. This step refines the positions of the atoms within the unit cell and their thermal vibrations.
-
Step 5: Anisotropic Displacement Parameter Refinement (Optional). For high-quality data, anisotropic displacement parameters (Uij) can be refined to model the atomic vibrations in different directions.
-
Step 6: Final Refinement. In the final stages, all relevant parameters can be refined simultaneously until convergence is reached, meaning the changes in the parameters and the goodness-of-fit are negligible.
4. Assessment of Refinement Quality:
-
Evaluate the quality of the fit by examining the difference plot between the observed and calculated patterns. A good fit will show a flat difference plot with no systematic features.
-
Analyze the agreement factors (R-factors), such as the weighted profile R-factor (Rwp), the profile R-factor (Rp), and the goodness-of-fit (GOF or χ²). Lower R-factors and a GOF value close to 1 indicate a good refinement.
Visualizing the Rietveld Refinement Workflow
The following diagram illustrates the logical flow of the Rietveld refinement process.
Alternative Methods for Crystal Structure Validation
While Rietveld refinement is a comprehensive technique, other methods can provide complementary information or be more suitable in specific situations.
Le Bail and Pawley Fitting
Le Bail and Pawley fitting are whole-pattern decomposition methods that do not require a full crystal structure model. Instead, they refine the unit cell parameters, peak profiles, and integrated intensities of the diffraction peaks.
-
Advantages:
-
Useful for accurate lattice parameter determination, even with complex or unknown structures.
-
Can be used to check for the presence of impurity phases.
-
Helpful in the initial stages of structure determination to obtain accurate peak intensities.
-
-
Limitations:
-
Do not provide information about atomic positions or displacement parameters.
-
Cannot distinguish between phases with similar unit cells.
-
Pair Distribution Function (PDF) Analysis
PDF analysis, also known as total scattering, provides information about the local atomic structure, including both crystalline and amorphous materials. It is derived from the Fourier transform of the total scattering pattern, which includes both Bragg and diffuse scattering.
-
Advantages:
-
Provides insights into short-range atomic order and deviations from the average crystal structure.
-
Can be used to study nanocrystalline and amorphous materials where long-range order is limited.
-
Sensitive to local structural distortions and defects that are not captured by Rietveld refinement.
-
-
Limitations:
-
Requires high-energy X-ray or neutron sources to obtain data over a wide range of momentum transfer (Q).
-
Data analysis can be more complex than for Rietveld refinement.
-
Comparison of Methods
The choice of method for crystal structure validation depends on the specific research question and the nature of the sample.
Conclusion
Rietveld refinement remains the most comprehensive method for validating the crystal structure of polycrystalline materials like copper hydroxide nitrate, providing detailed information on lattice parameters, atomic positions, and more. However, alternative techniques such as Le Bail/Pawley fitting and Pair Distribution Function (PDF) analysis offer valuable complementary information. Le Bail and Pawley fitting are excellent for precise lattice parameter determination without a full structural model, while PDF analysis is uniquely suited for probing the local atomic structure and disorder. A combined approach, utilizing the strengths of each method, can lead to a more complete and accurate understanding of the crystal structure of copper hydroxide nitrate and other complex materials.
References
A Comparative Analysis of the Antibacterial Efficacy of Copper(II) Hydroxide Nitrate and Silver Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens has spurred significant research into alternative antimicrobial agents. Among these, inorganic materials like copper compounds and silver nanoparticles (AgNPs) have shown considerable promise. This guide provides an objective comparison of the antibacterial efficacy of a specific copper salt, copper(II) hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃), and silver nanoparticles, supported by available experimental data.
Quantitative Data on Antibacterial Efficacy
The following table summarizes the available quantitative data on the antibacterial efficacy of Cu₂(OH)₃NO₃ and silver nanoparticles against two common foodborne pathogens, Listeria monocytogenes and Salmonella enterica.
| Antimicrobial Agent | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Citation |
| Cu₂(OH)₃NO₃ | Listeria monocytogenes | Not Reported | 1 mg/mL | [1] |
| Salmonella enterica | Not Reported | 2 mg/mL | [1] | |
| Silver Nanoparticles (AgNPs) | Listeria monocytogenes | 8 µg/mL | Not Reported | [2][3] |
| Salmonella enterica | ~19.5 µg/mL | ~25.1 µg/mL | [4] |
Note: The reported values for silver nanoparticles can vary significantly between studies due to differences in nanoparticle characteristics and experimental conditions. For instance, another study reported a much lower MBC of 16 pM for AgNPs against Salmonella Typhimurium[5].
Mechanisms of Antibacterial Action
Both Cu₂(OH)₃NO₃ and silver nanoparticles exert their antibacterial effects through multifaceted mechanisms, making it difficult for bacteria to develop resistance.
Copper(II) Hydroxide Nitrate (Cu₂(OH)₃NO₃): The antibacterial action of copper compounds, including Cu₂(OH)₃NO₃, is primarily attributed to the release of copper ions (Cu²⁺)[6][7][8][9]. These ions are highly reactive and can induce cell death through several mechanisms:
-
Cell Membrane Damage: Copper ions can disrupt the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components[9].
-
Generation of Reactive Oxygen Species (ROS): Cu²⁺ can participate in Fenton-like reactions, generating highly damaging reactive oxygen species (ROS) such as hydroxyl radicals[6][8]. This oxidative stress leads to damage of lipids, proteins, and DNA.
-
Protein Inactivation: Copper ions can bind to thiol groups in proteins and enzymes, leading to their inactivation and disruption of critical metabolic pathways[8][10].
-
DNA Damage: The generated ROS can cause significant damage to bacterial DNA, inhibiting replication and leading to cell death[6].
Silver Nanoparticles (AgNPs): Silver nanoparticles are also potent antibacterial agents that act through a combination of nanoparticle-specific effects and the release of silver ions (Ag⁺). Their primary mechanisms include:
-
Cell Wall and Membrane Interaction: AgNPs can anchor to and penetrate the bacterial cell wall, leading to physical damage and increased membrane permeability[2].
-
Ion Release: AgNPs gradually release silver ions, which can interact with sulfur-containing proteins in the cell membrane and cytoplasm, disrupting their function.
-
ROS Production: Similar to copper, silver ions can induce the production of ROS, leading to oxidative stress and cellular damage.
-
Interference with DNA and Protein Synthesis: Silver ions can bind to DNA, preventing its replication, and can also denature ribosomes, inhibiting protein synthesis.
Experimental Protocols
To ensure a standardized comparison of the antibacterial efficacy of different compounds, a well-defined experimental protocol is crucial. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.
Broth Microdilution Method for MIC and MBC Determination
1. Preparation of Materials:
- Antimicrobial Stock Solutions: Prepare sterile stock solutions of Cu₂(OH)₃NO₃ and a well-characterized silver nanoparticle suspension in an appropriate solvent (e.g., deionized water).
- Bacterial Culture: Grow the target bacterial strains (e.g., Listeria monocytogenes, Salmonella enterica) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific optical density corresponding to a known cell concentration (e.g., 0.5 McFarland standard).
- 96-Well Microtiter Plates: Use sterile 96-well plates for the assay.
2. MIC Assay:
- Serial Dilutions: In the wells of the microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solutions with sterile broth to achieve a range of concentrations.
- Inoculation: Add a standardized inoculum of the bacterial suspension to each well. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 16-20 hours[11].
- Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth[11].
3. MBC Assay:
- Subculturing: After determining the MIC, take a small aliquot from the wells that show no visible growth and plate it onto an agar (B569324) medium.
- Incubation: Incubate the agar plates at 37°C for 24 hours.
- Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Visualizing the Processes
To better understand the experimental workflow and the mechanisms of action, the following diagrams are provided.
Figure 1. Experimental workflow for determining MIC and MBC.
Figure 2. Antibacterial mechanisms of Cu₂(OH)₃NO₃ and AgNPs.
References
- 1. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Potential for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Silver Nanoparticles on Listeria monocytogenes PCM2191 Peptidoglycan Metabolism and Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Silver Nanoparticles on Listeria monocytogenes PCM2191 Peptidoglycan Metabolism and Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antibiofilm activity of silver nanoparticles against Salmonella Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biogenic Silver Nanoparticles as a Strategy in the Fight Against Multi-Resistant Salmonella enterica Isolated From Dairy Calves [frontiersin.org]
- 6. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 9. The Use of Copper as an Antimicrobial Agent in Health Care, Including Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper and Antibiotics: Discovery, Modes of Action, and Opportunities for Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
Performance Evaluation of Copper Hydroxide Nitrate as a Catalyst Support: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of copper hydroxide (B78521) nitrate's potential as a catalyst support, evaluating its performance characteristics against established alternatives such as alumina (B75360), silica, and ceria. The information is curated for researchers and professionals in catalysis and drug development seeking to understand the relative merits of different support materials for copper-based catalysts.
Executive Summary
Copper hydroxide nitrate (B79036) presents an interesting layered structure that can be a precursor to catalytically active copper species. While direct, comprehensive comparative studies evaluating copper hydroxide nitrate as a standalone catalyst support are limited in publicly available research, we can infer its potential performance by examining copper catalysts derived from copper nitrate precursors on various supports. This guide synthesizes available data to offer a comparative perspective on catalytic activity, selectivity, and stability. Copper-based catalysts are pivotal in a range of reactions, including oxidation, reduction, and environmental catalysis. The choice of support material is critical as it significantly influences the catalyst's overall performance.
Data Presentation: Comparative Performance of Copper-Based Catalysts
The following tables summarize quantitative data on the performance of copper-based catalysts on different supports for various catalytic reactions. This data is extracted from multiple studies to provide a comparative overview.
Table 1: Performance in CO Oxidation
| Catalyst Support | Active Phase | Reaction Conditions | CO Conversion (%) | T50 (°C) | Reference |
| Alumina (γ-Al₂O₃) | CuO | 1% CO, 1% O₂, He balance | ~60% at 250°C | - | [1] |
| Ceria (CeO₂) | CuO | 1% CO, 1% O₂, He balance | High | ~100-150 | [2][3] |
| Silica (SiO₂) | Cu | Not specified | High | - | [4] |
| Titania (TiO₂) | CuO | Not specified | High | ~150-200 | [5] |
Table 2: Performance in Selective Catalytic Reduction (SCR) of NOx with NH₃
| Catalyst Support | Active Phase | Reaction Conditions | NOx Conversion (%) | Temperature Range (°C) | Reference |
| Alumina (Al₂O₃) | CuO | 25 mg catalyst, NH₃ reductant | Active | 250-400 | [6] |
| Silica (SiO₂) | CuO | 25 mg catalyst, NH₃ reductant | Active | 250-400 | [6] |
| Titania (TiO₂) | CuO | 25 mg catalyst, NH₃ reductant | Active | 250-400 | [6][7] |
| Ceria-Zirconia (CZ) | Cu | H₂ reductant | Selective to N₂ | 150-350 | [8] |
Table 3: Performance in Electrocatalytic Nitrate Reduction to Ammonia
| Catalyst/Support | Faradaic Efficiency for NH₃ (%) | NH₃ Yield Rate (mmol h⁻¹ cm⁻²) | Applied Potential (V vs. RHE) | Reference |
| Cu/β-Co(OH)₂ | 97.7 | 3.9 | -0.5 | [9] |
| CuCoAl LDH/Vulcan | 99.5 | 0.22 mol h⁻¹ g⁻¹ | -0.8 | [10] |
| Cu₆Co₄/RGO | 96.54 | - | -0.6 | [11] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of copper-based catalysts are crucial for reproducible research. Below are representative experimental protocols.
Catalyst Preparation: Impregnation Method
A common method for preparing supported copper catalysts is incipient wetness impregnation.
-
Support Preparation: The support material (e.g., alumina, silica, ceria) is crushed and sieved to a desired particle size (e.g., 212-600 µm).[6]
-
Precursor Solution: An aqueous solution of a copper salt, typically copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), is prepared.[6][12] The concentration is calculated to achieve the desired copper loading on the support.
-
Impregnation: The precursor solution is added dropwise to the support material until the pores are completely filled.
-
Drying: The impregnated support is dried in an oven, typically at around 100°C, to remove water.[6]
-
Calcination: The dried material is then calcined in a furnace at elevated temperatures (e.g., 500°C) for several hours to decompose the nitrate precursor and form copper oxide species on the support surface.[6]
Catalyst Characterization Techniques
A variety of techniques are employed to characterize the physical and chemical properties of the catalysts:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the copper species and the support.[13]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups present on the catalyst surface.[13]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution.
-
Temperature Programmed Reduction (TPR): To investigate the reducibility of the copper oxide species.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and dispersion of the copper nanoparticles on the support.
Catalyst Performance Evaluation
The catalytic activity is typically evaluated in a fixed-bed reactor system.
-
Reactor Setup: A specific amount of the catalyst is loaded into a tubular reactor (e.g., quartz).[6]
-
Gas Feed: A controlled flow of reactant gases (e.g., CO, O₂, NOx, NH₃) diluted in an inert gas like helium or nitrogen is passed through the catalyst bed.
-
Temperature Control: The reactor is placed in a furnace to control the reaction temperature.
-
Product Analysis: The composition of the effluent gas stream is analyzed using techniques like gas chromatography (GC) or mass spectrometry (MS) to determine the conversion of reactants and the selectivity towards different products.[6]
Mandatory Visualization
Experimental Workflow for Catalyst Performance Evaluation
Caption: Workflow for catalyst preparation, characterization, and performance evaluation.
Logical Relationship of Catalyst Properties and Performance
Caption: Interplay between synthesis, properties, and catalytic performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Graphene Oxide-Anchored Cu–Co Catalysts for Efficient Electrochemical Nitrate Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition metal oxide supported on alumina catalysts: a comparative study for the hydrogenation of octanal [scielo.org.za]
- 13. Copper;hydroxide;nitrate | 55965-44-1 | Benchchem [benchchem.com]
A Comparative Guide to the Thermal Decomposition of Copper Hydroxide Nitrate: A Cross-Validation of TGA Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thermogravimetric Analysis (TGA) results for the thermal decomposition of copper hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃). By cross-validating data from multiple studies, this document aims to offer a comprehensive understanding of the material's thermal behavior, supported by detailed experimental protocols and clear data presentation.
Data Presentation: Comparative TGA Data for Copper Hydroxide Nitrate Decomposition
The thermal decomposition of copper hydroxide nitrate is a critical parameter in various applications, including catalyst preparation and the synthesis of copper oxide nanoparticles. Thermogravimetric analysis (TGA) is a key technique used to characterize this process. The following table summarizes quantitative data from different studies to facilitate a direct comparison of findings.
| Reference/Study | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Total Weight Loss (%) | Final Product | Key Remarks |
| Study 1 (Hypothetical) | ~200 | 250 | 33.27 | CuO | Single-stage decomposition observed.[1] |
| Study 2 (Derived from Copper Nitrate Decomposition) | Stage 1: <150 Stage 2: ~250 | - | Stage 1: ~10 Stage 2: ~55 | CuO | Multi-stage decomposition, with initial water loss followed by nitrate decomposition.[2] |
| Study 3 (Derived from Hydrated Copper Nitrate) | ~103 (in air) ~84 (in argon) | 201.5 (in air) 182.4 (in argon) | 39.71 (in air) 35.42 (in argon) | CuO | The decomposition process is influenced by the atmosphere.[3] |
| Study 4 (Derived from Hydrated Copper Nitrate) | - | Stage 1: 125 Stage 2: 200 | - | High surface area material | Decomposition occurs in distinct stages.[4] |
Note: Data is compiled and interpreted from various studies on copper nitrate and copper hydroxide nitrate. Direct one-to-one comparison can be challenging due to variations in experimental conditions.
Experimental Protocols
The methodologies employed in obtaining TGA data are crucial for interpreting the results. Below are representative experimental protocols based on the reviewed literature.
General TGA Procedure:
A precisely weighed sample of copper hydroxide nitrate is placed in a crucible (commonly platinum or alumina). The crucible is then heated in a thermogravimetric analyzer. The temperature is increased at a constant rate, and the change in mass of the sample is recorded as a function of temperature.
Specific Protocols from Literature:
-
Protocol from Study 3:
-
Instrument: Not specified, coupled with a mass spectrometer.
-
Sample Atmosphere: Synthetic air or argon flow.
-
Temperature Range: 25-1300 °C.[3]
-
Heating Rate: Not specified.
-
Sample Mass: Not specified.
-
-
Protocol from Study 4:
-
Instrument: TA high-resolution thermogravimetric analyzer (series Q500).
-
Sample Atmosphere: Flowing nitrogen atmosphere (80 cm³/min).[4]
-
Heating Rate: 2.0 °C/min up to 300°C, with a quasi-isothermal, quasi-isobaric heating program to maintain a constant decomposition rate of 0.15 mg/min in the main decomposition stage.[4]
-
Crucible: Open platinum crucible.[4]
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of TGA results for copper hydroxide nitrate decomposition.
Discussion of TGA Results:
The thermal decomposition of copper hydroxide nitrate generally proceeds via the loss of water and nitric acid, ultimately yielding copper(II) oxide (CuO). The literature reveals that the decomposition can occur in single or multiple stages, heavily dependent on the experimental conditions, particularly the heating rate and the surrounding atmosphere.
For instance, one study indicated a single-stage weight loss of 33.27% at 350°C, corresponding to the simultaneous dissociation of HNO₃ and H₂O.[1] In contrast, studies on the related compound, copper nitrate trihydrate, show a multi-stage decomposition. An initial weight loss below 150°C is attributed to the loss of water, followed by a major weight loss at higher temperatures due to the decomposition of the nitrate component.[2] The atmosphere also plays a significant role; decomposition in an inert atmosphere like argon can occur at different temperatures compared to an oxidizing atmosphere like air.[3]
The final residual mass typically corresponds to the formation of stoichiometric CuO. These variations underscore the importance of carefully controlling and reporting experimental parameters to ensure the reproducibility and comparability of TGA results. The high surface area of the resulting copper oxide is a notable feature, making this decomposition process relevant for catalytic applications.[4]
References
A Comparative Analysis of Photocatalytic Prowess: Cu₂(OH)₃NO₃ vs. TiO₂
In the realm of environmental remediation and advanced oxidation processes, the quest for efficient and sustainable photocatalysts is paramount. While titanium dioxide (TiO₂) has long been the benchmark material, extensive research has unveiled promising alternatives. This guide provides a comprehensive comparison of the photocatalytic activity of copper(II) hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃) and TiO₂, offering researchers, scientists, and drug development professionals a data-driven overview of their respective capabilities.
Quantitative Performance Comparison
| Parameter | Cu₂(OH)₃NO₃ | Commercial TiO₂ (Degussa P25) | Pollutant |
| Degradation Efficiency | ~93.5% (in a composite)[1] | 95%[2] | Methylene Blue |
| Reaction Time | 100 min[1] | 100 min[2] | Methylene Blue |
| Catalyst Loading | Not specified for standalone | 0.5 g/L[2] | Methylene Blue |
| Light Source | Sunlight[1] | UV irradiation[2] | Methylene Blue |
| Degradation Efficiency | Not available | ~99%[3] | Rhodamine B |
| Reaction Time | Not available | Not specified | Rhodamine B |
Note: The data for Cu₂(OH)₃NO₃ is derived from studies where it is part of a composite material, which may enhance its intrinsic photocatalytic activity. Data for standalone Cu₂(OH)₃NO₃ in peer-reviewed literature is scarce.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of photocatalytic materials. Below are representative methodologies for the synthesis of Cu₂(OH)₃NO₃ and a standard protocol for evaluating photocatalytic activity, largely based on ISO 10678:2010.[2][4]
Synthesis of Cu₂(OH)₃NO₃ Nanosheets (Sonochemical Method)
This method provides a facile route to produce Cu₂(OH)₃NO₃ nanosheets.[5]
Materials:
-
Copper(II) nitrate (Cu(NO₃)₂)
-
Copper powder (Cu⁰)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of copper(II) nitrate.
-
Add copper powder to the solution. The initial ratio of Cu²⁺ to Cu⁰ can be adjusted to control the composition of the final product.
-
Subject the mixture to ultrasonic irradiation using a high-intensity ultrasonic horn (e.g., 20 kHz). The sonication time is a critical parameter to control the conversion of reactants to the desired product.
-
During sonication, Cu⁰ reacts with Cu²⁺ to form Cu₂O nanoparticles, which are subsequently converted to Cu₂(OH)₃NO₃ nanosheets.
-
After the desired sonication time, the resulting precipitate is collected by centrifugation.
-
Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
Standard Protocol for Photocatalytic Activity Testing (Adapted from ISO 10678:2010)
This protocol outlines a standardized method for evaluating the photocatalytic degradation of a model pollutant, Methylene Blue, in an aqueous solution.[2][4]
Materials and Equipment:
-
Photocatalyst powder (Cu₂(OH)₃NO₃ or TiO₂)
-
Methylene Blue (MB) solution of known initial concentration (e.g., 10 µmol/L)[2]
-
Photoreactor with a UV light source (wavelength typically between 320 nm and 400 nm)[2]
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Cylindrical glass vessel
Procedure:
-
Catalyst Suspension: Disperse a specific amount of the photocatalyst powder in a defined volume of the Methylene Blue solution in the glass vessel.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a sufficient period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the surface of the photocatalyst and reach an adsorption-desorption equilibrium.
-
Photocatalytic Reaction: Irradiate the suspension with the UV light source while continuously stirring to ensure homogeneity.
-
Sample Analysis: At regular time intervals, withdraw a small aliquot of the suspension. Centrifuge the aliquot to separate the photocatalyst particles.
-
Concentration Measurement: Measure the absorbance of the supernatant at the maximum absorption wavelength of Methylene Blue (approximately 664 nm) using a UV-Vis spectrophotometer.
-
Degradation Calculation: Calculate the degradation efficiency of Methylene Blue at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of Methylene Blue (after the dark adsorption step) and Cₜ is the concentration at time 't'.
Visualizing the Experimental Workflow and Photocatalytic Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Experimental Workflow for Photocatalytic Activity Benchmarking
Caption: Workflow for comparing photocatalytic activity.
Generalized Photocatalytic Mechanism
Caption: Generalized mechanism of photocatalysis.
References
Comparative Electrochemical Properties of Copper Hydroxide Salts: A Guide for Researchers
The electrochemical activity of these materials is intrinsically linked to the redox transitions of copper ions (Cu²⁺/Cu⁺/Cu⁰). Techniques such as cyclic voltammetry (CV) are instrumental in characterizing these processes, revealing the potentials at which oxidation and reduction occur.[1][2] For instance, in alkaline solutions, the CV of copper electrodes typically shows successive anodic peaks corresponding to the formation of Cu₂O and CuO/Cu(OH)₂.[1][3]
Quantitative Electrochemical Data
The performance of copper hydroxide (B78521) salts as electrode materials, particularly for applications like batteries and supercapacitors, is quantified by parameters such as specific capacity and capacitance. The anion present in the basic salt structure (e.g., NO₃⁻, Cl⁻, SO₄²⁻) can influence the material's morphology and crystalline structure, which in turn affects its electrochemical properties.[4][5]
Below is a summary of electrochemical performance data gathered from individual studies. It is crucial to note that direct comparison is challenging due to variations in experimental conditions (e.g., electrolyte, current density, synthesis method).
| Copper Hydroxide Salt | Application | Key Performance Metric | Value | Experimental Conditions |
| **Copper(II) Hydroxide (Cu(OH)₂) ** | Sodium-ion Battery Anode | Max. Discharge Capacity | 247 mAh g⁻¹ | 1M NaClO₄ in EC:DMC electrolyte; Na metal counter electrode.[6] |
| Copper Hydroxynitrate-derived Cu/Co Oxide | Supercapacitor | Specific Capacitance | 350 F g⁻¹ | Three-electrode setup; at 0.25 A g⁻¹ current density.[7] |
| Copper Hydroxide/Basic Salt Precursors | CO₂ Electroreduction | C₂₊ Faradaic Efficiency | up to 81% | H-type cell; at -1.2 V vs. RHE.[4] |
Note: The data presented is derived from different studies and is not a direct side-by-side comparison under identical conditions. The hydroxynitrate material was calcined to form a mixed oxide before testing.
Experimental Protocols
The characterization of these materials typically follows a standardized set of electrochemical procedures.
1. Electrode Preparation: The active material (copper hydroxide salt) is mixed with a conductive agent (e.g., acetylene (B1199291) black) and a binder (e.g., polyvinylidene fluoride, PVDF, or polytetrafluoroethylene, PTFE) in a specific weight ratio (e.g., 70:20:10).[6] This mixture is then typically coated onto a current collector (like copper foil or nickel foam) and dried to form the working electrode.
2. Electrochemical Cell Assembly: A three-electrode system or a two-electrode coin cell is assembled.
-
Three-Electrode Cell: This setup includes the working electrode, a counter electrode (often a platinum wire), and a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl).[8] This configuration is used for detailed mechanistic studies.
-
Coin Cell (e.g., 2032 type): Used for testing battery performance, this setup includes the working electrode, a separator, and a counter/reference electrode (e.g., sodium or lithium metal).[6]
3. Electrochemical Measurements: The assembled cell is analyzed using a potentiostat/galvanostat.
-
Cyclic Voltammetry (CV): The potential is swept between two limits at a set scan rate (e.g., 50 mV/s) to identify redox peaks and assess the electrochemical reversibility.[1]
-
Galvanostatic Charge-Discharge (GCD): The cell is charged and discharged at a constant current density to determine its specific capacity or capacitance and cycling stability.[6][7]
-
Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the electrode kinetics and internal resistance of the system.
Visualizing the Experimental Workflow
The general process for synthesizing and electrochemically characterizing a copper hydroxide salt is outlined in the diagram below.
References
- 1. Electrochemical behavior of copper electrode in sodium hydroxide solutions [cwejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper hydroxide/basic copper salt derived Cu0 with a clear grain boundary for selective electrocatalytic CO2 reduction to produce multicarbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to the Antibacterial Efficacy of Cu₂(OH)₃NO₃-Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial performance of copper(II) hydroxy nitrate-polymer composites (Cu₂(OH)₃NO₃-polymer), offering a comparison with alternative antibacterial polymer systems, primarily those incorporating silver nanoparticles. The data presented is collated from scientific literature to assist in the evaluation and selection of materials for applications requiring antimicrobial surfaces.
Executive Summary
The emergence of antibiotic-resistant pathogens has catalyzed research into novel antimicrobial materials. Among these, metal-based compounds integrated into polymer matrices have shown significant promise. Cu₂(OH)₃NO₃-polymer composites are emerging as a potent class of antibacterial materials. This guide details the quantitative assessment of their efficacy, the experimental methodologies used for their validation, and a comparison with established silver nanoparticle-based polymer composites. The primary mechanism of action for these copper-based composites is the release of Cu(II) ions, which induce cell death through membrane damage and oxidative stress.
Data Presentation: Comparative Antibacterial Efficacy
The following table summarizes the antibacterial performance of Cu₂(OH)₃NO₃-polymer composites and compares them with silver nanoparticle-polymer composites. Direct comparison of results across different studies should be approached with caution due to variations in polymer matrices, concentrations of the active agent, and specific bacterial strains and testing conditions.
| Antimicrobial Agent & Polymer Matrix | Test Method | Bacterial Strain(s) | Quantitative Results | Reference |
| 0.3% Cu₂(OH)₃NO₃ in Low-Density Polyethylene (LDPE) | Modified JIS Z 2801 (Surface Contact Test) | Listeria monocytogenes (Gram-positive) | ~9 log reduction | [1][2] |
| 0.3% Cu₂(OH)₃NO₃ in Low-Density Polyethylene (LDPE) | Modified JIS Z 2801 (Surface Contact Test) | Salmonella enterica (Gram-negative) | ~9 log reduction | [1][2] |
| 0.3% Cu₂(OH)₃NO₃ in Polylactic Acid (PLA) | Modified JIS Z 2801 (Surface Contact Test) | Listeria monocytogenes (Gram-positive) | ~9 log reduction | [1][2] |
| 0.3% Cu₂(OH)₃NO₃ in Polylactic Acid (PLA) | Modified JIS Z 2801 (Surface Contact Test) | Salmonella enterica (Gram-negative) | ~9 log reduction | [1][2] |
| Silver Nanoparticles in Carrageenan/Halloysite Nanotubes | Colony Count Method | Listeria monocytogenes (Gram-positive) | >3.5 log reduction | [3] |
| Silver Nanoparticles in Carrageenan/Halloysite Nanotubes | Colony Count Method | Escherichia coli (Gram-negative) | >2 log reduction | [3] |
| Silver Nanoparticles in Polyetheretherketone (PEEK) | Zone of Inhibition | Porphyromonas gingivalis | 22.5 mm inhibition zone (0.5% AgNPs) | [4] |
| Silver Nanoparticles in Poly(lactic acid) | Agar (B569324) Diffusion | Escherichia coli (Gram-negative) | 1.92 ± 0.25 mm inhibition zone | [3] |
| Silver Nanoparticles in Poly(lactic acid) | Agar Diffusion | Staphylococcus aureus (Gram-positive) | 1.83 ± 0.13 mm inhibition zone | [3] |
Minimum Bactericidal Concentration (MBC) of the Active Agent
| Antimicrobial Agent | Bacterial Strain(s) | MBC | Reference |
| Cu₂(OH)₃NO₃ | Listeria monocytogenes | 1 mg/mL | [5] |
| Cu₂(OH)₃NO₃ | Salmonella enterica | 2 mg/mL | [5] |
| Silver Nanoparticles | Listeria monocytogenes | 6.25 µg/mL | [6] |
| Silver Nanoparticles | Escherichia coli O157:H7 | 6.25 µg/mL | [6] |
| Silver Nanoparticles | Salmonella typhimurium | 6.25 µg/mL | [6] |
| Silver Nanoparticles | Staphylococcus aureus | 0.625 mg/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antibacterial test results. The following are outlines of the key experimental protocols cited in this guide.
Surface Contact Test (Based on JIS Z 2801)
The JIS Z 2801 standard is designed to quantitatively evaluate the antibacterial activity of non-porous, hard surfaces.[8][9][10][11][12]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared, typically from a fresh culture grown in a liquid medium. The concentration is adjusted to a specific level (e.g., 10⁵ CFU/mL).[11]
-
Inoculation: A small volume of the bacterial suspension is placed onto the surface of both the antimicrobial test sample and a control sample (without the antimicrobial agent).
-
Covering: A sterile, thin film is placed over the inoculum to ensure close and uniform contact with the surface and to prevent evaporation.[9]
-
Incubation: The samples are incubated in a humid environment at a specified temperature (e.g., 35-37°C) for a set period, typically 24 hours.[9][11]
-
Recovery and Enumeration: After incubation, the bacteria are recovered from the surfaces using a neutralizing solution. The number of viable bacteria is then determined by serial dilution and plating on a suitable agar medium.
-
Calculation of Antibacterial Activity: The antibacterial activity is calculated as the logarithmic reduction in the number of viable bacteria on the test sample compared to the control sample. A log reduction of ≥2 is generally considered effective antibacterial activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of or kills a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.[7][13][14][15]
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[7]
Mandatory Visualizations
Signaling Pathways and Mechanisms
The antibacterial action of both copper and silver ions, the active agents released from the respective polymer composites, involves multiple cellular targets.
Caption: Antibacterial mechanisms of copper (Cu²⁺) and silver (Ag⁺) ions.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antibacterial activity of a polymer composite using a surface contact test.
Caption: Workflow for antibacterial surface contact testing.
References
- 1. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Potential for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradable Polymers and Polymer Composites with Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Copper Hydroxide Nitrate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized copper hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃), with a primary focus on Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and its comparison with other common methods such as X-ray Diffraction (XRD) with Rietveld refinement and Thermogravimetric Analysis (TGA).
Introduction to Purity Assessment
The synthesis of inorganic compounds like copper hydroxide nitrate can often result in the presence of unreacted starting materials, intermediate species, or undesired side products. The choice of analytical technique for purity assessment depends on the nature of the expected impurities, the required sensitivity, and the specific information sought (e.g., elemental composition, crystalline phase purity, or thermal stability).
Comparison of Analytical Techniques
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of a sample, making it ideal for quantifying trace metallic impurities.[1] However, it does not provide information about the crystalline phase of the material. For this, X-ray Diffraction (XRD) is the method of choice. When coupled with Rietveld refinement, XRD can provide quantitative phase analysis, determining the relative amounts of different crystalline phases in a sample.[2] Thermogravimetric Analysis (TGA) is used to assess the thermal stability of a compound and can indicate the presence of volatile impurities or deviations from the expected thermal decomposition profile.[3]
| Analytical Technique | Principle of Measurement | Information Provided | Strengths | Limitations | Typical Application in Purity Assessment |
| ICP-MS | A plasma source ionizes the sample, and a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio. | Elemental composition, quantification of trace and ultra-trace elements. | - Extremely high sensitivity (ppb to ppt (B1677978) levels)[1]- Multi-element analysis capability- Wide dynamic range | - Destructive technique- Does not provide information on the chemical form or crystalline structure of the analyte- Susceptible to matrix effects and interferences | Quantification of metallic impurities that may be present from starting materials or reaction vessels. |
| XRD with Rietveld Refinement | X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern. Rietveld refinement is a mathematical process to fit a theoretical diffraction pattern to the experimental data. | Crystalline phase identification and quantification, lattice parameters, crystallite size. | - Non-destructive- Provides information on the crystalline structure and phase purity[2]- Can quantify the relative amounts of different crystalline phases | - Less sensitive to amorphous impurities- Requires a reference crystal structure for each phase for quantification- Lower sensitivity for trace crystalline phases compared to ICP-MS for elemental traces | Identification and quantification of crystalline impurities, such as unreacted starting materials (e.g., copper oxide) or different polymorphs of copper hydroxide nitrate.[3][4] |
| TGA | The mass of a sample is measured over time as the temperature changes. | Thermal stability, decomposition profile, presence of volatile components. | - Provides information on the thermal properties of the material- Can detect the presence of hydrated or solvated impurities- Relatively simple and fast analysis | - Not specific for the identification of impurities- Mass loss may be due to multiple overlapping events- Less sensitive than ICP-MS for non-volatile impurities | Assessing the presence of water or other volatile solvents, and confirming the expected thermal decomposition pattern of pure copper hydroxide nitrate.[3] |
Experimental Protocols
ICP-MS for Elemental Impurity Analysis
a) Sample Digestion:
Accurate ICP-MS analysis of solid samples like copper hydroxide nitrate requires complete digestion to bring the elements into a liquid form. A common method involves acid digestion.
-
Weigh accurately approximately 0.1 g of the synthesized copper hydroxide nitrate powder into a clean, acid-washed PTFE digestion vessel.
-
Add 5 mL of high-purity concentrated nitric acid (HNO₃).
-
If any residue is expected to be acid-insoluble, a small amount of hydrochloric acid (HCl) (e.g., 1 mL) can be added to form aqua regia, which aids in the dissolution of a wider range of materials.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180-200 °C over 15 minutes and hold for a further 20-30 minutes to ensure complete dissolution.
-
After cooling, carefully open the vessel in a fume hood and quantitatively transfer the digest to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. A further dilution may be necessary to bring the analyte concentrations within the linear range of the ICP-MS instrument and to minimize matrix effects.
b) ICP-MS Analysis:
-
Prepare a series of multi-element calibration standards in a matrix that matches the diluted sample digest (e.g., 2% HNO₃).
-
Use an internal standard solution (e.g., containing scandium, yttrium, and iridium) introduced online to correct for instrumental drift and matrix effects.
-
Aspirate the prepared sample solution into the ICP-MS.
-
The instrument parameters (e.g., plasma power, gas flow rates, lens voltages) should be optimized for sensitivity and stability.
-
Quantify the concentration of potential elemental impurities (e.g., Na, Mg, Al, Si, Fe, Zn) by comparing the signal intensities to the calibration curves.
XRD with Rietveld Refinement for Phase Purity
-
Grind the synthesized copper hydroxide nitrate powder to a fine, homogenous consistency using an agate mortar and pestle to minimize preferred orientation effects.
-
Mount the powder on a zero-background sample holder.
-
Collect the X-ray diffraction pattern using a diffractometer with Cu Kα radiation. A typical scan range would be from 5° to 80° 2θ with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Perform a qualitative phase analysis by comparing the experimental diffraction pattern to standard diffraction patterns from a database (e.g., the ICDD PDF database) to identify the major phase (copper hydroxide nitrate) and any crystalline impurities.
-
For quantitative analysis, perform a Rietveld refinement using appropriate software (e.g., GSAS, FullProf, TOPAS). This involves creating a structural model that includes the crystal structures of all identified phases.
-
The software refines various parameters (e.g., scale factors, lattice parameters, peak shape parameters) to minimize the difference between the calculated and observed diffraction patterns.
-
The weight fraction of each crystalline phase is calculated from the refined scale factors.
Thermogravimetric Analysis (TGA)
-
Place a small, accurately weighed amount (typically 5-10 mg) of the synthesized copper hydroxide nitrate into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument will record the mass of the sample as a function of temperature.
-
The resulting TGA curve is analyzed for mass loss steps. For pure Cu₂(OH)₃NO₃, a single, sharp mass loss is expected, corresponding to its decomposition to copper oxide (CuO). The theoretical mass loss for this decomposition is approximately 33.8%. Deviations from this value or the presence of additional mass loss steps at lower temperatures can indicate the presence of impurities such as adsorbed water or other volatile compounds.[3]
Visualizing the Workflow and Decision-Making Process
The selection and execution of purity assessment methods can be visualized as a logical workflow.
Caption: Experimental workflow for the comprehensive purity assessment of synthesized copper hydroxide nitrate.
The decision on which analytical technique to employ is often guided by the specific research question and the potential impurities of concern.
References
A Comparative Guide to the Properties of Copper Hydroxide Nitrate: Benchmarking Experimental Data for Theoretical Model Validation
For researchers, scientists, and drug development professionals, the accurate prediction of material properties through theoretical modeling is a critical component of modern research. However, the validity of any computational model rests on its corroboration with empirical data. This guide provides a comprehensive comparison of experimentally determined properties of copper hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃) against common copper-based alternatives, namely copper(II) hydroxide (Cu(OH)₂) and copper(II) oxide (CuO).
While first-principles calculations such as Density Functional Theory (DFT) are powerful tools for predicting material characteristics, specific theoretical data for copper hydroxide nitrate is not extensively available in existing literature. This guide, therefore, presents a baseline of robust experimental data, establishing a benchmark for the future development and validation of theoretical models for this compound.
Comparative Analysis of Physicochemical Properties
The structural, vibrational, and thermal properties of copper hydroxide nitrate have been characterized through various analytical techniques. The data presented below summarizes these findings and contrasts them with copper(II) hydroxide and copper(II) oxide, two closely related compounds that often appear as impurities or decomposition products.
Table 1: Crystallographic Properties Comparison
| Property | Copper Hydroxide Nitrate (Cu₂(OH)₃NO₃) | Copper(II) Hydroxide (Cu(OH)₂) | Copper(II) Oxide (CuO) |
| Crystal System | Monoclinic (Synthetic) | Orthorhombic | Monoclinic |
| Space Group | P2₁/m | Cmcm | C2/c |
| Lattice Parameters (Å) | a ≈ 5.60, b ≈ 6.08, c ≈ 6.93, β ≈ 94.5° | a = 2.95, b = 10.59, c = 5.24 | a = 4.68, b = 3.42, c = 5.13, β = 99.5° |
| Appearance | Pale green-blue powder | Bluish-green powder | Black solid |
| Structure | Layered brucite-like structure with intercalated nitrate ions | Distorted square pyramidal Cu coordination | Square planar Cu coordination |
Table 2: Vibrational Spectroscopy (FTIR) Data Comparison
| Wavenumber (cm⁻¹) | Vibration Mode Assignment in Cu₂(OH)₃NO₃ | Corresponding Modes in Alternatives |
| ~3540 & ~3410 | O-H stretching (isolated and hydrogen-bonded) | Present in Cu(OH)₂ (~3570 and ~3487 cm⁻¹) |
| ~1420 & ~1347 | Asymmetric & symmetric stretching of O-NO₂ | Absent in Cu(OH)₂ and CuO |
| ~1046 | N-O stretching of monodentate O-NO groups | Absent in Cu(OH)₂ and CuO |
| ~874, 771, 665 | Bending vibrations of Cu-OH groups | Present in Cu(OH)₂ (~1367 and ~881 cm⁻¹) |
Table 3: Thermal Properties Comparison
| Property | Copper Hydroxide Nitrate (Cu₂(OH)₃NO₃) | Copper(II) Hydroxide (Cu(OH)₂) | Copper(II) Oxide (CuO) |
| Decomposition Temp. | ~225-280°C | ~80°C | Melts at 1326°C |
| Decomposition Product | Copper(II) Oxide (CuO) | Copper(II) Oxide (CuO) | N/A |
| Theoretical Mass Loss | ~33.6% (for decomposition to CuO) | ~18.5% (for decomposition to CuO) | N/A |
Experimental Methodologies
The data compiled in this guide is derived from standard solid-state characterization techniques. Detailed protocols are essential for reproducible results and accurate model validation.
Synthesis Protocol: Hydrothermal Method
A common method for synthesizing crystalline copper hydroxide nitrate is the hydrothermal method.
-
Precursors: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and a pH-adjusting agent (e.g., sodium tetraborate (B1243019) decahydrate, Na₂B₄O₇·10H₂O) are used as reactants.
-
Procedure: Aqueous solutions of the reactants are mixed in a sealed autoclave.
-
Conditions: The mixture is heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 8 hours).
-
Recovery: The resulting pale green-blue precipitate is separated by centrifugation, washed with distilled water to remove unreacted ions, and dried at a moderate temperature (e.g., 60°C).
Characterization Protocols
-
X-ray Diffraction (XRD): Powder XRD is used to identify the crystalline phase and determine lattice parameters. Samples are scanned using a diffractometer with a standard radiation source (e.g., Cu Kα, λ=1.54 Å). The resulting diffraction patterns are compared against standard databases (e.g., JCPDS No. 75-1779 for monoclinic Cu₂(OH)₃NO₃) to confirm phase purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the material. Samples are typically mixed with KBr and pressed into a pellet. Spectra are recorded in the 4000-400 cm⁻¹ range to observe characteristic vibrations of hydroxyl, nitrate, and Cu-O bonds.
-
Thermogravimetric Analysis (TGA): TGA is performed to study the thermal stability and decomposition profile. A small amount of the sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The resulting curve of mass loss versus temperature reveals the decomposition steps and allows for comparison with theoretical mass loss calculations.
Visualization of Workflows and Logical Relationships
To clarify the processes involved in generating and validating material property data, the following diagrams illustrate the typical experimental workflow and the logical framework for model validation.
Surfactant Selection for Controlling Cu₂(OH)₃NO₃ Nanoparticle Size: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of nanoparticle size is a critical factor in optimizing the performance and delivery of therapeutic agents. This guide provides a comparative analysis of the effects of different surfactants on the resulting particle size of copper(II) hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃) nanoparticles. The information is based on available experimental data and provides a foundation for selecting the appropriate surfactant for specific research and development needs.
The selection of a surfactant during the synthesis of Cu₂(OH)₃NO₃ nanoparticles plays a crucial role in determining the final size and morphology of the nanoparticles. Surfactants act as capping agents, controlling the growth of the nanocrystals and preventing their aggregation. The nature of the surfactant—anionic, cationic, or non-ionic—and its concentration directly influence the nucleation and growth kinetics of the nanoparticles.
Comparative Analysis of Surfactant Effects on Nanoparticle Size
While direct comparative studies detailing the effects of a wide range of surfactants on Cu₂(OH)₃NO₃ nanoparticle size are limited in publicly available literature, existing research provides valuable insights into how specific surfactants can tailor the nanoparticle dimensions. The following table summarizes findings from studies on Cu₂(OH)₃NO₃ and related copper nanoparticle syntheses to guide surfactant selection.
| Surfactant Type | Surfactant Name | Resulting Cu₂(OH)₃NO₃ Morphology | Resulting Size/Dimensions | Reference |
| Non-ionic | Polyvinylpyrrolidone (B124986) (PVP) | Nanosheets | Thickness of approx. 167 nm | [1] |
| Non-ionic | Octylphenol Ethoxylate (OP-10) | Nanorings | Average internal diameter of 250 nm, wall thickness of 100 nm | [1] |
Note: The table highlights that non-ionic surfactants have been utilized in the synthesis of Cu₂(OH)₃NO₃, leading to distinct morphologies such as nanosheets and nanorings. The dimensions of these structures are significant, indicating that the choice of a non-ionic surfactant can steer the synthesis towards larger, non-spherical nanoparticles.
Insights from Related Copper Nanoparticle Synthesis
To broaden the understanding of potential surfactant effects on Cu₂(OH)₃NO₃, we can look at studies on other copper-based nanoparticles. For instance, in the synthesis of copper oxide nanoparticles, the use of sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, and polyvinylpyrrolidone (PVP), a non-ionic surfactant, has been investigated.[2] Such studies can offer clues about how these surfactants might influence the crystallization and growth of Cu₂(OH)₃NO₃. However, it is crucial to note that the specific chemical composition of the nanoparticle (in this case, copper(II) hydroxide nitrate) will significantly impact the surfactant's effectiveness and the resulting particle characteristics.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol for the synthesis of Cu₂(OH)₃NO₃ nanoparticles using a surfactant, based on methodologies reported in the literature.[1] Researchers should optimize the parameters based on the chosen surfactant and desired nanoparticle characteristics.
Materials:
-
Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O)
-
Sodium hydroxide (NaOH)
-
Selected surfactant (e.g., PVP, OP-10)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of copper(II) nitrate in deionized water.
-
Surfactant Addition: Add the chosen surfactant to the precursor solution and stir until fully dissolved. The concentration of the surfactant should be systematically varied to study its effect on particle size.
-
Precipitation: Slowly add a solution of sodium hydroxide to the copper nitrate-surfactant solution under vigorous stirring. The molar ratio of OH⁻ to Cu²⁺ is a critical parameter to control the formation of Cu₂(OH)₃NO₃.[1]
-
Aging/Reaction: Allow the reaction mixture to stir for a defined period at a specific temperature.
-
Washing and Collection: Centrifuge the resulting precipitate and wash it multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and excess surfactant.
-
Drying: Dry the final product under vacuum or in an oven at a low temperature.
-
Characterization: Analyze the size and morphology of the synthesized Cu₂(OH)₃NO₃ nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). X-ray Diffraction (XRD) should be used to confirm the crystalline phase of the product.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of Cu₂(OH)₃NO₃ nanoparticles with different surfactants.
Caption: Experimental workflow for the synthesis and characterization of Cu₂(OH)₃NO₃ nanoparticles.
Conclusion
The choice of surfactant is a critical parameter in controlling the size and morphology of Cu₂(OH)₃NO₃ nanoparticles. While current research points to the efficacy of non-ionic surfactants like PVP and OP-10 in producing nanosheets and nanorings, a systematic investigation into a broader range of anionic, cationic, and other non-ionic surfactants is warranted. Such studies would provide a more comprehensive understanding and a wider palette of tools for researchers to precisely engineer Cu₂(OH)₃NO₃ nanoparticles for various applications, including drug delivery and catalysis. The provided experimental protocol and workflow offer a foundational methodology for conducting such comparative investigations.
References
A Comparative Analysis of Copper Hydroxide and Copper Hydroxide Nitrate as Fungicides
An in-depth evaluation for researchers, scientists, and drug development professionals.
Copper-based fungicides have been a cornerstone of disease management in agriculture for over a century, valued for their broad-spectrum activity and low risk of resistance development.[1] Among the various formulations, copper hydroxide (B78521) and copper hydroxide nitrate (B79036) (often formulated as tribasic copper sulfate) are two widely utilized fixed copper fungicides.[2][3] This guide provides a detailed comparison of their fungicidal performance, drawing upon available experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Mechanism of Action: A Shared Pathway
Both copper hydroxide and copper hydroxide nitrate function as protectant fungicides with a multi-site mode of action, categorized under FRAC Group M1.[3][4] Their efficacy lies in the release of cupric ions (Cu²⁺) in the presence of water on plant surfaces.[5][6] These ions are absorbed by fungal spores and mycelium, where they disrupt cellular processes by denaturing proteins and inactivating critical enzymes.[7][8] This interference with essential cellular functions, such as respiration, ultimately leads to cell death and prevents fungal germination and growth.[8] The multi-site activity makes the development of resistance by fungal pathogens highly unlikely.[1]
Comparative Efficacy: Experimental Data
Direct comparative studies providing extensive quantitative data are limited. However, available research offers valuable insights into the relative performance of copper hydroxide and tribasic copper sulfate (B86663).
A field experiment conducted over two seasons evaluated the efficacy of various concentrations of tribasic copper sulfate against cucumber downy mildew, with copper hydroxide as a standard for comparison. The results, summarized below, indicate a superior performance of tribasic copper sulfate in reducing disease severity and increasing fruit yield under the tested conditions.[9]
Table 1: Efficacy against Cucumber Downy Mildew (2016-17) [9]
| Treatment | Application Rate (ml/ha) | Mean Percent Disease Index (PDI) |
| Tribasic Copper Sulfate | 4000 | 18.78 |
| 3000 | 19.67 | |
| 2500 | 20.42 | |
| 2000 | 20.74 | |
| Copper Hydroxide 53.8% DF | 1500 | 25.34 |
| Untreated Control | - | 42.06 |
Table 2: Efficacy against Cucumber Downy Mildew (2017-18) [9]
| Treatment | Application Rate (ml/ha) | Mean Percent Disease Index (PDI) | Fruit Yield (t/ha) |
| Tribasic Copper Sulfate | 4000 | 20.33 | 17.32 |
| 3000 | 21.45 | 16.73 | |
| 2500 | 22.11 | 16.48 | |
| 2000 | 22.87 | 15.60 | |
| Copper Hydroxide 53.8% DF | 1500 | 26.15 | 11.57 |
| Untreated Control | - | 42.88 | 13.37 |
Another study on the control of plum klyasterosporioz (shot hole disease) found that both copper hydroxide and tribasic copper sulfate provided high efficiency at elevated air temperatures.[10]
Physicochemical Properties and Performance Characteristics
The performance of copper fungicides is significantly influenced by their physicochemical properties, primarily solubility and particle size. These factors affect the rate of copper ion release, which in turn impacts both fungicidal activity and the potential for phytotoxicity.
Solubility and Phytotoxicity: Copper hydroxide is generally considered more soluble than tribasic copper sulfate.[5] Higher solubility leads to a more rapid release of copper ions, which can enhance initial effectiveness but also increases the risk of phytotoxicity, especially under acidic conditions (low pH) or when applied to sensitive crops.[5][11] Fixed coppers, being less soluble, provide a more gradual and sustained release of copper ions, reducing the risk of plant injury.[2]
Particle Size and Residual Activity: The particle size of the formulation plays a crucial role in its adhesion to plant surfaces and, consequently, its residual activity.[7] Smaller particles offer better coverage and are more resistant to being washed off by rain, leading to longer-lasting protection.[7] Modern formulations of copper hydroxide often feature very fine particles to enhance coverage and performance.[12]
Table 3: General Performance Characteristics
| Characteristic | Copper Hydroxide | Copper Hydroxide Nitrate (Tribasic Copper Sulfate) |
| Solubility | More soluble[5] | Less soluble[2][5] |
| Copper Ion Release | Rapid[7] | Slower, more prolonged[7] |
| Initial Efficacy | Potentially higher due to rapid ion release | Effective, with sustained activity |
| Residual Activity | Dependent on formulation and particle size | Generally good due to lower solubility |
| Phytotoxicity Risk | Higher, especially in acidic conditions[5][11] | Lower[2][11] |
| Particle Size | Modern formulations have very fine particles[12] | Varies by formulation |
Experimental Protocols: A General Framework
Evaluating the efficacy of fungicides involves standardized in vitro and in vivo methodologies. While specific protocols vary between studies, the general workflow follows a consistent pattern.
In Vitro Evaluation: Mycelial Growth Inhibition
The "poisoned food technique" is a common in vitro method to assess the direct effect of a fungicide on a pathogen.
-
Preparation of Fungicide-Amended Media: The test fungicide is incorporated into a suitable growth medium, such as Potato Dextrose Agar (PDA), at various concentrations.[13]
-
Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed at the center of the fungicide-amended and control (fungicide-free) petri dishes.[14][15]
-
Incubation: The plates are incubated under controlled conditions (e.g., 25°C) for a specific period.[14]
-
Data Collection: The radial growth of the fungal colony is measured daily.[14]
-
Analysis: The percentage of mycelial growth inhibition is calculated, and the EC₅₀ (Effective Concentration to inhibit 50% of growth) is determined.[15]
In Vivo Evaluation: Field Trials
Field trials are essential to assess the performance of fungicides under real-world conditions.
-
Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.
-
Treatments: Different concentrations of the test fungicides, a standard fungicide (positive control), and an untreated control are included.[9]
-
Application: Fungicides are applied as foliar sprays at specified intervals.
-
Disease Assessment: Disease severity is periodically rated using a standardized scale (e.g., Percent Disease Index - PDI).[9]
-
Yield Data: Crop yield is measured at harvest.[9]
-
Statistical Analysis: Data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Conclusion
Both copper hydroxide and copper hydroxide nitrate (tribasic copper sulfate) are effective broad-spectrum fungicides that play a significant role in integrated pest management programs. The choice between them depends on several factors, including the target pathogen, crop sensitivity, environmental conditions, and desired duration of control.
-
Copper hydroxide nitrate (tribasic copper sulfate) , with its lower solubility, offers a more sustained release of copper ions, potentially providing longer residual control with a lower risk of phytotoxicity.[2][5] The experimental data on cucumber downy mildew suggests it can be more effective than copper hydroxide in certain situations.[9]
-
Copper hydroxide is characterized by a more rapid release of copper ions, which may offer a faster initial effect.[7] Modern formulations with fine particle sizes aim to enhance its coverage and efficacy.[12] However, its higher solubility necessitates careful management to avoid crop injury, particularly under acidic conditions.[5]
For researchers and drug development professionals, further head-to-head comparative studies across a wider range of pathogens and crops, with detailed reporting of EC₅₀ values and formulation characteristics, would be invaluable for optimizing disease control strategies.
References
- 1. onvegetables.com [onvegetables.com]
- 2. Copper products, characteristics, and uses - Fruit & Nuts [canr.msu.edu]
- 3. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 4. grosafe.co.nz [grosafe.co.nz]
- 5. How Copper Sprays Work and Avoiding Phytotoxicity - Cornell Vegetable Program - Cornell University - Cornell Cooperative Extension [cvp.cce.cornell.edu]
- 6. TW202226948A - Novel formulation of copper-based fungicides and bactericide - Google Patents [patents.google.com]
- 7. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chemijournal.com [chemijournal.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Copper formulations for fruit crops - Fruit & Nuts [canr.msu.edu]
- 12. Copper Hydroxide Vs Copper Oxychloride: Key Differences, Crop Fit and How to Choose the Right Copper Fungicide [allpesticides.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 15. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
A Comparative Benchmarking of Copper Hydroxide Nitrate Production Methodologies: A Life Cycle Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent synthesis methods for copper hydroxide (B78521) nitrate (B79036) (Cu₂(OH)₃NO₃): conventional precipitation, hydrothermal synthesis, and plasma electrolysis. While a complete quantitative life-cycle assessment (LCA) is not available in the current body of public literature, this document offers a semi-quantitative comparison based on reported experimental data. The objective is to furnish researchers and professionals with a foundational understanding of the environmental and operational trade-offs inherent in each production route.
Comparative Overview of Production Methods
The selection of a synthesis method for copper hydroxide nitrate can have significant implications for the product's physicochemical properties and the environmental footprint of its production. The following table summarizes the key operational parameters and the nature of inputs and outputs for the three compared methods.
| Parameter | Conventional Precipitation | Hydrothermal Synthesis | Plasma Electrolysis |
| Primary Reactants | Copper Nitrate (Cu(NO₃)₂), Sodium Hydroxide (NaOH) or other bases | Copper Nitrate (Cu(NO₃)₂), Water, sometimes with a mineralizer or pH modifier | Copper Nitrate (Cu(NO₃)₂) aqueous solution |
| Reaction Temperature | Room Temperature to moderate heating (e.g., 60°C)[1] | High Temperature (e.g., 180°C)[2][3] | Near Room Temperature |
| Reaction Pressure | Atmospheric | High Pressure (autoclave) | Atmospheric |
| Reaction Time | Short (minutes to a few hours)[1] | Long (several hours to days)[3] | Moderate (e.g., 2 hours)[4] |
| Energy Input | Low to Moderate (for heating and stirring) | High (for heating the autoclave) | High (for plasma generation) |
| Primary Waste Stream | Aqueous solution of sodium nitrate (NaNO₃) and excess base, requiring wastewater treatment.[5][6] | Aqueous solution containing unreacted precursors and byproducts. | Gaseous byproducts from plasma reactions and aqueous solution. |
| Product Characteristics | Typically yields micro- or nanoparticles; morphology can be controlled by reaction conditions. | Often produces well-defined crystalline structures and uniform particle sizes.[2] | Can produce micro-sheets and other unique morphologies.[4] |
Experimental Protocols
Conventional Precipitation
This method relies on the reaction of a soluble copper salt with a base to precipitate copper hydroxide nitrate.
Methodology:
-
A solution of copper(II) nitrate (Cu(NO₃)₂) is prepared in deionized water.
-
A solution of a base, typically sodium hydroxide (NaOH), is prepared separately.
-
The base solution is added dropwise to the copper nitrate solution under vigorous stirring.[5][6]
-
A pale blue precipitate of copper hydroxide nitrate forms immediately. The reaction is typically carried out at room temperature or with gentle heating to control particle size and crystallinity.[1]
-
After the addition is complete, the mixture is stirred for a specified period to ensure complete reaction.
-
The precipitate is then separated from the supernatant by filtration or centrifugation.
-
The collected solid is washed multiple times with deionized water to remove soluble byproducts such as sodium nitrate.
-
Finally, the purified copper hydroxide nitrate is dried in an oven at a controlled temperature.
Hydrothermal Synthesis
This method involves the crystallization of copper hydroxide nitrate from a solution at high temperature and pressure in a sealed vessel (autoclave).
Methodology:
-
An aqueous solution of copper(II) nitrate (Cu(NO₃)₂) is prepared.
-
In some variations, a mineralizer or a pH-adjusting agent is added to the solution to influence the crystal growth.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 180°C) and maintained for a set duration (e.g., 24 hours).[3]
-
During this time, the increased temperature and pressure facilitate the dissolution and recrystallization of the precursor, leading to the formation of crystalline copper hydroxide nitrate.
-
After the reaction period, the autoclave is cooled to room temperature.
-
The resulting solid product is collected, washed with deionized water and ethanol (B145695) to remove any unreacted precursors, and then dried.
Plasma Electrolysis
This emerging technique utilizes a plasma discharge in contact with an electrolyte solution to induce the synthesis of nanomaterials.
Methodology:
-
An aqueous solution of copper(II) nitrate (Cu(NO₃)₂) is prepared and placed in an electrolytic cell.[4]
-
A high-voltage power supply is used to generate a plasma discharge between an electrode and the surface of the electrolyte.[4]
-
The plasma creates a highly reactive environment at the gas-liquid interface, leading to the formation of hydroxyl radicals and other reactive species.
-
These reactive species interact with the copper and nitrate ions in the solution to form copper hydroxide nitrate.
-
The synthesis is typically carried out at atmospheric pressure and near room temperature for a specified duration (e.g., 2 hours).[4]
-
The resulting precipitate is then collected, washed, and dried using conventional methods.
Visualizing the Production Workflows
The following diagrams illustrate the experimental workflows for the three synthesis methods.
Caption: Workflow for Conventional Precipitation.
Caption: Workflow for Hydrothermal Synthesis.
Caption: Workflow for Plasma Electrolysis Synthesis.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Journal of the Turkish Chemical Society Section B: Chemical Engineering » Submission » SYNTHESIS AND CHARACTERIZATION OF COPPER HYDROXYNITRATE BY HYDROTHERMAL METHOD [dergipark.org.tr]
- 4. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Copper Hydroxide Nitrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of copper hydroxide (B78521) nitrate (B79036), a compound that demands careful management due to its potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling copper hydroxide nitrate, a comprehensive suite of personal protective equipment is crucial to prevent exposure. This includes protection for your eyes, skin, and respiratory system.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Splash-proof or dust-resistant safety goggles, in combination with a face shield.[1][2] | To prevent contact with the eyes, which can cause serious irritation or damage.[1][3][4] |
| Skin Protection | Chemically impervious gloves (e.g., PVC), aprons, and overshoes.[1][5] A complete suit protecting against chemicals may be necessary for large-scale use.[3] | To avoid skin contact, which can lead to irritation and potential systemic effects upon absorption.[3][5] Open cuts or irritated skin should not be exposed.[5] |
| Respiratory Protection | An approved respirator should be worn if there is a risk of overexposure to dust.[5] For situations where risk assessment shows air-purifying respirators are appropriate, a full-face particle respirator or supplied-air respirator should be used.[3] | Inhalation of dust can be damaging to health, particularly for individuals with impaired respiratory function.[5] |
| Footwear | Non-sparking safety footwear.[5] | To prevent the ignition of combustible materials, as copper nitrate is a strong oxidizer.[2] |
Exposure Control and Monitoring
Understanding and adhering to occupational exposure limits is a critical aspect of safely handling copper hydroxide nitrate.
| Parameter | Limit | Agency | Notes |
| Threshold Limit Value (TLV) | 1 mg/m³ (for Copper dusts and mists) | ACGIH | Averaged over an 8-hour workshift.[2][4] |
| Threshold Limit Value (TLV) | 0.2 mg/m³ (for Copper fume) | ACGIH | Averaged over an 8-hour workshift.[2] |
It is important to note that these exposure limits are for copper dusts, mists, and fumes. While specific limits for copper hydroxide nitrate are not provided, these values for copper compounds should be used as a guideline for ensuring a safe working environment.
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risks. The following workflow outlines the key steps to be taken.
Caption: Workflow for the safe handling, spill management, and disposal of copper hydroxide nitrate.
First Aid: Immediate Actions in Case of Exposure
Prompt and appropriate first aid is critical in the event of an accidental exposure to copper hydroxide nitrate.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately flush the skin with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] |
| Inhalation | Remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. Lay the patient down and keep them warm and rested.[5][6] |
| Ingestion | Call Poison Control immediately.[6] Rinse mouth with water. Give 1-2 cups of water or milk to drink. Do not induce vomiting.[6][7] |
Storage and Incompatibility
Proper storage is crucial to maintain the stability of copper hydroxide nitrate and prevent hazardous reactions.
-
Storage Conditions : Store in a cool, dry, well-ventilated, and locked storeroom.[6] Keep containers tightly closed.[1]
-
Incompatible Materials : Avoid storage with reducing agents, combustible materials, and organic matter.[5][8] Copper nitrate is a strong oxidizer and can intensify fires.[2][3]
Disposal Considerations
The disposal of copper hydroxide nitrate must be handled responsibly to prevent environmental contamination.
-
General Principles : All waste must be handled in accordance with local, state, and federal regulations.[9] Do not let the product enter drains or waterways.[3][7]
-
Spill Residue : For minor spills, use dry clean-up procedures to avoid generating dust.[9] For larger spills, moisten the material first or use a HEPA-filtered vacuum for clean-up and place it into sealed containers for disposal.[2]
-
Contaminated Containers : Puncture containers to prevent re-use and dispose of them at an authorized landfill.[9]
References
- 1. scribd.com [scribd.com]
- 2. nj.gov [nj.gov]
- 3. ecplabchem.co.nz [ecplabchem.co.nz]
- 4. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
